Biotin-PEG4-methyltetrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H39N7O6S |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)/t22-,23?,25-/m0/s1 |
InChI Key |
FTGDGKKLLGMCLG-MFXHTCIWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG4-methyltetrazine: Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-methyltetrazine is a versatile bioorthogonal labeling reagent that has become an indispensable tool in chemical biology, drug development, and diagnostics.[1] This reagent ingeniously combines three key functional components: a high-affinity biotin (B1667282) tag, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive methyltetrazine moiety.[1] This unique architecture enables the precise and efficient labeling of biomolecules in complex biological systems.[1] The core utility of this compound lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, a cornerstone of "click chemistry."[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key applications, and detailed experimental protocols.
Core Components and Functionality
This compound is comprised of three distinct modules, each contributing to its overall utility:[1]
-
Biotin: A small vitamin with an exceptionally strong and specific interaction with avidin (B1170675) and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for the detection, purification, and immobilization of labeled biomolecules.[1]
-
PEG4 Spacer: A tetraethylene glycol linker that enhances the aqueous solubility of the reagent and the resulting bioconjugate.[1][3] The PEG spacer also minimizes steric hindrance, ensuring that the biotin and methyltetrazine moieties can efficiently interact with their respective binding partners.[1][2]
-
Methyltetrazine: A key component of the bioorthogonal "click chemistry" pair. The methyltetrazine group undergoes a rapid and highly specific reaction with a trans-cyclooctene (B1233481) (TCO) group.[1][4]
Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction
The functionality of this compound is centered around a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This "click chemistry" reaction is exceptionally fast and selective.[5][6] The methyltetrazine moiety reacts specifically with a trans-cyclooctene (TCO) group, forming a stable covalent bond under physiological conditions without the need for a copper catalyst.[2][5][7]
The key features of this reaction are:
-
Exceptional Kinetics: The reaction is remarkably fast, with second-order rate constants reported to be greater than 800 M⁻¹s⁻¹.[1][5] This allows for efficient labeling even at low concentrations of reactants.[1]
-
Biocompatibility: The reaction proceeds efficiently under mild buffer conditions and physiological pH, making it suitable for live-cell and in vivo applications.[6][8]
-
Chemoselectivity: The tetrazine and TCO groups do not react with other functional groups found in biological samples, ensuring highly specific conjugation.[6]
Quantitative Data
The efficiency of the this compound reaction is a key advantage. The following table summarizes important quantitative data related to this bioorthogonal chemistry.
| Parameter | Value | Reference(s) |
| Chemical Formula | C₂₇H₃₉N₇O₆S | [1] |
| Molecular Weight | 589.71 g/mol | [1] |
| Purity | >95% (HPLC) | [1] |
| Solubility | DMSO, DMF | [1] |
| Storage Temperature | -20°C (desiccated) | [1] |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | [1][5] |
| Optimal pH Range | 6.0 - 9.0 | [1][7] |
| Recommended Molar Excess | 1.5 to 5-fold | [1][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments using this compound.
General Protocol for Protein Biotinylation
This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.[1]
Materials:
-
TCO-functionalized protein
-
This compound
-
Anhydrous DMSO or DMF[1]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[1]
-
Desalting column or dialysis cassette for purification[1]
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[1]
-
Biotinylation Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1]
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.[1]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]
-
-
Purification: Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[1]
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[1]
Live Cell Labeling Protocol
This protocol outlines the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO-modified sugars.[1]
Materials:
-
Cells metabolically labeled with a TCO-containing sugar (e.g., Ac₄ManNAc-TCO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
Streptavidin-conjugated fluorophore for detection
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM of Ac₄ManNAc-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[1]
-
-
Biotinylation:
-
Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[1]
-
Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).[1]
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C to label the TCO-modified glycans. Performing this step at 4°C can reduce the internalization of the label.[1]
-
-
Washing and Detection:
Applications in Research and Drug Development
The unique properties of this compound make it a powerful tool for a wide range of applications:
-
Proteomics: Identification and characterization of protein-protein interactions.[9]
-
Cell Biology: Labeling and tracking of cell surface receptors and other biomolecules to study their dynamics.[9]
-
Pre-targeted Imaging and Therapy: A two-step approach where a TCO-modified antibody is first administered, followed by a radiolabeled this compound for imaging (e.g., PET) or therapeutic applications. This strategy can improve target-to-background ratios and reduce radiation dose to non-target tissues.[9]
-
Drug Discovery: Used in pull-down assays to identify the cellular targets of a drug candidate that has been modified with a TCO group.[9]
-
PROTACs: this compound can be used as a PEG-based PROTAC linker in the synthesis of proteolysis-targeting chimeras.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Biotin-PEG4-methyltetrazine: Structure, Components, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-methyltetrazine, a versatile reagent at the forefront of bioconjugation and bioorthogonal chemistry. We will delve into its molecular structure, the functional roles of its constituent parts, its key chemical properties, and detailed protocols for its application in labeling proteins and cell surfaces. This document is intended to serve as a practical resource for professionals in chemical biology, drug discovery, and diagnostics.
Core Concepts: Structure and Components
This compound is a chemical tool that combines three essential functional modules: a biotin (B1667282) moiety for high-affinity binding, a hydrophilic tetraethylene glycol (PEG4) spacer, and a highly reactive methyltetrazine group for bioorthogonal "click" chemistry.[1][2] This unique architecture enables the precise and efficient labeling of biomolecules in complex biological systems.[1]
The structure consists of a biotin headgroup linked via an amide bond to the PEG4 spacer, which in turn is connected to a methyltetrazine ring.[2]
-
Biotin: A small vitamin that exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins.[1] This robust binding makes it an ideal tag for the detection, purification, and immobilization of labeled biomolecules.[1][2]
-
PEG4 Spacer: A tetraethylene glycol linker that serves multiple crucial functions. It significantly enhances the aqueous solubility of the entire molecule and the resulting bioconjugates, which can help to reduce the aggregation of labeled proteins.[1][2][3][4] The PEG spacer also minimizes steric hindrance, ensuring that both the biotin and methyltetrazine moieties can efficiently access and interact with their respective binding partners.[1][2][4][5]
-
Methyltetrazine: This is the reactive component for bioorthogonal click chemistry.[1] The methyltetrazine group undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[1][6][7][8][9] This reaction is exceptionally fast and proceeds efficiently under mild, biocompatible conditions without the need for a copper catalyst.[7][8][9]
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₉N₇O₆S or C₃₁H₄₆N₈O₇S | [5][7][9][10][11] |
| Molecular Weight | 589.71 g/mol or 674.81 g/mol | [5][7][9][10][11] |
| Appearance | Red crystalline solid | [10] |
| Purity | >95% (typically analyzed by HPLC) | [7][9][10] |
| Solubility | Soluble in DMSO, DMF, and MeOH | [7][9][10] |
| Storage Conditions | -20°C, desiccated | [6][9][10] |
Table 2: Reaction Kinetics
| Parameter | Value | Description | Source |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | For the iEDDA reaction with TCO | [9][10] |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
Labeling of TCO-Functionalized Proteins
This protocol describes the biotinylation of a purified protein that has been previously modified to contain a trans-cyclooctene (TCO) group.[1][2]
Materials:
-
TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting spin column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[1][12]
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1]
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[1] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]
-
Purification: Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[1][2]
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[1][2]
Labeling of Cell Surface Glycans
This protocol outlines the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO-modified sugars.[1]
Materials:
-
Live cells in culture
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Streptavidin-conjugated fluorophore
Procedure:
-
Metabolic Labeling: Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM of Ac₄ManNAc-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[1]
-
Cell Washing: Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[1]
-
Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with this solution for 30-60 minutes at room temperature or 4°C.[1] Performing this step at 4°C can help to reduce the internalization of the label.[1]
-
Final Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.[1]
-
Detection: The biotinylated cells can now be detected using a streptavidin-conjugated fluorophore for analysis by methods such as flow cytometry or fluorescence microscopy.[1]
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows involving this compound.
Caption: Workflow for the biotinylation of a TCO-modified protein.
Caption: Workflow for labeling cell surface glycans.
Applications in Research and Development
This compound is a powerful tool with a wide range of applications, including:
-
Proteomics: Used for the identification and characterization of protein-protein interactions.[2]
-
Live Cell Imaging: Enables the visualization of biological processes and the tracking of molecules in real-time.[7]
-
Drug Delivery and Targeting: Can be used to conjugate drugs to targeting moieties for site-specific delivery.[7]
-
Pretargeted Imaging: In techniques like PET, a TCO-modified antibody is administered first, followed by the smaller, rapidly clearing this compound labeled with an imaging agent. This can improve target-to-background ratios.[2]
-
Glycobiology: Facilitates the study of glycans by allowing for the metabolic labeling and subsequent biotinylation of cellular glycoconjugates.[2]
-
PROTACs: This molecule can be used as a PEG-based PROTAC linker in the synthesis of proteolysis-targeting chimeras.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biotin-PEG4-amido-methyltetrazine | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. chemscene.com [chemscene.com]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of the PEG4 Spacer in Biotin-PEG4-Methyltetrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-methyltetrazine is a trifunctional reagent that has become an indispensable tool in the fields of bioconjugation, chemical biology, and drug development.[1][2] Its utility stems from the unique interplay of its three core components: a high-affinity biotin (B1667282) moiety, a bioorthogonal methyltetrazine group, and a central tetraethylene glycol (PEG4) spacer.[1] While the biotin and methyltetrazine groups provide the functionalities for binding and reaction, it is the often-understated PEG4 spacer that critically dictates the overall performance and versatility of the molecule. This in-depth technical guide elucidates the multifaceted role of the PEG4 spacer, providing a comprehensive resource for researchers leveraging this powerful reagent.
The core function of the PEG4 spacer is to chemically link the biotin and methyltetrazine moieties while providing critical spacing and desirable physicochemical properties.[2] This seemingly simple role is, in fact, a sophisticated design element that addresses several key challenges in bioconjugation, including steric hindrance, solubility, and non-specific binding.[3][4] Understanding the contribution of the PEG4 spacer is paramount for the successful design and execution of experiments ranging from protein labeling and detection to advanced pre-targeted drug delivery systems.[5]
Core Properties of the PEG4 Spacer
The tetraethylene glycol (PEG4) spacer is a discrete-length polyethylene (B3416737) glycol chain composed of four repeating ethylene (B1197577) oxide units.[6] This structure imparts a unique set of properties that are fundamental to the functionality of this compound.
1. Hydrophilicity: The ether oxygen atoms in the PEG backbone readily form hydrogen bonds with water molecules, making the PEG4 spacer and, by extension, the entire reagent, highly hydrophilic.[7][8] This enhanced water solubility is crucial for overcoming the challenges associated with hydrophobic molecules, preventing aggregation, and ensuring biocompatibility in aqueous biological environments.[7][9]
2. Flexibility: The PEG4 chain is a flexible linker, allowing the biotin and methyltetrazine groups to orient themselves independently.[6] This flexibility is critical for minimizing steric hindrance and enabling efficient interactions with their respective binding partners (avidin/streptavidin and trans-cyclooctene).[1]
3. Biocompatibility: PEG is generally considered non-toxic and non-immunogenic, making it an ideal component for in vivo applications.[8] The use of a PEG spacer can shield conjugated molecules from recognition by the immune system, potentially reducing immunogenicity and prolonging circulation time.[9]
The Functional Impact of the PEG4 Spacer
The intrinsic properties of the PEG4 spacer translate into several key functional advantages in the application of this compound.
Overcoming Steric Hindrance
One of the most critical roles of the PEG4 spacer is to mitigate steric hindrance.[10] Steric hindrance occurs when the bulky size of a molecule impedes a chemical reaction or binding event.[10] In the context of this compound, the spacer provides a physical separation between the conjugated biomolecule and the biotin and methyltetrazine functional ends.
-
Biotin-Avidin Interaction: The biotin binding pocket of avidin (B1170675) and streptavidin is located approximately 9 Å below the protein surface.[11] The PEG4 spacer arm extends the biotin moiety away from the surface of the labeled molecule, allowing it to more easily access this deep binding pocket.[11] This is particularly important when biotinylating large or complex biomolecules.[3]
-
Methyltetrazine-TCO Click Chemistry: Similarly, the PEG4 spacer ensures that the methyltetrazine group is accessible for the rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group.[1][12] This is crucial for efficient bioorthogonal labeling in complex biological systems.[13]
Enhancing Solubility and Stability
Many biomolecules and therapeutic agents are hydrophobic and prone to aggregation in aqueous solutions. The hydrophilic nature of the PEG4 spacer significantly improves the water solubility of this compound and the resulting bioconjugates.[4][8] This enhanced solubility prevents aggregation, which can otherwise lead to loss of function, reduced efficacy, and potential immunogenicity.[7][11] Furthermore, PEGylation has been shown to enhance the stability of conjugated proteins.[4][14]
Modulating Binding Affinity and Kinetics
The length of the PEG spacer is a critical parameter that can influence the binding affinity of the biotin-avidin interaction. While providing a spacer is generally beneficial for overcoming steric hindrance, excessively long PEG chains can sometimes lead to a slight decrease in binding affinity due to an entropic penalty.[3][15] However, for many applications, this modest decrease is a worthwhile trade-off for the significant reduction in steric hindrance.[3] The PEG4 spacer length is generally considered optimal for providing sufficient separation without significantly compromising the strong biotin-avidin interaction.[8]
The rapid kinetics of the methyltetrazine-TCO reaction are a key advantage of this click chemistry pair.[16][17] The PEG4 spacer, by ensuring the accessibility of the methyltetrazine moiety, contributes to maintaining these favorable reaction rates, allowing for efficient labeling even at low concentrations.[1][16]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and performance of this compound and the impact of the PEG spacer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₉N₇O₆S | [1] |
| Molecular Weight | 589.71 g/mol | [1] |
| Solubility | Soluble in DMSO, DMF | [1] |
| Purity | >95% (HPLC) | [1] |
Table 2: Reaction Kinetics of Methyltetrazine-TCO Ligation
| Parameter | Value | Reference(s) |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | [1][17] |
| Optimal pH Range | 6.0 - 9.0 | [1] |
| Recommended Molar Excess | 1.5 to 5-fold | [1] |
Table 3: Impact of PEG Spacer Length on Biotin-Avidin Binding Affinity
| Biotinylated Ligand | Avidin/Streptavidin | PEG Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (Biotin:Avidin) | Reference(s) |
| Biotin | Avidin | 0 | ~10⁻¹⁵ | 4:1 | [15] |
| Biotin-PEG | Avidin | 588 | ~10⁻⁸ | 4:1 | [15] |
| Biotin-PEG | Avidin | 3400 | ~10⁻⁸ | 4:1 | [15] |
| Biotin-PEG | Avidin | 5000 | ~10⁻⁸ | 1:1 | [3][15] |
Note: A direct comparison of Kd values can be challenging due to different experimental setups. However, the general trend of a slight decrease in affinity with increasing PEG length is observed. A significant change in stoichiometry is noted with very long PEG chains.[3][15]
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: General Protein Biotinylation via Click Chemistry
This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-functionalized protein
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1]
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[1] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]
-
Purification: Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[1]
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[1]
Protocol 2: Labeling of Live Cell Surface Glycans
This protocol outlines the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO-modified sugars.
Materials:
-
Live cells cultured to the desired confluency
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
Cell culture medium
-
This compound
-
Ice-cold PBS
-
Streptavidin-conjugated fluorophore for detection
Procedure:
-
Metabolic Labeling: Incubate cells with a TCO-modified sugar (e.g., 25-50 µM of Ac₄ManNAc-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[1][2]
-
Washing: Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[1]
-
Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C to label the TCO-modified glycans.[1] Performing this step at 4°C can reduce the internalization of the label.[1][2]
-
Washing and Detection: Wash the cells three times with ice-cold PBS to remove unreacted this compound.[1] The biotinylated cells can now be detected using a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.[1]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the role and application of the PEG4 spacer in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 14. purepeg.com [purepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. vectorlabs.com [vectorlabs.com]
A Technical Guide to Biotin-PEG4-methyltetrazine and TCO Reaction Principles for Researchers and Drug Development Professionals
Introduction: The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO) has rapidly emerged as a leading bioorthogonal ligation strategy. Its exceptional kinetics, high specificity, and ability to proceed under physiological conditions without a catalyst make it an invaluable tool in chemical biology, drug development, and molecular imaging. This guide provides a comprehensive overview of the principles, quantitative data, and experimental protocols for the reaction between Biotin-PEG4-methyltetrazine and TCO, tailored for researchers, scientists, and drug development professionals.
Core Reaction Principles
The ligation of this compound and a TCO-containing molecule is a type of "click chemistry" that proceeds through an IEDDA mechanism.[1][2] This reaction is characterized by a [4+2] cycloaddition where the electron-deficient methyltetrazine ring acts as the diene and the strained, electron-rich TCO serves as the dienophile.[1][2] This initial cycloaddition is the rate-determining step and forms an unstable tricyclic intermediate.[1] Subsequently, a retro-Diels-Alder reaction occurs, leading to the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) product.[2][3] The release of N₂ as the sole byproduct drives the reaction to completion.[2][3]
The remarkable speed of this bioorthogonal reaction is attributed to the high ring strain of the TCO molecule and favorable frontier molecular orbital (FMO) interactions, specifically between the Highest Occupied Molecular Orbital (HOMO) of the TCO and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine.[1] The reaction's progress can often be monitored by the disappearance of the characteristic pink or red color of the tetrazine.[2][3]
The this compound reagent itself is composed of three key functional parts:
-
Biotin: A high-affinity tag for streptavidin and avidin, enabling robust detection and purification.[4]
-
PEG4 Spacer: A tetraethylene glycol linker that enhances aqueous solubility and minimizes steric hindrance.[4][5]
-
Methyltetrazine: The reactive moiety that participates in the IEDDA reaction with TCO.[4]
Quantitative Data
The kinetics of the tetrazine-TCO ligation are among the fastest known for bioorthogonal reactions, allowing for efficient labeling even at low reactant concentrations.[2] The reaction rates are influenced by the specific structures of the tetrazine and TCO derivatives. Below is a summary of key quantitative data.
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | General TCO-tetrazine reactions | [4][6][7] |
| Second-Order Rate Constant (k) | 1 to 1 x 10⁶ M⁻¹s⁻¹ | General range for TCO-tetrazine reactions in PBS buffer | [2][3][8][9] |
| Second-Order Rate Constant (k) | up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO | [9][10] |
| Second-Order Rate Constant (k) | ~2000 M⁻¹s⁻¹ | Dipyridal tetrazine with TCO | [9][10] |
| Reaction pH | 6.0 - 9.0 | PBS buffer for the ligation reaction | [3][9][10] |
| Reaction Temperature | Room Temperature or 4°C | Longer incubation times may be required at 4°C | [9][10] |
| Reaction Time | 30 minutes - 2 hours | General protein-protein conjugation | [2][9] |
| Typical Reagent Concentration | 1-100 µM | [2][4][7] |
Visualizing the Chemistry and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Inverse-Electron-Demand Diels-Alder (iEDDA) Chemistry for Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction has rapidly ascended as a powerful tool in the chemical biology and drug development landscapes. Its hallmark features—exceptionally fast reaction rates, exquisite selectivity, and the ability to proceed in complex biological environments without the need for a catalyst—make it a premier choice for bioorthogonal chemistry. This guide provides a comprehensive overview of the core principles of iEDDA chemistry, presents quantitative data for reaction optimization, details key experimental protocols, and illustrates its application in biological systems.
Core Principles and Mechanism
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1] This is the reverse of the classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[2] The unique reactivity of the iEDDA reaction is elegantly explained by Frontier Molecular Orbital (FMO) theory. The reaction rate is accelerated by a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3] Electron-donating groups on the dienophile raise its HOMO energy, while electron-withdrawing groups on the diene lower its LUMO energy, thus narrowing the HOMO-LUMO gap and increasing the reaction rate.[4]
The most widely utilized iEDDA reaction in bioorthogonal chemistry is the ligation between a 1,2,4,5-tetrazine (B1199680) (the diene) and a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO), as the dienophile.[5] The mechanism proceeds through a concerted [4+2] cycloaddition to form a transient, unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which irreversibly releases a molecule of dinitrogen (N₂). This irreversible step drives the reaction to completion, resulting in the formation of a stable dihydropyridazine (B8628806) product, which can subsequently be oxidized to a pyridazine.[4]
Figure 1: The generalized mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Key factors influencing the reactivity in iEDDA ligations include:
-
Electronics: Electron-withdrawing substituents on the tetrazine ring enhance its reactivity. Conversely, electron-donating groups on the dienophile accelerate the reaction.[4]
-
Dienophile Strain: The use of strained dienophiles, such as trans-cyclooctenes (TCO), bicyclononynes (BCN), and cyclopropenes, dramatically increases the reaction rate by raising the energy of the dienophile's HOMO.[4][6]
-
Sterics: Steric hindrance around the reactive moieties on either the diene or dienophile can impede the reaction and lower the rate constant.[4]
Quantitative Data: Reaction Kinetics
The selection of an appropriate diene-dienophile pair is critical for the successful design of an iEDDA-based experiment, especially for in vivo applications where reactant concentrations are low. The second-order rate constant (k₂) is a key parameter for comparing the reactivity of different pairs.
| Diene (Tetrazine Derivative) | Dienophile | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine (dPy-Tz) | trans-cyclooctene (TCO) | ~2000 - 30,000 | 9:1 MeOH:H₂O or PBS |
| 3,6-di-(2-pyridyl)-s-tetrazine (dPy-Tz) | Bicyclononyne (BCN) | ~10 - 100 | Aqueous buffer |
| 3,6-di-(2-pyridyl)-s-tetrazine (dPy-Tz) | Norbornene | ~0.1 - 1.9 | Methanol or PBS |
| 3,6-di-(2-pyridyl)-s-tetrazine (dPy-Tz) | Styrene | ~0.01 | Methanol/Water |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~3,300,000 | Acetonitrile |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Norbornene | ~1.0 | Acetonitrile |
| 3,6-diphenyl-s-tetrazine | trans-cyclooctene (TCO) | ~400 | Dichloromethane |
| 3,6-diphenyl-s-tetrazine | Bicyclononyne (BCN) | ~1.0 | Dichloromethane |
| 3-(p-benzylaminocarbonyl)-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~12,000 | PBS |
Note: The reported rate constants can vary depending on the specific substituents on both the tetrazine and the dienophile, as well as the reaction solvent and temperature.[7][8][9][10]
Experimental Protocols
General Protocol for Antibody Labeling with TCO and Tetrazine-Fluorophore
This protocol describes the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized fluorophore.[4][11]
Materials:
-
Antibody of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
TCO-NHS ester
-
Tetrazine-fluorophore conjugate
-
Anhydrous DMSO or DMF
-
Spin desalting columns
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody-TCO Conjugation: a. Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer. b. Dissolve the TCO-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). c. Add a 5-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. d. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. e. Remove the excess, unreacted TCO-NHS ester using a spin desalting column, exchanging the buffer to the desired reaction buffer for the next step.
-
Tetrazine Ligation: a. Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM). b. Add a 1.5-5 fold molar excess of the tetrazine-fluorophore stock solution to the TCO-labeled antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature, protected from light. The disappearance of the characteristic pink/red color of the tetrazine can indicate reaction progress. d. (Optional) Remove any unreacted tetrazine-fluorophore using a spin desalting column.
-
Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the fluorophore's excitation maximum and at 280 nm for the protein concentration.
Figure 2: A typical workflow for antibody labeling using iEDDA chemistry.
Kinetic Analysis of iEDDA Reactions by UV-Vis Spectroscopy
This protocol outlines a general method for determining the second-order rate constant of an iEDDA reaction.[12]
Materials:
-
Tetrazine derivative
-
Dienophile
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
UV-Vis spectrophotometer
-
UV-transparent cuvettes
Procedure:
-
Preparation of Stock Solutions: a. Prepare concentrated stock solutions of the tetrazine and dienophile in anhydrous DMSO or DMF (e.g., 10-100 mM).
-
Reaction Setup: a. In a UV-transparent cuvette, add the aqueous buffer. b. Add the dienophile stock solution to achieve a final concentration that is in large excess (at least 10-fold) compared to the tetrazine. This establishes pseudo-first-order reaction conditions. c. Place the cuvette in the spectrophotometer and blank the instrument.
-
Kinetic Measurement: a. Initiate the reaction by adding a small volume of the tetrazine stock solution to the cuvette to reach the desired final concentration (e.g., 50-100 µM). b. Immediately begin monitoring the decrease in absorbance at the tetrazine's characteristic wavelength (typically between 510-550 nm) over time.
-
Data Analysis: a. Plot the natural logarithm of the normalized absorbance (ln(A/A₀)) versus time. b. The pseudo-first-order rate constant (k_obs) is the negative of the slope of the resulting linear fit. c. Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the dienophile: k₂ = k_obs / [Dienophile].
Applications in Drug Development and Research
The unique characteristics of the iEDDA reaction have led to its widespread adoption in various research and development areas.
Pre-targeted Drug Delivery
In pre-targeted drug delivery, a biomolecule (e.g., an antibody) modified with a dienophile (like TCO) is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a much smaller, rapidly clearing therapeutic agent conjugated to a tetrazine is administered. The iEDDA reaction then occurs specifically at the target site, concentrating the therapeutic payload and minimizing off-target toxicity.[13][14]
Figure 3: Logical workflow for pre-targeted drug delivery using iEDDA chemistry.
Elucidating Signaling Pathways
iEDDA chemistry provides a powerful method for studying protein-protein interactions within signaling cascades. For example, in G protein-coupled receptor (GPCR) signaling, a dienophile can be genetically encoded into a specific site on the GPCR. A tetrazine-labeled ligand or fluorophore can then be used to selectively label the receptor in live cells for imaging studies or to probe its interaction with downstream signaling partners like G proteins or arrestins.[1][12]
References
- 1. Bioorthogonal Tethering Enhances Drug Fragment Affinity for G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescent Bioorthogonal Labeling of Class B GPCRs in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Biotin-PEG4-methyltetrazine Bioorthogonal Ligation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with Biotin-PEG4-methyltetrazine and its use in bioorthogonal ligation. This powerful tool has become indispensable for precise and efficient labeling of biomolecules in complex biological systems, driving advancements in chemical biology, drug development, and diagnostics.
Core Concepts: The Synergy of Three Moieties
This compound is a trifunctional reagent, ingeniously designed with three key components that each play a crucial role in its utility:
-
Biotin (B1667282): A small vitamin that exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins. This high-affinity binding serves as a robust handle for the detection, purification, and immobilization of labeled biomolecules.[1]
-
PEG4 Spacer: A tetraethylene glycol linker that confers several advantageous properties. It enhances the aqueous solubility of the reagent and the resulting bioconjugate.[1][2] The PEG spacer also minimizes steric hindrance, ensuring that the biotin and methyltetrazine moieties can efficiently access their respective binding partners.[1][3]
-
Methyltetrazine: The reactive component for bioorthogonal "click chemistry." The methyltetrazine group undergoes a rapid and highly specific reaction with a trans-cyclooctene (B1233481) (TCO) group.[1][4]
Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The functionality of this compound is centered around a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][4] This "click chemistry" reaction is characterized by several key features that make it ideal for biological applications:
-
Exceptional Kinetics: The reaction is remarkably fast, with second-order rate constants reported to be greater than 800 M⁻¹s⁻¹.[1][5][6] This allows for efficient labeling even at low concentrations of reactants.[1][7]
-
High Specificity: The methyltetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups typically found in biological systems.[1]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions, including aqueous environments, neutral pH, and ambient temperature, without the need for cytotoxic catalysts such as copper.[1]
-
Stability: The resulting dihydropyridazine (B8628806) linkage is a stable covalent bond under physiological conditions.[1][7]
The general workflow for utilizing this compound involves a two-step process:
-
Functionalization with TCO: The biomolecule of interest is first modified to incorporate a TCO group. This can be achieved through various methods, such as metabolic labeling with TCO-modified sugars or amino acids, or by direct chemical modification.[1][3][8]
-
Reaction with this compound: The TCO-functionalized biomolecule is then treated with this compound. The methyltetrazine moiety rapidly and specifically "clicks" with the TCO group, resulting in the stable biotinylation of the target molecule.[1][4]
Quantitative Data Summary
The efficiency and reliability of the this compound ligation are supported by key quantitative parameters.
| Parameter | Value | Reference(s) |
| Chemical Formula | C₂₇H₃₉N₇O₆S | [1] |
| Molecular Weight | 589.71 g/mol | [1][4] |
| Purity | >95% (HPLC) | [1] |
| Solubility | DMSO, DMF | [1] |
| Storage Temperature | -20°C (desiccated) | [1] |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | [1][5][6] |
| Optimal pH Range | 6.0 - 9.0 | [1][9] |
| Recommended Molar Excess | 1.5 to 5-fold | [1][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
General Protocol for Protein Biotinylation
This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-functionalized protein
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[1]
-
Biotinylation Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1]
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.[1]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]
-
-
Purification: Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[1]
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[1]
Labeling of Cell Surface Glycans
This protocol outlines the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO-modified sugars.
Materials:
-
Cells metabolically labeled with a TCO-containing sugar (e.g., Ac₄ManNAc-TCO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
Streptavidin-conjugated fluorophore for detection
Procedure:
-
Metabolic Labeling:
-
Biotinylation:
-
Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[1][7]
-
Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).[1][7]
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C to label the TCO-modified glycans. Performing this step at 4°C can reduce the internalization of the label.[1][7]
-
-
Washing and Detection:
Application in Signaling Pathway Analysis: Pre-targeting EGFR
A powerful application of this technology is in the study of cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. A pre-targeting strategy allows for the specific labeling and visualization of EGFR on the surface of live cells.
This approach involves two main stages:
-
Pre-targeting: An antibody specific to an extracellular epitope of EGFR, which has been conjugated with a TCO moiety (e.g., Cetuximab-TCO), is introduced to the cells. This antibody binds specifically to EGFR on the cell surface.
-
Ligation and Detection: Following the binding of the TCO-conjugated antibody, this compound is added. The methyltetrazine reacts with the TCO on the antibody, effectively biotinylating the EGFR. Subsequent addition of a fluorescently labeled streptavidin conjugate allows for the visualization of the receptor via fluorescence microscopy.
This method provides high specificity for labeling a particular protein within a complex signaling pathway on live cells.
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR signaling pathway as therapeutic target in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping of signaling pathways by functional interaction proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of signaling pathways using functional proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Biotin-PEG4-methyltetrazine for Bioconjugation Beginners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG4-methyltetrazine, a versatile reagent for bioconjugation. It details the underlying chemistry, key applications, and experimental protocols to enable researchers, scientists, and drug development professionals to effectively utilize this powerful tool.
Core Concepts: Structure and Functionality
This compound is a trifunctional molecule designed for precision and efficiency in biological labeling. Its structure comprises three key components:
-
Biotin (B1667282): A vitamin with a high-affinity, non-covalent interaction with avidin (B1170675) and streptavidin proteins, making it an excellent tag for detection, purification, and immobilization of biomolecules.[1]
-
PEG4 Spacer: A tetraethylene glycol linker that enhances the reagent's solubility in aqueous solutions.[1] This hydrophilic spacer also minimizes steric hindrance, ensuring that both the biotin and methyltetrazine groups can efficiently interact with their binding partners.[1][2]
-
Methyltetrazine: A highly reactive moiety that participates in a specific and rapid bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO) group.[1] This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is a cornerstone of "click chemistry".[1][3]
The primary advantage of this reagent lies in the iEDDA reaction, which is exceptionally fast and selective, proceeding under mild physiological conditions without the need for a copper catalyst.[4][5] This biocompatibility allows for the precise labeling of biomolecules in complex biological systems, including living cells.[3]
Quantitative Data for Experimental Design
Successful bioconjugation requires careful optimization of reaction parameters. The following tables summarize key quantitative data for using this compound.
| Parameter | Value | Reference |
| Second-Order Rate Constant | > 800 M⁻¹s⁻¹ | [1][5] |
| Recommended Molar Excess (this compound to TCO-modified molecule) | 1.5 to 20-fold | [1][3] |
| Stock Solution Concentration | 10 mM in anhydrous DMSO or DMF | [1][4] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 6.0-9.0 | [6] |
| Incubation Time | 30-120 minutes at room temperature | [1][3][4] |
Table 1: General Reaction Parameters
| Application | Molar Excess of this compound | Incubation Time | Concentration |
| Protein Labeling | 1.5 to 5-fold | 30-60 minutes | 1-5 mg/mL protein |
| Cell Surface Glycan Labeling | Not specified (reagent concentration used) | 30-60 minutes | 50-100 µM this compound |
| Antibody-Drug Conjugation (Click Reaction) | 1.5:1 (TCO-molecule to antibody) | 1-2 hours | Not specified |
Table 2: Application-Specific Reaction Conditions
Experimental Protocols
This section provides detailed methodologies for key experiments using this compound.
1. Labeling of a TCO-Modified Protein
This protocol describes the biotinylation of a purified protein that has been previously functionalized with a TCO group.[6]
Materials:
-
TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)[1]
-
This compound[1]
-
Anhydrous DMSO or DMF[1]
-
Desalting spin column or dialysis cassette[6]
Procedure:
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[1][4]
-
Protein Preparation: Ensure the TCO-functionalized protein is at a concentration of 1-5 mg/mL in the reaction buffer.[1]
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]
-
Purification: Remove unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[1][6]
-
Quantification (Optional): The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6]
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[1]
2. Labeling of Live Cell Surface Glycans
This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to express TCO groups.[1]
Materials:
-
Cells metabolically labeled with a TCO-containing sugar[1]
-
Cell culture medium[1]
-
Phosphate-Buffered Saline (PBS), pH 7.4[1]
-
This compound[1]
-
Streptavidin-conjugated fluorophore for detection[1]
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency and incubate with a TCO-modified sugar (e.g., 25-50 µM of Ac₄ManNAc-TCO) for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[1]
-
Cell Washing: Gently wash the cells three times with ice-cold PBS to remove the unincorporated TCO-sugar.[1]
-
Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with this solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can reduce the internalization of the label.[1]
-
Washing and Detection: Wash the cells three times with ice-cold PBS to remove unreacted this compound. The biotinylated cells can now be detected using a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.[1]
Visualizing Key Processes
Diagrams are essential for understanding the chemical reactions and experimental workflows involved in bioconjugation.
Caption: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Creation.
Caption: Pre-targeted Imaging Workflow.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various applications:
-
Proteomics: For the identification and characterization of protein-protein interactions.[2]
-
Pre-targeted Imaging: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing this compound-linked imaging agent is injected, which then reacts with the antibody at the target location. This approach can improve target-to-background ratios and reduce radiation exposure to non-target tissues.[2]
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[7] The biotin handle facilitates purification and characterization during the development process.[7]
-
Cell Surface Labeling: For studying cellular processes by labeling specific biomolecules on the cell surface.[2]
-
PROTACs: This reagent can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins.[8]
References
The Fulcrum of Bioorthogonal Chemistry: An In-depth Technical Guide to the Methyltetrazine Group
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing landscape of bioconjugation and targeted therapeutics, the methyltetrazine group has emerged as a pivotal tool, enabling exquisitely specific and efficient chemical reactions in complex biological systems. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding the methyltetrazine moiety in bioorthogonal chemistry. By presenting quantitative data, detailed experimental protocols, and clear visualizations of key processes, this document serves as a practical resource for researchers aiming to leverage the power of this remarkable chemical handle.
Core Principles: The Advantage of the Methyl Group
The utility of tetrazines in bioorthogonal chemistry stems from their participation in the inverse-electron-demand Diels-Alder
Biotin-PEG4-methyltetrazine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-methyltetrazine, a key reagent in bioorthogonal chemistry, focusing on its chemical properties and applications in bioconjugation.
Core Molecular Attributes
This compound is a versatile molecule that combines a biotin (B1667282) moiety for affinity purification or detection, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a methyltetrazine group for highly specific and rapid bioorthogonal reactions.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 589.71 g/mol | [1][2][3] |
| Chemical Formula | C27H39N7O6S | [1][2][4] |
| Purity | >95% (typically analyzed by HPLC) | [1][2] |
| Appearance | Red crystalline solid | [1][2] |
| Solubility | Soluble in DMSO and DMF | [1][2] |
Bioorthogonal Reaction Mechanism
This compound participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (B1233481) (TCO) functional groups. This "click chemistry" reaction is exceptionally fast and proceeds efficiently under biocompatible conditions without the need for a copper catalyst or elevated temperatures.[1][4] The high selectivity of the methyltetrazine-TCO reaction allows for the precise labeling of biomolecules in complex biological systems.[4]
Experimental Protocols
General Protocol for Antibody Labeling with this compound
This protocol outlines a general procedure for labeling a TCO-modified antibody with this compound. Note that specific antibody concentrations, reagent molar excess, and incubation times may require optimization.
Materials:
-
TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reagent Preparation:
-
Equilibrate the TCO-modified antibody to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the TCO-modified antibody.
-
Add the desired molar excess of the this compound stock solution to the antibody solution. A 10-20 fold molar excess is a common starting point.
-
Gently mix the solution by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess, unreacted this compound by size-exclusion chromatography.
-
Equilibrate the column with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and 520 nm (for the tetrazine).
-
Confirm the integrity and functionality of the labeled antibody using appropriate analytical methods (e.g., SDS-PAGE, ELISA).
-
Visualizing the Workflow
The following diagram illustrates the key steps in the bioorthogonal labeling of a TCO-modified antibody with this compound.
Caption: Workflow for antibody biotinylation.
References
The Virtues of Speed and Precision: A Technical Guide to Copper-Free Click Chemistry with Biotin-PEG4-methyltetrazine
For researchers, scientists, and drug development professionals, the quest for efficient and specific biomolecular labeling and conjugation methods is paramount. In this context, copper-free click chemistry has emerged as a powerful tool, and the use of reagents like Biotin-PEG4-methyltetrazine has revolutionized bioconjugation strategies. This technical guide delves into the core advantages, experimental protocols, and practical applications of employing this compound in copper-free click chemistry, providing a comprehensive resource for harnessing its full potential.
At the heart of this technology lies the bioorthogonal reaction between a methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group. This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is characterized by its exceptionally rapid kinetics and high specificity, enabling the precise labeling of biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] this compound is a versatile reagent that leverages this chemistry, incorporating a biotin (B1667282) handle for detection and purification, a hydrophilic PEG4 spacer to enhance solubility and reduce steric hindrance, and the reactive methyltetrazine group for covalent bond formation.[4][5][6]
Core Advantages of this compound in Copper-Free Click Chemistry
The primary advantages of utilizing this compound in conjunction with TCO-modified molecules are multifaceted and address key challenges in bioconjugation:
-
Exceptional Kinetics: The iEDDA reaction between methyltetrazine and TCO is remarkably fast, with second-order rate constants reported to be greater than 800 M⁻¹s⁻¹.[7][8] This allows for efficient labeling even at low reactant concentrations, which is crucial when working with sensitive biological samples.
-
Biocompatibility: The elimination of copper catalysts, which can be toxic to cells, makes this chemistry ideal for in vivo and live-cell imaging applications.[1][2] The reaction proceeds efficiently under physiological conditions, including aqueous environments, neutral pH, and ambient temperature.[8][9]
-
High Specificity and Bioorthogonality: The methyltetrazine and TCO groups are highly selective for each other and do not react with other functional groups typically found in biological systems.[8][9] This "bioorthogonality" minimizes off-target reactions and ensures precise labeling of the intended molecule.
-
Enhanced Solubility and Reduced Steric Hindrance: The tetraethylene glycol (PEG4) spacer is a hydrophilic linker that improves the water solubility of the reagent and the resulting bioconjugate, which can help to reduce aggregation.[4][6] The spacer also provides a flexible connection that minimizes steric hindrance, allowing the biotin and methyltetrazine moieties to interact effectively with their binding partners.[4]
-
Versatility in Applications: This reagent is a cornerstone in a wide array of applications, from the fundamental labeling and detection of proteins and cell surface glycans to the development of sophisticated therapeutics like antibody-drug conjugates (ADCs).[4][10]
Quantitative Data Summary
The efficiency of the copper-free click chemistry reaction with this compound is a key advantage. The following table summarizes important quantitative data related to this bioorthogonal reaction.
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k₂) | > 800 M⁻¹s⁻¹ | Reaction between methyltetrazine and TCO.[7][8] |
| Reaction Time (Protein Labeling) | 30 - 60 minutes | At room temperature.[4] |
| Reaction Time (Live Cell Labeling) | 30 - 60 minutes | At room temperature or 4°C.[4] |
| Molar Excess (Protein Labeling) | 1.5 to 5-fold | Molar excess of this compound to TCO-modified protein.[4] |
| Molar Excess (Live Cell Labeling) | 50 - 100 µM | Concentration of this compound solution.[4] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments using this compound.
Protocol 1: Biotinylation of a TCO-Functionalized Protein
This protocol describes the labeling of a purified protein that has been previously functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-functionalized protein
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Desalting spin column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[4]
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4]
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4]
-
Purification: Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[4]
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[4]
Protocol 2: Labeling of Live Cells with TCO-Modified Sugars
This protocol outlines the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO-modified sugars.
Materials:
-
Live cells
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
Cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Streptavidin-conjugated fluorophore
Procedure:
-
Metabolic Labeling: Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM of Ac₄ManNAc-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[4]
-
Cell Washing: Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[4]
-
Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C to label the TCO-modified glycans. Performing this step at 4°C can help reduce the internalization of the label.[4]
-
Final Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.[4]
-
Detection: The biotinylated cells can now be detected using a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.[4]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the logical flow of experiments and the mechanisms of action.
Caption: General workflow for biotinylating a TCO-functionalized protein.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
The development of this compound and its application in copper-free click chemistry represents a significant advancement in bioconjugation. Its speed, specificity, and biocompatibility provide researchers and drug developers with a robust and versatile tool for a wide range of applications, ultimately accelerating scientific discovery and the creation of novel therapeutics.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. chempep.com [chempep.com]
- 3. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Biotin-PEG4-methyltetrazine: Applications in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG4-methyltetrazine is a versatile chemical probe that has become an indispensable tool in chemical biology, drug development, and diagnostics. This heterobifunctional molecule uniquely combines the high-affinity biotin-streptavidin interaction with the rapid and specific bioorthogonal reaction between methyltetrazine and trans-cyclooctene (B1233481) (TCO). This guide provides a comprehensive technical overview of this compound, including its core principles, quantitative data on its reactivity, detailed experimental protocols for its key applications, and visualizations of relevant workflows and signaling pathways.
Core Principles of this compound
This compound is comprised of three key functional components that contribute to its broad utility in bioconjugation and cellular analysis[1][2]:
-
Biotin (B1667282): A small vitamin that exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins. This interaction is leveraged for highly sensitive detection, purification, and immobilization of labeled biomolecules[1][2].
-
PEG4 Spacer: A tetraethylene glycol linker that imparts several advantageous properties. It enhances the aqueous solubility of the molecule and the resulting bioconjugates, reduces steric hindrance to allow efficient interaction of the terminal groups, and can improve the pharmacokinetic profile of labeled molecules in vivo[1][3].
-
Methyltetrazine: The bioorthogonal reactive group. It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This "click chemistry" reaction is characterized by its exceptional speed, high specificity, and ability to proceed under physiological conditions without the need for a catalyst[1][4].
Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The functionality of this compound is centered around the iEDDA reaction. This bioorthogonal ligation occurs between the electron-deficient methyltetrazine ring and an electron-rich, strained dienophile like TCO[1][2]. The key features of this reaction are:
-
Exceptional Kinetics: The reaction is remarkably fast, with second-order rate constants reported to be in the range of 800 to over 10^6 M⁻¹s⁻¹[5][6][7][8][9]. This allows for efficient labeling even at low reactant concentrations typically found in biological systems[5][6].
-
High Specificity and Bioorthogonality: The methyltetrazine and TCO moieties are highly selective for each other and do not react with other functional groups present in complex biological milieu[1].
-
Biocompatibility: The reaction proceeds efficiently in aqueous environments, at neutral pH, and at ambient temperatures, making it ideal for use in living cells and organisms[1].
-
Stability: The resulting dihydropyridazine (B8628806) linkage is stable under physiological conditions[1].
Quantitative Data
The efficiency and versatility of this compound are underpinned by its favorable physicochemical and reactive properties.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C27H39N7O6S | [10][11] |
| Molecular Weight | 589.71 g/mol | [10] |
| Solubility | Soluble in DMSO, DMF | [8][11] |
| Storage | Store at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month. | [12] |
Reaction Kinetics and Conditions
The reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known[9][13]. The table below compares the second-order rate constants of various tetrazine derivatives with TCO.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| Methyltetrazine | TCO | ~1,000 - 26,000 | PBS, 37°C | [1][14] |
| H-Tetrazine | TCO | Up to 30,000 | PBS, 37°C | [14] |
| Phenyl-Tetrazine | TCO | ~1,000 | PBS, 37°C | [14] |
| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | Varies with TCO derivative | Methanol, ambient temperature | [15] |
Reaction Conditions:
-
pH: The iEDDA reaction is robust and proceeds efficiently over a broad pH range, typically between 6.0 and 9.0[16].
-
Temperature: The reaction is commonly performed at room temperature or 37°C for biological applications[17].
-
Stability: Methyltetrazines exhibit good stability in aqueous solutions compared to some other tetrazine derivatives, which is crucial for in vivo applications[14][18][19]. However, prolonged incubation in cell culture media can lead to some degradation, so using freshly prepared solutions is recommended[12].
Cytotoxicity
This compound exhibits low cytotoxicity, making it suitable for live-cell imaging and other applications in living systems.
| Cell Line | IC50 Value (µM) | Reference |
| HEK293 (human embryonic kidney) | > 100 | [20] |
| HeLa (human cervical cancer) | > 100 | [20] |
| Jurkat (human T-lymphocyte) | > 100 | [20] |
Experimental Protocols
This section provides detailed methodologies for key applications of this compound.
General Protein Labeling
This two-step protocol describes the labeling of a protein of interest, first by functionalization with a TCO group, followed by reaction with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
This compound
-
Desalting spin column or dialysis cassette
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Protocol:
-
Protein Preparation:
-
Ensure the protein solution (1-5 mg/mL) is in an amine-free buffer.
-
-
TCO Functionalization:
-
Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.
-
Add a 5- to 15-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Remove excess, unreacted TCO reagent using a desalting spin column or dialysis.
-
-
Biotinylation Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF[2].
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-functionalized protein[2]. The optimal ratio may need to be determined empirically[2].
-
Incubate for 30-60 minutes at room temperature with gentle mixing[1][2].
-
Remove excess, unreacted this compound using a desalting spin column or by dialysis[1][2].
-
Store the biotinylated protein at 4°C for short-term or -20°C for long-term storage[1].
-
-
Quantification of Biotinylation (Optional):
Live Cell Surface Labeling
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display TCO groups.
Materials:
-
Cells of interest
-
Cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Streptavidin-conjugated fluorophore
Protocol:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add a TCO-modified sugar (e.g., 25-50 µM of Ac₄ManNAc-TCO) to the cell culture medium and incubate for 24-48 hours to allow for metabolic incorporation into cell surface glycans[1].
-
-
Biotinylation:
-
Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar[1].
-
Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM)[1].
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C[1][2]. Performing this step at 4°C can reduce the internalization of the label[1][2].
-
-
Washing and Detection:
Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the synthesis of an ADC using this compound as a linker component, where the biotin serves as a handle for characterization.
Materials:
-
Monoclonal antibody (mAb)
-
TCO-PEG4-NHS Ester
-
This compound
-
Cytotoxic payload with a reactive handle (e.g., an amine)
-
Activation reagents (e.g., EDC, NHS) if the payload is not pre-activated
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) system
Protocol:
-
Antibody Modification with TCO:
-
Functionalize the antibody with TCO groups as described in the general protein labeling protocol (Section 3.1, step 2).
-
-
Drug-Linker Conjugation:
-
Conjugate the this compound to the cytotoxic payload. If the payload has an amine group, this can be achieved by activating the carboxylic acid on a variant of the linker or using a pre-activated NHS ester form of the linker[4].
-
-
Bioorthogonal Ligation:
-
Purification and Characterization:
-
Purify the resulting ADC from excess drug-linker conjugate using SEC[4][20].
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), a critical quality attribute. This can be done using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry[21][26][27].
-
Pre-targeted Radioimmunotherapy (PRIT)
This protocol describes a pre-targeting strategy where a TCO-modified antibody is administered first, followed by a radiolabeled tetrazine probe for therapy.
Materials:
-
TCO-modified antibody
-
DOTA-PEG-Tetrazine (for chelation of the radionuclide)
-
Radionuclide (e.g., ¹⁷⁷LuCl₃)
-
Reaction buffer (e.g., 0.1 M Ammonium Acetate, pH 4.5-5.0)
-
Quenching solution (e.g., 50 mM DTPA)
-
C18 Sep-Pak cartridge for purification
Protocol:
-
Antibody Administration (Pre-targeting):
-
Administer the TCO-modified antibody to the subject.
-
Allow a pre-targeting interval (typically 24-72 hours) for the antibody to accumulate at the target site and for unbound antibody to clear from circulation[15].
-
-
Radiolabeling of the Tetrazine Probe:
-
Dissolve the DOTA-PEG-Tetrazine in the reaction buffer.
-
Add the radionuclide (e.g., ¹⁷⁷LuCl₃) and incubate at an elevated temperature (e.g., 85-95°C) for a specified time (e.g., 15-30 minutes)[15].
-
Quench the reaction by adding the quenching solution[15].
-
Determine the radiochemical purity using radio-HPLC or radio-TLC. If necessary, purify the radiolabeled tetrazine using a C18 Sep-Pak cartridge[15].
-
-
Administration of the Radiolabeled Probe:
-
Administer the purified, radiolabeled tetrazine probe to the subject. The tetrazine will rapidly react in vivo with the TCO-modified antibody at the target site.
-
Visualizations of Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway that can be studied using this compound.
General Bioorthogonal Labeling Workflow
Pre-targeted Radioimmunotherapy (PRIT) Workflow
Antibody-Drug Conjugate (ADC) Synthesis Workflow
Proximity Labeling to Study GPCR Signaling
This compound can be adapted for proximity labeling techniques to study protein-protein interactions within signaling pathways, such as those involving G-protein coupled receptors (GPCRs). In this approach, a TCO-modified protein of interest is expressed, and upon addition of a tetrazine-linked peroxidase or other labeling enzyme, nearby proteins are biotinylated.
Conclusion
This compound is a powerful and versatile tool for chemical biology. Its unique combination of a high-affinity biotin handle, a beneficial PEG spacer, and a highly efficient and specific bioorthogonal methyltetrazine group enables a wide range of applications. From fundamental studies of protein function and cellular processes to the development of advanced therapeutics like ADCs and pre-targeted radiopharmaceuticals, this reagent offers researchers a robust and reliable method for bioconjugation. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the successful implementation of this compound in various research and development endeavors.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. mdpi.com [mdpi.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. broadpharm.com [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biotin-PEG3-methyltetrazine, 1835759-81-3 | BroadPharm [broadpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 26. researchgate.net [researchgate.net]
- 27. Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality … [ouci.dntb.gov.ua]
A Technical Guide to Biotin-PEG4-methyltetrazine: Suppliers, Purity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotin-PEG4-methyltetrazine, a crucial reagent in bioorthogonal chemistry. It is designed to assist researchers, scientists, and drug development professionals in sourcing high-purity material and implementing it effectively in their experimental workflows. This guide covers key suppliers, purity specifications, and detailed experimental protocols for quality control and application.
Supplier and Purity Information
The selection of a reliable supplier providing high-purity this compound is critical for the success of sensitive biological assays. The purity of this reagent is typically assessed using High-Performance Liquid Chromatography (HPLC), with structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The table below summarizes purity information from various suppliers.
| Supplier | Purity Specification | Analytical Method(s) |
| Vector Labs | >95% | HPLC |
| Creative Biolabs | 95% | Not specified |
| MedKoo Biosciences | >98% | Not specified |
| Lumiprobe | 95+% | NMR ¹H, HPLC-MS |
| Precise PEG | >96% | Not specified |
| AxisPharm | ≥95% | Not specified |
| Conju-Probe | >95% | Not specified |
| BroadPharm | ≥95% (HPLC) | HPLC |
Core Applications in Bioorthogonal Labeling
This compound is primarily utilized for the biotinylation of molecules modified with a trans-cyclooctene (B1233481) (TCO) group.[1] This reaction, an inverse-electron-demand Diels-Alder cycloaddition (iEDDA), is a type of "click chemistry" that is highly specific and rapid, proceeding under physiological conditions without the need for a copper catalyst.[2][3] This makes it an ideal tool for labeling biomolecules in complex biological systems, including live cells.[2] The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and minimizes steric hindrance.
Experimental Protocols
Reproducible and reliable results depend on carefully executed experimental protocols. The following sections detail standard procedures for the analysis and application of this compound.
Purity Analysis
Ensuring the purity of this compound is a critical first step. Commercial suppliers typically provide a purity of >95% as determined by HPLC.[1]
High-Performance Liquid Chromatography (HPLC) [1]
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 520 nm (for the tetrazine moiety).
-
Sample Preparation: Dissolve a small amount of the compound in a mixture of water and acetonitrile.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Sample Preparation: Dissolve a few milligrams of the compound in the deuterated solvent.
Mass Spectrometry (MS) [1]
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infuse it into the mass spectrometer.
Protein Labeling Protocol[1]
This protocol provides a general workflow for the bioorthogonal labeling of a TCO-modified protein.
-
Prepare Protein Solution: Dissolve the TCO-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a concentration of 1-5 mg/mL.[1]
-
Prepare Reagent Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.[1]
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis.[1]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for bioorthogonal labeling and the specific chemical reaction involved.
References
Biotin-PEG4-Methyltetrazine: A Technical Guide to Storage, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive recommendations for the storage and handling of Biotin-PEG4-methyltetrazine. It includes detailed experimental protocols, quantitative data summaries, and safety information to ensure optimal performance and safe laboratory practices for professionals in research and drug development.
This compound is a key reagent in bioconjugation, leveraging the power of bioorthogonal click chemistry. It features a biotin (B1667282) moiety for high-affinity binding to streptavidin, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a highly reactive methyltetrazine group. The methyltetrazine component enables rapid and specific covalent bond formation with molecules containing a trans-cyclooctene (B1233481) (TCO) group through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is notable for its exceptional speed and biocompatibility, as it proceeds efficiently under physiological conditions without the need for cytotoxic catalysts.
Core Recommendations: Storage and Stability
Proper storage of this compound is critical to maintain its reactivity, particularly the moisture-sensitive methyltetrazine moiety. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Solid | -20°C | Up to 24 months | Store desiccated and protected from light. Equilibrate the vial to room temperature before opening to prevent condensation. |
| Stock Solution (in anhydrous DMSO) | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Keep vials tightly sealed to prevent moisture contamination.[1] |
| Stock Solution (in anhydrous DMSO) | -80°C | Up to 6 months | Aliquot into single-use volumes. Offers longer-term stability compared to -20°C storage.[1] |
Handling and Reconstitution Workflow
The following workflow outlines the best practices for handling this compound, from initial receipt to the preparation of working solutions, to ensure the integrity of the reagent.
Caption: Recommended workflow for the handling and preparation of this compound stock solutions.
Experimental Protocol: Biotinylation of a TCO-Functionalized Protein
This protocol details the procedure for labeling a protein that has been previously modified to contain a trans-cyclooctene (TCO) group with this compound.
Materials:
-
TCO-functionalized protein (1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Desalting spin column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is solubilized in the appropriate reaction buffer at a concentration of 1-5 mg/mL.[2]
-
Reagent Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2]
-
-
Biotinylation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-functionalized protein solution.[2][3] The optimal molar ratio may need to be determined empirically, with more dilute protein solutions potentially requiring a higher molar excess.[3]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2] Reaction progress can sometimes be visually monitored by the disappearance of the pink/red color of the tetrazine.
-
-
Purification:
-
Remove the unreacted, excess this compound from the labeled protein. This is typically achieved using a desalting spin column for rapid buffer exchange or by dialysis against a suitable storage buffer.[2]
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term use.
-
For long-term storage, it is recommended to store the final product at -20°C.[2]
-
Mechanism of Action: Inverse-Electron-Demand Diels-Alder Cycloaddition
The utility of this compound is centered on the highly efficient and specific iEDDA reaction between the methyltetrazine and a TCO-containing molecule. This bioorthogonal "click chemistry" reaction forms a stable dihydropyridazine (B8628806) linkage.
Caption: The bioorthogonal reaction between this compound and a TCO-functionalized molecule.
Safety and Disposal
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant nitrile gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: When handling the solid powder, a dust mask or respirator may be necessary to avoid inhalation.
All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.
Disposal: this compound should be treated as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
All disposable items that have come into contact with the reagent must be placed in a designated hazardous waste container.
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor, following all local, state, and federal regulations.
References
The Strategic Application of Biotin-PEG4-Methyltetrazine in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent polyubiquitination of the POI and its degradation by the proteasome.
The linker is far more than a simple spacer; its length, rigidity, and chemical composition critically influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties. An optimally designed linker facilitates the productive formation of the ternary complex, while a poorly designed one can lead to steric hindrance or unproductive binding.
Biotin-PEG4-Methyltetrazine: A Versatile Tool for PROTAC Development
This compound is a unique chemical entity that combines three functional components, making it an invaluable tool in the development and study of PROTACs:
-
Biotin (B1667282): A high-affinity ligand for streptavidin and avidin, enabling a wide range of biochemical applications, including purification, detection, and pull-down assays. In the context of PROTACs, the biotin tag serves as a powerful handle for target engagement studies and mechanistic investigations.
-
PEG4 (Polyethylene Glycol) Spacer: The tetraethylene glycol spacer imparts hydrophilicity to the PROTAC, which can improve solubility and cell permeability. The flexibility of the PEG chain can also be advantageous in allowing the warhead and E3 ligase ligand to adopt an optimal orientation for ternary complex formation. Studies have shown that PEG linkers can promote folded conformations of PROTACs, which may shield polar surface area and enhance membrane traversal.
-
Methyltetrazine: A key component for bioorthogonal "click chemistry." Methyltetrazine reacts rapidly and specifically with a trans-cyclooctene (B1233481) (TCO) group in an inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction is highly efficient, proceeds under biocompatible conditions without the need for a catalyst, and results in a stable covalent bond.
This combination of features allows for a modular and efficient approach to PROTAC synthesis and evaluation, particularly in the context of "in-cell" click-formed proteolysis targeting chimeras (CLIPTACs), where the final PROTAC is assembled within the cell from two smaller, more cell-permeable precursors.
Signaling Pathway of PROTAC Action
The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery. The process can be summarized in a catalytic cycle:
Modular PROTAC Synthesis via Tetrazine-TCO Ligation
The use of this compound allows for a modular and highly efficient synthesis of PROTACs through click chemistry. This strategy involves the separate synthesis of a warhead functionalized with a TCO group and an E3 ligase ligand coupled to the this compound. The final PROTAC is then assembled in a rapid and high-yielding ligation step.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following tables provide a template for summarizing and comparing the performance of different PROTACs.
Table 1: Degradation Potency of Biotinylated PROTACs
| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A | BRD4 | CRBN | This compound | 25 | >90 | HeLa |
| PROTAC-B | BTK | CRBN | Biotin-PEG8-methyltetrazine | 15 | >95 | MOLM-14 |
| Control | BRD4 | CRBN | Non-biotinylated PEG4 | 20 | >90 | HeLa |
Table 2: Ternary Complex Formation and Binding Affinity
| PROTAC ID | Target Protein | E3 Ligase | Binary Affinity (Target, KD, nM) | Binary Affinity (E3 Ligase, KD, nM) | Ternary Complex Cooperativity (α) |
| PROTAC-A | BRD4 | CRBN | 50 | 150 | 2.5 |
| PROTAC-B | BTK | CRBN | 30 | 120 | 3.0 |
| Control | BRD4 | CRBN | 55 | 160 | 2.3 |
Applications in PROTAC Research and Development
The unique structure of this compound-containing PROTACs enables a variety of applications in their development and biological characterization:
-
Target Engagement and Validation: The biotin tag allows for straightforward pull-down assays using streptavidin-coated beads to confirm that the PROTAC binds to its intended target protein in cell lysates.
-
In-Cell Click-Formed PROTACs (CLIPTACs): This approach involves treating cells with two separate, smaller molecules: a TCO-functionalized warhead and a tetrazine-functionalized E3 ligase ligand (e.g., linked to this compound). These precursors are generally more cell-permeable than a full-sized PROTAC. Once inside the cell, they undergo a bioorthogonal click reaction to form the active PROTAC in situ. This strategy can overcome challenges with the delivery of large PROTAC molecules.[1][2]
-
Proximity-Dependent Biotinylation (BioID): In a more advanced application, a PROTAC can be used in conjunction with an E3 ligase fused to a promiscuous biotin ligase (such as TurboID). The formation of the ternary complex brings the biotin ligase into close proximity with the POI and other interacting proteins, leading to their biotinylation and subsequent identification by mass spectrometry.[3][4] This provides valuable insights into the cellular interactome of the PROTAC.[3][4]
Detailed Experimental Protocols
Synthesis of a TCO-Functionalized Warhead
This protocol describes the functionalization of an amine-containing warhead with a TCO moiety using an NHS ester-activated TCO-PEG linker.
-
Materials:
-
Amine-containing warhead (1.0 eq)
-
TCO-PEGn-NHS ester (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
-
-
Procedure:
-
Dissolve the amine-containing warhead in anhydrous DMF or DMSO.
-
Add TEA or DIPEA to the solution to act as a base.
-
In a separate vial, dissolve the TCO-PEGn-NHS ester in a minimal amount of anhydrous DMF or DMSO.
-
Add the TCO-PEGn-NHS ester solution dropwise to the warhead solution while stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by RP-HPLC to obtain the TCO-functionalized warhead.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.[5]
-
Synthesis of a this compound Functionalized PROTAC
This protocol details the final click chemistry reaction to assemble the PROTAC.
-
Materials:
-
TCO-functionalized warhead (from section 7.1) (1.05 eq)
-
This compound-functionalized E3 ligase ligand (1.0 eq)
-
Acetonitrile (ACN) and water, or another suitable solvent system
-
RP-HPLC system for purification
-
LC-MS and NMR spectrometer for characterization
-
-
Procedure:
-
Dissolve the this compound-functionalized E3 ligase ligand in a mixture of ACN and water.
-
In a separate vial, dissolve the TCO-functionalized warhead in the same solvent system.
-
Add the TCO-functionalized warhead solution to the E3 ligase ligand solution.
-
The reaction is typically rapid and can be stirred at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS, observing the disappearance of the reactants and the appearance of the product peak with the expected mass.[5]
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[6]
-
Western Blot Assay for Protein Degradation (DC50 and Dmax Determination)
This protocol describes how to quantify the degradation of a target protein in cultured cells.
-
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to the loading control.
-
DC50 and Dmax Calculation: Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.[7][8]
-
Streptavidin Pull-Down Assay for Target Engagement
This protocol is for confirming the interaction of a biotinylated PROTAC with its target protein.
-
Materials:
-
Cells expressing the target protein
-
Biotinylated PROTAC
-
Lysis buffer
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibody against the target protein for Western blotting
-
-
Procedure:
-
Cell Lysis: Prepare a clear protein lysate from the cells.
-
Incubation with Biotinylated PROTAC: Incubate the cell lysate with the biotinylated PROTAC for 2-4 hours at 4°C.
-
Capture with Streptavidin Beads: Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated PROTAC-protein complexes.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the target protein to confirm its presence.[6]
-
Conclusion
This compound is a highly versatile and powerful reagent for the development of PROTACs. Its unique combination of a biotin handle, a PEG spacer, and a bioorthogonal methyltetrazine group facilitates a modular approach to PROTAC synthesis, enables innovative strategies such as in-cell assembly of CLIPTACs, and provides a robust means for target engagement and mechanistic studies. By leveraging the principles of click chemistry and the high-affinity biotin-streptavidin interaction, researchers can accelerate the design, synthesis, and characterization of novel and effective protein degraders. This guide provides a comprehensive overview and detailed protocols to aid scientists and drug developers in harnessing the full potential of this compound in their PROTAC research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. purepeg.com [purepeg.com]
- 3. Identifying frequent patterns in biochemical reaction networks: a workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Protocol for Labeling Cell Surface Proteins with Biotin-PEG4-methyltetrazine
Abstract
This document provides a detailed protocol for the specific and efficient labeling of cell surface proteins using Biotin-PEG4-methyltetrazine. This method leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[1] This two-step labeling strategy offers high specificity and biocompatibility, making it an ideal tool for various applications in cell biology, proteomics, and drug discovery.[1] The protocol first involves the metabolic incorporation of a TCO-containing sugar into cell surface glycans. Subsequently, the cells are treated with this compound, which rapidly and covalently reacts with the TCO-tagged proteins. The biotinylated proteins can then be detected, enriched, or purified for downstream analysis.[1]
Core Principles
The labeling strategy is based on the highly efficient and selective "click chemistry" reaction between methyltetrazine and TCO.[1] This bioorthogonal reaction possesses exceptional kinetics and proceeds readily under physiological conditions without the need for cytotoxic catalysts like copper.[1]
-
TCO Functionalization: Cell surface proteins are first tagged with a TCO group. This is typically achieved by metabolically incorporating a TCO-modified sugar, such as an N-acetylmannosamine (ManNAc) analog, into the glycan structures of cell surface glycoproteins.[1]
-
Biotinylation: The TCO-tagged cells are then incubated with this compound. The methyltetrazine group on the biotin (B1667282) reagent reacts specifically with the TCO group on the cell surface proteins, forming a stable covalent bond.[1] The polyethylene (B3416737) glycol (PEG4) linker enhances the water solubility of the reagent and minimizes steric hindrance.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful labeling of cell surface proteins with this compound.
| Parameter | Recommended Value | Notes |
| Metabolic Labeling | ||
| TCO-modified sugar concentration | 25-50 µM | Optimal concentration may vary depending on the cell type and specific sugar analog. |
| Incubation time | 24-48 hours | Allows for sufficient metabolic incorporation into cell surface glycans.[4] |
| Biotinylation Reaction | ||
| This compound concentration | 50-100 µM | Prepare fresh from a stock solution in anhydrous DMSO or DMF.[4] |
| Reaction buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | A neutral to slightly basic pH (6.0-9.0) is optimal for the reaction.[4][5] |
| Incubation temperature | Room temperature or 4°C | Performing the incubation at 4°C can reduce the internalization of the label.[4] |
| Incubation time | 30-60 minutes | The reaction is typically complete within this timeframe.[4] |
| Molar Excess (for purified protein) | 1.5 to 5-fold | When labeling purified TCO-functionalized proteins, a molar excess of the biotin reagent is recommended.[4] |
| Storage | ||
| This compound (solid) | -20°C (desiccated) | Protect from moisture and light.[5] |
| This compound (stock solution) | -20°C for up to one month; -80°C for up to six months | Aliquot to avoid repeated freeze-thaw cycles.[5] |
Experimental Protocols
Materials
-
Cells of interest cultured to the desired confluency
-
Cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold
-
Streptavidin-conjugated fluorophore (for detection)
-
Quenching solution (optional): 50 mM glycine (B1666218) in PBS
Protocol for Cell Surface Protein Labeling
1. Metabolic Incorporation of TCO:
-
Culture cells to the desired confluency in a suitable culture vessel.
-
Prepare a stock solution of the TCO-modified sugar in an appropriate solvent (e.g., DMSO).
-
Add the TCO-modified sugar to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the TCO group onto cell surface glycans.[4]
2. Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4]
-
Immediately before use, dilute the stock solution in ice-cold PBS (pH 7.4) to a final concentration of 50-100 µM.
3. Biotinylation of Cell Surface Proteins:
-
Gently wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.[4]
-
Aspirate the final wash and add the freshly prepared this compound solution to the cells, ensuring complete coverage.
-
Incubate the cells for 30-60 minutes at room temperature or 4°C.[4] Performing this step at 4°C can help to reduce the internalization of the label.[4]
4. Washing and Quenching (Optional):
-
Remove the labeling solution and wash the cells three times with ice-cold PBS to remove unreacted this compound.[4]
-
(Optional) To quench any unreacted methyltetrazine, you can incubate the cells with a quenching solution (e.g., 50 mM glycine in PBS) for 10 minutes at room temperature.
5. Downstream Processing and Analysis:
-
The biotinylated cells are now ready for downstream applications.
-
For detection by fluorescence microscopy or flow cytometry, incubate the cells with a streptavidin-conjugated fluorophore according to the manufacturer's protocol.[4]
-
For enrichment or purification, lyse the cells and proceed with streptavidin affinity chromatography.
Visualizations
Caption: Experimental workflow for labeling cell surface proteins.
Caption: EGFR signaling pathway investigated with bioorthogonal labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of ecto-tagged integrins to monitor integrin exocytosis and endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity-Dependent Biotinylation (BioID) of Integrin Interaction Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proximity-Dependent Biotinylation (BioID) of Integrin Interaction Partners | Springer Nature Experiments [experiments.springernature.com]
- 5. Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Biotinylation Using Biotin-PEG4-methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-methyltetrazine is a versatile bioorthogonal labeling reagent that has become an indispensable tool in chemical biology, drug development, and diagnostics.[1] This reagent ingeniously combines three key functional components: a high-affinity biotin (B1667282) tag, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive methyltetrazine moiety.[1] This unique architecture enables the precise and efficient labeling of biomolecules in complex biological systems.[1] The underlying mechanism is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" that occurs between the methyltetrazine group and a trans-cyclooctene (B1233481) (TCO) group.[1][2] This reaction is exceptionally fast, highly specific, and proceeds under mild, physiological conditions without the need for a cytotoxic catalyst like copper.[2][3][4]
The biotin group serves as a robust handle for the detection, purification, and immobilization of labeled biomolecules due to its remarkably strong and specific interaction with avidin (B1170675) and streptavidin.[1] The PEG4 spacer enhances the aqueous solubility of the reagent and the resulting bioconjugate, while also minimizing steric hindrance.[1][5][6]
These application notes provide a comprehensive guide to utilizing this compound for protein biotinylation, including detailed experimental protocols, quantitative data, and workflow visualizations.
Quantitative Data Summary
The efficiency of the this compound reaction is a key advantage. The following table summarizes important quantitative data related to this bioorthogonal chemistry.[1]
| Parameter | Value | Reference(s) |
| Chemical Formula | C₂₇H₃₉N₇O₆S | [1] |
| Molecular Weight | 589.71 g/mol | [1] |
| Purity | >95% (HPLC) | [1] |
| Solubility | DMSO, DMF | [1] |
| Storage Temperature | -20°C (desiccated) | [1] |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | [1][3] |
| Optimal pH Range | 6.0 - 9.0 | [1][7] |
| Recommended Molar Excess | 1.5 to 5-fold | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments using this compound.
Protocol 1: General Protein Biotinylation of a TCO-Functionalized Protein
This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.[1][5]
Materials:
-
TCO-functionalized protein
-
This compound
-
Anhydrous DMSO or DMF[1]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[1]
-
Desalting spin column or dialysis cassette for purification[1]
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[1]
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[1][7]
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[1] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[7]
-
Purification: Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[1]
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[1]
Protocol 2: Labeling of Cell Surface Glycans on Live Cells
This protocol outlines the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO-modified sugars.[1]
Materials:
-
Cells metabolically labeled with a TCO-containing sugar (e.g., Ac₄ManNAc-TCO)
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Metabolic Labeling: Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM of Ac₄ManNAc-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[1]
-
Cell Washing: Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[1]
-
Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with this solution for 30-60 minutes at room temperature or 4°C.[1] Performing this step at 4°C can reduce the internalization of the label.[1]
-
Final Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.[1]
-
Detection: The biotinylated cells can now be detected using a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.[1]
Protocol 3: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the degree of biotinylation.[7][8]
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution (commercially available kits)
-
Biotin standards
-
Spectrophotometer
Procedure:
-
Follow the instructions provided with the commercial HABA assay kit.
-
In brief, the assay involves measuring the absorbance at 500 nm of the HABA/avidin complex.
-
Upon addition of the biotinylated protein sample, the biotin displaces the HABA from the avidin, causing a decrease in absorbance.
-
The change in absorbance is proportional to the amount of biotin in the sample.
-
A standard curve using known concentrations of free biotin is used to determine the moles of biotin per mole of protein.[8]
Visualizations
The following diagrams illustrate key experimental workflows and the underlying chemical reaction.
Caption: Experimental workflow for protein biotinylation.
Caption: Bioorthogonal reaction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Biotin-PEG4-methyltetrazine for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-methyltetrazine is a versatile chemical probe that has become an indispensable tool for the precise labeling and visualization of biomolecules in living cells. This reagent leverages the power of bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) group.[1][2] This reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell applications.[1][3] The structure of this compound incorporates three key elements: a biotin (B1667282) moiety for high-affinity detection with streptavidin conjugates, a hydrophilic tetraethylene glycol (PEG4) spacer that enhances solubility and minimizes steric hindrance, and a highly reactive methyltetrazine group for covalent ligation to TCO-modified targets.[4][5][6]
These application notes provide a comprehensive guide to utilizing this compound for advanced live cell imaging, offering detailed protocols for various experimental setups.
Principle of Technology: A Two-Step Pre-Targeting Approach
The core of this technology lies in a two-step "pre-targeting" strategy.[1] First, a biomolecule of interest within or on the surface of a live cell is tagged with a TCO group. This can be achieved through several methods, including:
-
Metabolic Labeling: Cells can be cultured with TCO-modified sugars, which are then metabolically incorporated into cell surface glycans.[7][8]
-
Genetic Encoding: Unnatural amino acids containing a TCO moiety can be genetically encoded into a protein of interest.[1]
-
Antibody Conjugation: Antibodies specific to a cell surface receptor can be chemically conjugated with a TCO linker.[1]
-
Small Molecule Ligands: TCO groups can be attached to small molecules that bind to specific cellular targets.[1]
Once the target is tagged with TCO, this compound is introduced. The methyltetrazine group rapidly and specifically "clicks" with the TCO-tagged biomolecule, forming a stable covalent bond.[1] The biotin tag then serves as a universal handle for detection using fluorescently-labeled streptavidin or avidin, enabling visualization by fluorescence microscopy.[1]
Key Advantages for Live Cell Imaging
-
High Specificity and Bioorthogonality: The methyltetrazine-TCO reaction is highly selective and does not interfere with native cellular processes.[1][9]
-
Rapid Kinetics: The iEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal ligations known, with second-order rate constants greater than 800 M⁻¹s⁻¹.[7][10] This allows for rapid labeling at low concentrations.
-
Biocompatibility: The reaction proceeds under physiological conditions (pH, temperature) without the need for cytotoxic copper catalysts.[5][9]
-
Versatility: The biotin tag enables a wide array of downstream applications, including fluorescence imaging, pull-down assays, and proteomic studies.[1]
-
Low Cytotoxicity: this compound exhibits low cytotoxicity, which is crucial for maintaining cell viability during live-cell imaging experiments.[8]
Data Presentation
The following tables summarize key quantitative data for the use of this compound in live cell imaging applications.
Table 1: Physicochemical and Reaction Properties
| Property | Value | Reference |
| Molecular Formula | C31H46N8O7S | [9] |
| Molecular Weight | 674.81 g/mol | [9] |
| Storage Temperature | -20°C (desiccated) | [7] |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | [7][10] |
| Optimal pH Range | 6.0 - 9.0 | [7] |
Table 2: General Guidelines for Live Cell Labeling
| Parameter | Recommended Range | Notes | Reference |
| This compound Concentration | 10 - 100 µM | Optimal concentration should be determined empirically for each cell type and application. | [1] |
| Incubation Time | 30 - 60 minutes | Shorter incubation times are often sufficient due to the rapid reaction kinetics. | [1][7] |
| Incubation Temperature | 4°C to Room Temperature | Incubation at 4°C can help to minimize the internalization of labeled cell surface proteins. | [1][7] |
Table 3: Illustrative Cytotoxicity Data (IC50)
| Cell Line | IC50 Value | Notes | Reference |
| Various | High | The high IC50 values indicate low cytotoxicity, a key advantage for live cell imaging.[1] | [1] |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Glycans via Metabolic Engineering
This protocol describes the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO-modified sugars.[7]
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, HEK293)[8]
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold
-
This compound (stock solution in DMSO)
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-FITC)
-
Glass-bottom imaging dishes
Procedure:
-
Metabolic Labeling:
-
Biotinylation:
-
Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[7]
-
Prepare a fresh solution of this compound in PBS at a concentration of 50-100 µM.[7][8]
-
Incubate the cells with the this compound solution for 30-60 minutes at 4°C or room temperature.[7][8] Performing this step at 4°C can reduce the internalization of the label.[7]
-
-
Washing and Detection:
-
Wash the cells three times with ice-cold PBS to remove unreacted this compound.[7][8]
-
Dilute the fluorescently-labeled streptavidin to its recommended working concentration in a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with the streptavidin solution for 20-30 minutes at 4°C, protected from light.[1][8]
-
Wash the cells three times with ice-cold PBS.
-
-
Live Cell Imaging:
-
Replace the PBS with pre-warmed complete cell culture medium.
-
Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.[1]
-
Protocol 2: Pre-Targeting of EGFR on Live A431 Cells
This protocol describes the pre-targeting of the Epidermal Growth Factor Receptor (EGFR) on the surface of live A431 cells using a TCO-conjugated anti-EGFR antibody, followed by detection with this compound and a fluorescent streptavidin conjugate.[1]
Materials:
-
A431 cells
-
Complete cell culture medium
-
TCO-conjugated anti-EGFR antibody (e.g., Cetuximab-TCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
This compound
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-AF488)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Preparation:
-
Antibody Incubation (Pre-targeting):
-
This compound Labeling:
-
Fluorescent Detection:
-
Live Cell Imaging:
Visualizations
Caption: Experimental workflow for live cell imaging using this compound.
Caption: Mechanism of the bioorthogonal reaction between methyltetrazine and TCO.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: In Vivo Pre-targeting Strategies with Biotin-PEG4-methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Biotin-PEG4-methyltetrazine as a key reagent in advanced in vivo pre-targeting strategies. This powerful tool leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, offering high specificity and rapid kinetics for targeted delivery of imaging agents and therapeutics.[1][2]
Introduction
This compound is a bifunctional molecule composed of a biotin (B1667282) moiety for strong binding to avidin (B1170675) or streptavidin, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a methyltetrazine reactive group.[3][4] The core of its utility lies in the iEDDA "click chemistry" reaction with a trans-cyclooctene (B1233481) (TCO) group.[3][5] This reaction is exceptionally fast and proceeds under physiological conditions without the need for toxic catalysts, making it ideal for in vivo applications.[6][7]
Pre-targeting strategies that employ this compound can significantly improve the therapeutic index by separating the targeting vehicle from the cytotoxic or imaging payload.[8] A TCO-modified antibody is first administered and allowed to accumulate at the target site, while unbound antibody clears from circulation. Subsequently, the this compound, conjugated to a therapeutic or imaging agent, is administered and rapidly "clicks" to the TCO-modified antibody at the target, minimizing systemic exposure and off-target effects.[3][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its application in pre-targeting strategies.
| Feature | Value | Reference |
| Molecular Formula | C31H46N8O7S | [7] |
| Molecular Weight | 674.81 g/mol | [7] |
| Second-Order Rate Constant (iEDDA with TCO) | Up to 10⁶ M⁻¹s⁻¹ | [2] |
| Purity | >95% | [7] |
| Storage Conditions | -20°C | [7][10] |
Table 1: Physicochemical and Kinetic Properties
| Parameter | Cell Line | Value |
| Recommended Concentration for Cell Labeling | HEK293, HeLa, Jurkat | 50-100 µM |
| Incubation Time for Cell Labeling | HEK293, HeLa, Jurkat | 30-60 minutes |
| Cell Seeding Density (96-well plate) | General | 5,000-10,000 cells/well |
Table 2: Cell-Based Assay Parameters [1]
Experimental Protocols
Protocol 1: In Vitro Protein Labeling with this compound
This protocol describes the biotinylation of a purified protein previously functionalized with a TCO group.
Materials:
-
TCO-modified protein
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)[11]
-
Desalting spin column or dialysis cassette[11]
Procedure:
-
Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening. Prepare a stock solution in anhydrous DMSO.[11]
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution in the reaction buffer.[6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[6]
-
Purification: Remove excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[6]
-
Quantification (Optional): The degree of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[11]
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[6]
Protocol 2: Live Cell Surface Labeling
This protocol outlines the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO groups.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Streptavidin-conjugated fluorophore
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM of Ac₄ManNAc-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[6]
-
Cell Washing: Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[6]
-
Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with this solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can help reduce internalization of the label.[6][9]
-
Removal of Excess Reagent: Wash the cells three times with ice-cold PBS to remove excess this compound.[6][9]
-
Detection: Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 15-30 minutes at room temperature, protected from light.[9]
-
Final Wash: Wash the cells three times with PBS.[9]
-
Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.[9]
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound.[1]
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle-only control.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[1]
Visualizations: Workflows and Pathways
Caption: Pre-targeted imaging workflow.[9]
Caption: General workflow of this compound click chemistry.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Biotin-PEG4-methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics designed for targeted cancer therapy.[1][2][3] These complex molecules combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug, minimizing systemic toxicity by delivering the payload directly to tumor cells.[1][2] The linker connecting the antibody to the cytotoxic agent is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC.[1][2]
This document provides a comprehensive guide to the synthesis of ADCs using a Biotin-PEG4-methyltetrazine linker. This innovative approach utilizes bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine (MeTz) moiety and a trans-cyclooctene (B1233481) (TCO) group.[1][2][4] This reaction is exceptionally fast, highly specific, and proceeds under mild physiological conditions without the need for a copper catalyst.[1][2]
The this compound linker offers several advantages:
-
Methyltetrazine (MeTz) moiety: Enables a highly efficient and specific "click" reaction with a TCO-modified antibody.[1][2]
-
Polyethylene Glycol (PEG4) spacer: This hydrophilic spacer enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile.[1][2]
-
Biotin group: Provides a versatile handle for the purification, detection, and characterization of the ADC during development.[1][2][]
Principle of the Method
The synthesis of an ADC using this compound involves a two-stage process:
-
Antibody Modification: The antibody of interest is functionalized with a trans-cyclooctene (TCO) group. This is typically achieved by reacting the lysine (B10760008) residues of the antibody with a TCO-NHS ester.
-
Drug-Linker Conjugation and Bioorthogonal Ligation: In parallel, the this compound linker is conjugated to the cytotoxic payload. The resulting drug-linker construct is then reacted with the TCO-modified antibody. The rapid and specific iEDDA click reaction covalently links the drug to the antibody, forming the final ADC.[1]
Experimental Workflow
Caption: General workflow for ADC synthesis using this compound.
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
This compound
-
TCO-PEG4-NHS Ester
-
Cytotoxic Payload (e.g., MMAE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
-
Mass Spectrometer
Experimental Protocols
Protocol 1: Antibody Modification with TCO-PEG4-NHS Ester
This protocol describes the functionalization of the antibody with TCO groups.
-
Antibody Preparation:
-
Dialyze or buffer exchange the antibody into an amine-free buffer such as PBS (pH 7.2-7.4).
-
Adjust the antibody concentration to 1-5 mg/mL.[6]
-
-
Reagent Preparation:
-
Allow the TCO-PEG4-NHS ester to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted TCO reagent using a desalting spin column or size-exclusion chromatography (SEC).
-
Protocol 2: Conjugation of this compound to a Cytotoxic Payload
This protocol outlines the synthesis of the drug-linker conjugate. This example assumes the payload has a reactive amine group.
-
Activation of this compound (if not using a pre-activated ester):
-
Dissolve this compound in anhydrous DMF.
-
Add N-hydroxysuccinimide (NHS) and a coupling agent (e.g., DCC or EDC).
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester.[1]
-
-
Conjugation to Payload:
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound-Payload conjugate by reverse-phase HPLC.[1]
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 3: ADC Synthesis via iEDDA Reaction
This is the final "click" reaction between the TCO-modified antibody and the drug-linker conjugate.
-
Reaction Setup:
-
Dissolve the this compound-Payload conjugate in DMSO to create a stock solution.
-
Add a 1.5 to 3-fold molar excess of the drug-linker conjugate to the TCO-modified antibody solution.[1]
-
-
iEDDA Ligation:
-
Purification:
-
Purify the resulting ADC from excess drug-linker conjugate and other impurities using size-exclusion chromatography (SEC).[1]
-
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative data and recommended parameters for the synthesis of ADCs using this compound.
| Parameter | Recommended Value/Range | Notes |
| Antibody Modification | ||
| Antibody Concentration | 1-5 mg/mL[6] | Optimal for labeling efficiency. |
| TCO-NHS Ester Molar Excess | 5- to 15-fold[1] | Starting point, may require optimization. |
| Reaction Time | 1-2 hours[1] | At room temperature. |
| Drug-Linker Conjugation | ||
| DIPEA Equivalents | 3 equivalents[1] | As a base for payload conjugation. |
| Reaction Time | Overnight[1] | At room temperature. |
| ADC Synthesis (iEDDA) | ||
| Drug-Linker Molar Excess | 1.5 to 3-fold[1] | Relative to the TCO-modified antibody. |
| Reaction Time | 1-2 hours[1] | At room temperature. |
| ADC Characterization | ||
| Drug-to-Antibody Ratio (DAR) | Varies | Determined by HIC or Mass Spectrometry.[1] |
| Purity | >95% | Assessed by SEC. |
ADC Characterization
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC.[1] It can be determined using the following methods:
Method 1: Hydrophobic Interaction Chromatography (HIC)-HPLC
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in PBS.
-
Chromatography: Use a HIC column (e.g., TSKgel Butyl-NPR).[1] A decreasing salt gradient is used to elute the different drug-loaded species. The peaks corresponding to different DAR values can be integrated to determine the average DAR.
Method 2: Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the mass of the ADC, allowing for the determination of the number of conjugated drug-linker molecules.
Signaling Pathway and Mechanism of Action
References
Revolutionizing Targeted Proteomics: Application and Protocols for Biotin-PEG4-methyltetrazine
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The advent of bioorthogonal chemistry has transformed the landscape of proteomics, enabling researchers to study proteins in their native environments with unprecedented precision. Among the arsenal (B13267) of bioorthogonal tools, Biotin-PEG4-methyltetrazine has emerged as a powerhouse for targeted proteomics, offering exceptional specificity and efficiency. These detailed application notes and protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this reagent in their quest to unravel complex biological processes.
Core Principles: Harnessing the Power of Bioorthogonal Chemistry
This compound leverages the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction.[1] This reaction occurs between the methyltetrazine moiety of the reagent and a trans-cyclooctene (B1233481) (TCO) group, which is first introduced into the protein of interest.[1] This bioorthogonal reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts like copper.[2][3]
The structure of this compound is ingeniously designed for maximum efficacy. The biotin (B1667282) handle allows for highly efficient enrichment of labeled proteins using streptavidin-based affinity purification.[4] The polyethylene (B3416737) glycol (PEG4) spacer enhances the reagent's water solubility and minimizes steric hindrance, ensuring accessibility for both the click reaction and subsequent streptavidin binding.[5]
Quantitative Data Summary
The selection of a biotinylation reagent is a critical decision that significantly impacts experimental outcomes.[6] The following tables provide a summary of key quantitative parameters and a comparison with other common biotinylation methods to inform experimental design.
Table 1: Key Quantitative Parameters for this compound
| Parameter | Recommended Value/Range | Notes |
| Reaction Kinetics (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹[4] | Exceptionally fast, enabling efficient labeling at low concentrations. |
| Recommended Molar Excess | 1.5 to 5-fold (for purified protein)[7] | Optimal ratio should be determined empirically for each specific molecule. |
| Concentration for Cell Labeling | 10-100 µM[8] | Dependent on the level of TCO incorporation and cell type. |
| Incubation Time (Cell Labeling) | 30-60 minutes[8] | Can be performed at 4°C to reduce endocytosis of the label. |
Table 2: Illustrative Comparison of Biotinylation Reagents for Proteomics
| Feature | This compound (via TCO) | NHS-Ester-Biotin | Azide-Alkyne (CuAAC) |
| Targeting Chemistry | Bioorthogonal iEDDA | Amine acylation[4] | Copper-catalyzed cycloaddition[4] |
| Target Residues | Trans-cyclooctene (TCO)[4] | Primary amines (Lys, N-terminus)[4] | Alkyne[4] |
| Specificity | Very High[4] | Moderate to Low[4] | High[4] |
| Labeling Efficiency | Very High (driven by rapid kinetics) | High (can be optimized)[9] | High |
| Number of Identified Proteins | High (specific to the labeled sub-proteome)[9] | 2,185 (in a study on HEK cells)[10] | High |
| Non-specific Binding | Low[9] | Can be significant[9] | Low |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are detailed protocols for the key experiments involving this compound.
Protocol 1: Labeling of Purified TCO-Functionalized Protein
This protocol describes the biotinylation of a protein that has been previously functionalized with a TCO group.
Materials:
-
TCO-functionalized protein (1-5 mg/mL in an appropriate buffer, e.g., PBS, pH 7.4)[2]
-
This compound
-
Anhydrous DMSO[7]
-
Desalting spin column or dialysis cassette[7]
Procedure:
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.[7]
-
Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-functionalized protein solution.[7]
-
Incubation: Mix gently and incubate for 30 minutes to 2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[7]
-
Purification: Remove unreacted this compound using a desalting spin column or dialysis.[7]
-
Quantification (Optional): The degree of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[7]
Protocol 2: Labeling of Cell Surface Proteins
This protocol outlines the metabolic labeling of cell surface glycans with a TCO-modified sugar, followed by reaction with this compound.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManN-TCO)
-
This compound
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Metabolic Incorporation of TCO: Culture cells to the desired confluency. Add the TCO-modified sugar to the culture medium at a final concentration of 25-50 µM. Incubate for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[2]
-
Cell Washing: Wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[2]
-
Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with this solution for 30-60 minutes at room temperature or 4°C.[2]
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted reagent.[1]
-
Downstream Analysis: The biotinylated cells are now ready for detection using streptavidin-conjugated fluorophores, or for cell lysis and subsequent enrichment of biotinylated proteins for mass spectrometry analysis.
Protocol 3: Enrichment and Preparation for Mass Spectrometry
This protocol describes the enrichment of biotinylated proteins and their preparation for mass spectrometry analysis.
Materials:
-
Labeled cell lysate
-
Streptavidin-coated beads[4]
-
Wash buffers (e.g., PBS with detergents)
-
Elution buffer (e.g., buffer containing biotin or using on-bead digestion)
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Trypsin
Procedure:
-
Enrichment: Incubate the cell lysate with streptavidin-coated beads for 1-2 hours at 4°C to capture biotinylated proteins.[4]
-
Washing: Extensively wash the beads with wash buffer to remove non-specifically bound proteins.[4]
-
Elution: Elute the bound proteins from the beads.
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[4]
-
Digestion: Dilute the sample to reduce the concentration of any denaturants. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[4]
-
LC-MS/MS Analysis: The resulting peptides are ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the application of this compound for targeted proteomics.
Conclusion
This compound stands out as a highly efficient and versatile reagent for the bioorthogonal labeling of biomolecules.[11] Its rapid, specific, and catalyst-free click chemistry, combined with the robust biotin-streptavidin interaction, provides a powerful platform for a multitude of applications in targeted proteomics.[11] By following the detailed protocols and understanding the quantitative aspects outlined in these application notes, researchers can confidently employ this tool to advance their studies in cell biology, drug discovery, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Labeled with Biotin-PEG4-methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-methyltetrazine is a powerful bioorthogonal labeling reagent that enables the highly specific and efficient biotinylation of biomolecules functionalized with a trans-cyclooctene (B1233481) (TCO) group.[1][2] This system is predicated on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a biocompatible click chemistry reaction known for its exceptional kinetics and high specificity.[3][4] The methyltetrazine moiety on the biotin (B1667282) reagent reacts selectively with the TCO group, forming a stable covalent bond under physiological conditions without the need for a copper catalyst.[5]
These application notes provide detailed protocols for labeling live cells with this compound and their subsequent analysis using flow cytometry. This technique is particularly valuable for tracking and quantifying cell populations based on the presence of specific biomarkers that have been metabolically or enzymatically tagged with a TCO group. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances the reagent's solubility in aqueous solutions and minimizes steric hindrance, ensuring efficient labeling.[5][6]
Core Principles
The labeling strategy is a two-step process. First, the target biomolecule on or within the cell is functionalized with a TCO group. A common approach for cell surface labeling involves metabolically incorporating a TCO-modified sugar into glycans.[7][8] Subsequently, the TCO-modified cells are treated with this compound. The highly reactive methyltetrazine group rapidly and specifically ligates to the TCO group.[3] The biotinylated cells can then be detected using a streptavidin-conjugated fluorophore for flow cytometry analysis.[1]
Key Applications
-
Tracking and Quantification of Labeled Cells: Monitor cell proliferation, migration, and differentiation.
-
Analysis of Cell Surface Glycans: Study glycan expression and dynamics in various biological processes and disease states.[9]
-
Receptor-Ligand Interaction Studies: Investigate binding and internalization of TCO-labeled ligands.
-
High-Throughput Screening: Quantify cellular responses in drug discovery assays.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful application of this compound in cell labeling for flow cytometry.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₉N₇O₆S | [1] |
| Molecular Weight | 589.71 g/mol | [1] |
| Purity | >95% (HPLC) | [1] |
| Solubility | DMSO, DMF | [1] |
| Storage Temperature | -20°C (desiccated) | [1] |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | [1][3] |
| Optimal pH Range | 6.0 - 9.0 | [1] |
Table 2: Recommended Reagent Concentrations and Incubation Times for Cell Labeling
| Step | Reagent | Concentration | Incubation Time | Temperature | Reference |
| Metabolic Labeling | TCO-modified sugar (e.g., Ac₄ManNAc-TCO) | 25-50 µM | 24-48 hours | 37°C | [7] |
| Biotinylation | This compound | 50-100 µM | 30-60 minutes | 4°C or Room Temp | [1][7] |
| Fluorophore Conjugation | Streptavidin-conjugated fluorophore | Manufacturer's recommendation | 30 minutes | 4°C | [7] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans and Flow Cytometry Analysis
This protocol describes the introduction of TCO groups into cell surface glycans via metabolic labeling, followed by biotinylation with this compound and detection by flow cytometry.[7]
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, HEK293)
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-FITC)
-
Flow cytometry buffer (e.g., PBS with 1% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Metabolic Labeling:
-
Cell Harvesting and Washing:
-
Harvest the cells using a non-enzymatic cell dissociation solution if adherent.
-
Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.[8]
-
-
Biotinylation:
-
Washing:
-
Fluorophore Conjugation:
-
Resuspend the cells in PBS containing the streptavidin-conjugated fluorophore at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C, protected from light.[7]
-
-
Final Wash and Analysis:
-
Wash the cells twice with ice-cold PBS and resuspend in flow cytometry buffer.
-
Analyze the labeled cells using a flow cytometer to quantify the mean fluorescence intensity.[7]
-
Protocol 2: Control Experiments for Specificity Validation
To ensure the specificity of the labeling, it is crucial to perform appropriate control experiments.[2]
Negative Control 1: No TCO-modified Sugar
-
Follow the entire protocol as described above, but omit the addition of the TCO-modified sugar during the metabolic labeling step.[2]
-
Expected Outcome: Minimal to no fluorescence should be detected, demonstrating that this compound does not non-specifically bind to the cells.[2]
Negative Control 2: No this compound
-
Metabolically label the cells with the TCO-modified sugar as described.
-
During the biotinylation step, incubate the cells in PBS without this compound.
-
Proceed with the streptavidin-conjugated fluorophore incubation.
-
Expected Outcome: No fluorescence should be observed, confirming that the streptavidin-fluorophore conjugate does not bind non-specifically to the TCO-modified cells.
Visualizations
Caption: Experimental workflow for flow cytometry analysis of cells labeled with this compound.
Caption: Schematic of the labeling and detection pathway for flow cytometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunoprecipitation of Biotinylated Proteins with Biotin-PEG4-Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the immunoprecipitation of biotinylated proteins utilizing Biotin-PEG4-methyltetrazine. This method leverages the highly efficient and specific bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) group, a cornerstone of "click chemistry".[1][2][3] This two-step strategy involves the initial labeling of a target protein with a TCO moiety, followed by biotinylation via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with this compound.[1][3][4] The resulting biotinylated proteins can be effectively enriched and isolated from complex biological samples using streptavidin-based affinity purification, a method analogous to immunoprecipitation.[5][6] The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the reagent and minimizes steric hindrance, ensuring efficient binding of the biotin (B1667282) tag to streptavidin.[3][7][8] This powerful technique is broadly applicable in proteomics, drug discovery, and the study of protein-protein interactions.[9][10]
Core Principles
The methodology is founded on the principles of bioorthogonal chemistry, specifically the iEDDA reaction. This reaction is characterized by its exceptional speed and selectivity, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts like copper.[1][2][11]
-
TCO Functionalization : The protein of interest is first tagged with a TCO group. This can be achieved through various methods, such as the metabolic incorporation of TCO-modified unnatural amino acids or sugars into cell surface proteins, or by reacting purified proteins with a TCO-NHS ester.[1][12]
-
Biotinylation with this compound : The TCO-tagged protein is then specifically labeled with biotin through the rapid reaction with this compound.[1][3]
-
Streptavidin-Based Immunoprecipitation : The biotinylated protein is captured and enriched from a complex lysate using streptavidin-conjugated solid supports, such as magnetic or agarose (B213101) beads.[5][13] The exceptionally strong interaction between biotin and streptavidin facilitates stringent washing steps to minimize non-specific protein binding.[13]
Data Presentation
Quantitative Comparison of Biotinylation Reaction Kinetics
The selection of a biotinylation reagent is critically influenced by its reaction kinetics. The second-order rate constant (k₂) is a key metric, with higher values indicating a faster and more efficient reaction. The iEDDA reaction employed by this compound exhibits significantly faster kinetics compared to other common bioorthogonal and traditional biotinylation methods.[11]
| Biotinylation Chemistry | Reagent Pair | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| iEDDA Cycloaddition | Methyltetrazine-TCO | > 800 [4][14] | Extremely fast, bioorthogonal, no catalyst required. [4][10] |
| SPAAC (Copper-free) | Azide-DBCO | ~ 1 | Bioorthogonal, no copper catalyst needed. |
| CuAAC (Copper-catalyzed) | Azide-Alkyne | 10² - 10³ | Requires copper catalyst, which can be cytotoxic. |
| NHS Ester Chemistry | NHS ester-Amine | 10¹ - 10² | Reacts with primary amines (e.g., lysine), less specific. |
Recommended Molar Excess for Labeling Reactions
To achieve optimal labeling, a molar excess of this compound relative to the TCO-modified protein is recommended. The ideal ratio may require empirical determination for each specific application.[12]
| Application | Recommended Molar Excess of this compound to TCO-Protein | Considerations |
| General Protein/Antibody Labeling | 1.5 to 5-fold[3][12] | A good starting point for most applications.[12] |
| Protein-Protein Conjugation | 2 to 5-fold[12] | Ensures efficient consumption of the limiting protein. |
| Cell Surface Labeling | 50-100 µM (final concentration)[3] | Concentration can be optimized based on cell type and TCO incorporation efficiency. |
Binding Capacities of Streptavidin-Coated Beads
The choice of streptavidin-coated beads can impact the efficiency of the immunoprecipitation. Different bead types offer varying binding capacities.
| Bead Type | Ligand | Matrix | Binding Capacity | Average Particle Size |
| Streptavidin Mag Sepharose | Streptavidin | Highly cross-linked agarose with magnetite | 300 µg biotinylated BSA/mL medium slurry | 37 to 100 µm |
| Sera-Mag Streptavidin-Coated | Streptavidin | Polymer beads with single layer of magnetite | 2500 to 5500 pmol biotin/mg | 1 µm |
| Capturem Streptavidin 96-Well Plate | Streptavidin | High-capacity membrane | > 15 µg of biotinylated BSA per well[15] | N/A |
Experimental Protocols
Protocol 1: Labeling of Purified Proteins with this compound
This protocol details a two-step process for biotinylating a purified protein: first by introducing a TCO group, and then by reacting it with this compound.
Step 1: TCO-Functionalization of the Protein
This step modifies the protein with a TCO group, typically by targeting primary amines like lysine (B10760008) residues.[12]
-
Materials :
-
Procedure :
-
Prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO or DMF immediately before use.[2]
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2]
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[2]
-
(Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted TCO reagent using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the next step.[12]
-
Step 2: Biotinylation of the TCO-Functionalized Protein
This protocol describes the bioorthogonal ligation of the TCO-labeled protein with this compound.[12]
-
Materials :
-
Procedure :
-
Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[3]
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3]
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[3]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[3] Reaction progress can sometimes be monitored by the disappearance of the pink/red color of the tetrazine.[2]
-
Remove excess, unreacted this compound using a desalting column to obtain the purified biotinylated protein.[2]
-
Protocol 2: Immunoprecipitation of Biotinylated Proteins
This protocol outlines the enrichment of biotinylated proteins from a cell lysate using streptavidin-conjugated magnetic beads.
-
Materials :
-
Cell lysate containing the biotinylated protein of interest
-
Streptavidin magnetic beads
-
Lysis Buffer (e.g., RIPA buffer)
-
Wash Buffers (e.g., RIPA, high salt buffer, urea (B33335) buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or 25 mM biotin in buffer with heating)[16]
-
Magnetic separation rack
-
-
Procedure :
-
Bead Preparation : Resuspend the streptavidin magnetic beads in their storage buffer. Transfer the desired amount of bead slurry to a fresh tube.
-
Place the tube on a magnetic rack to pellet the beads, then carefully remove and discard the supernatant.
-
Bead Equilibration : Wash the beads 2-3 times with 1 mL of lysis buffer, using the magnetic rack to separate the beads between washes. This removes storage buffer and equilibrates the beads.
-
Binding : After the final wash, resuspend the beads in a small volume of lysis buffer. Add the cell lysate containing the biotinylated protein to the equilibrated beads.
-
Incubate the lysate with the beads for 1-2 hours at 4°C on a rotator to allow for binding of the biotinylated protein to the streptavidin.
-
Washing : Pellet the beads using the magnetic rack and discard the supernatant (this is the unbound fraction).
-
Wash the beads extensively to remove non-specifically bound proteins. A series of stringent washes is recommended. For example:
-
Two washes with RIPA buffer.
-
One wash with 1 M KCl.
-
One wash with 0.1 M Na₂CO₃.
-
One wash with 2 M urea in 10 mM Tris-HCl, pH 8.0.
-
Two final washes with lysis buffer.
-
-
Elution : After the final wash, remove the supernatant. Elute the bound proteins using one of the following methods:
-
Denaturing Elution : Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes. The supernatant will contain the eluted proteins, ready for gel electrophoresis.
-
Non-denaturing Elution (for downstream functional assays) : Elute by incubating the beads with a buffer containing an excess of free biotin (e.g., 25 mM biotin) and heating to 95°C for 5 minutes.[16] This method can be less efficient as the streptavidin-biotin interaction is very strong.
-
-
Collect the eluate for downstream analysis such as Western blotting or mass spectrometry.
-
Visualizations
Signaling Pathway Diagram: Probing Protein-Protein Interactions
This diagram illustrates a common application of this technique: identifying the interaction partners of a "bait" protein.
Caption: Workflow for identifying protein interaction partners.
Experimental Workflow Diagram
This diagram provides a step-by-step overview of the entire process, from protein functionalization to analysis.
Caption: Overview of the immunoprecipitation workflow.
Bioorthogonal Reaction Diagram
This diagram illustrates the chemical reaction between this compound and a TCO-functionalized protein.
Caption: The iEDDA click chemistry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. High Performance Protein Enrichment Using Streptavidin Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Simple, rapid streptavidin-based enrichment using Capturem technology [takarabio.com]
- 16. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis using Biotin-PEG4-methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of Biotin-PEG4-methyltetrazine in surface plasmon resonance (SPR) analysis. This reagent leverages a highly efficient and specific bioorthogonal click chemistry reaction, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, to enable the robust immobilization of target molecules onto SPR sensor surfaces.[1][2][3] The protocol involves a two-step strategy: first, the biomolecule of interest is functionalized with a trans-cyclooctene (B1233481) (TCO) group. Subsequently, this TCO-modified molecule is reacted with this compound, allowing for its high-affinity capture onto a streptavidin-coated sensor chip.[4][5][6] This method offers exceptional control over immobilization and can lead to improved sensitivity and reproducibility in SPR assays.
The core of this technique is the rapid and specific reaction between the methyltetrazine moiety of the biotin (B1667282) reagent and the TCO group on the target biomolecule.[7][8][9] This reaction proceeds under physiological conditions without the need for a copper catalyst, making it ideal for biological samples.[4][9] The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances water solubility and minimizes steric hindrance, ensuring efficient binding of the biotin to streptavidin.[2][4][8]
Data Presentation
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C31H46N8O7S[9][10] |
| Molecular Weight | 674.81 g/mol [9] |
| Appearance | Red solid[9] |
| Solubility | Soluble in DMSO, DMF, and MeOH[9] |
| Storage | Store at -20°C, protected from light and moisture.[11][12][13] |
Reaction Kinetics and Conditions
| Parameter | Value | Reference(s) |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | [1][7][8] |
| Reactants | Methyltetrazine and trans-cyclooctene (TCO) | [9][11] |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | [2][7][13] |
| Reaction Conditions | Aqueous buffers (e.g., PBS), pH 7.0-8.5, room temperature | [2] |
| Catalyst Requirement | None (Catalyst-free) | [4][7][9] |
Recommended Molar Excess for Biotinylation
| Application | Molar Excess of this compound to TCO-modified Molecule | Note |
| Purified Protein Labeling | 1.5 to 5-fold | The optimal ratio may need to be determined empirically.[2][13] |
| Cell Surface Labeling | 10-100 µM final concentration | Incubate for 30-60 minutes.[2] |
Experimental Protocols
Protocol 1: TCO-Functionalization of a Protein of Interest
This initial step involves modifying the protein of interest with a TCO group, typically by reacting primary amines (e.g., lysine (B10760008) residues) with a TCO-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS Ester
-
Anhydrous DMSO or DMF
-
Desalting spin column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove excess, unreacted TCO reagent using a desalting spin column or dialysis equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[4] The TCO-labeled protein is now ready for reaction with this compound.
Protocol 2: Biotinylation of the TCO-Functionalized Protein
This protocol describes the bioorthogonal ligation of the TCO-labeled protein with this compound.
Materials:
-
TCO-functionalized protein
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting spin column or dialysis cassette
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO.[2]
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-functionalized protein solution.[2][13]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[2]
-
Purification: Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or dialysis.[4]
-
Quantification (Optional): The degree of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4]
Protocol 3: Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the general procedure for capturing the biotinylated ligand onto a streptavidin-coated sensor chip and performing a kinetic analysis of its interaction with an analyte.
Materials:
-
Streptavidin-coated SPR sensor chip
-
Biotinylated protein (ligand)
-
Analyte of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if required)
Procedure:
-
System Preparation: Prime the SPR system with running buffer until a stable baseline is achieved.
-
Ligand Immobilization: Inject the biotinylated protein over the streptavidin sensor surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capture.[14] The amount of ligand captured can be controlled by adjusting the concentration and injection time. Aim for a ligand density that will yield a maximum analyte response (Rmax) between 50-150 RU.[14]
-
Surface Stabilization: Wash the sensor surface with running buffer to remove any unbound ligand and to ensure a stable baseline.[14]
-
Analyte Injection: Inject the analyte at various concentrations over the sensor surface to monitor the binding interaction. Use a suitable flow rate (e.g., 30 µL/min).
-
Dissociation: After the association phase, allow the running buffer to flow over the surface to monitor the dissociation of the analyte from the immobilized ligand.
-
Regeneration (Optional): If the interaction is reversible and the ligand is stable, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
Caption: Workflow for the preparation of a biotinylated protein.
Caption: SPR analysis workflow using a biotinylated ligand.
Caption: Bioorthogonal reaction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-affinity immobilization of proteins using biotin- and GST-based coupling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes: Developing Drug Delivery Systems with Biotin-PEG4-methyltetrazine Linkers
Introduction
Biotin-PEG4-methyltetrazine is a heterobifunctional linker that has become an invaluable tool in the development of targeted drug delivery systems, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This linker is comprised of three key components: a biotin (B1667282) molecule for high-affinity binding to streptavidin or avidin, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a methyltetrazine moiety for bioorthogonal "click chemistry" reactions.[1][4] The unique architecture of this linker enables the precise and efficient conjugation of therapeutic payloads to targeting molecules under mild, physiological conditions.[3][5]
The core of its functionality lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the methyltetrazine group and a trans-cyclooctene (B1233481) (TCO) group.[1][6] This reaction is exceptionally fast and highly specific, proceeding without the need for cytotoxic copper catalysts.[5][7] The PEG4 spacer enhances the aqueous solubility of the conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the final drug delivery system.[1][8]
Mechanism of Action: Bioorthogonal Ligation
The primary application of this compound in drug delivery is to covalently link a targeting moiety (e.g., an antibody) to a therapeutic payload (e.g., a cytotoxic drug). This is typically achieved in a two-step process:
-
Functionalization of the Targeting Molecule: The targeting molecule, such as a monoclonal antibody, is first functionalized with a trans-cyclooctene (TCO) group. This is often accomplished by reacting primary amine residues (e.g., lysines) on the antibody with a TCO-NHS ester.[3][9]
-
Bioorthogonal "Click" Reaction: The TCO-modified targeting molecule is then reacted with the this compound-payload conjugate. The methyltetrazine and TCO groups rapidly and specifically "click" together, forming a stable covalent bond.[1][3]
The biotin group on the linker serves as a versatile handle for purification, detection, and characterization of the drug-linker conjugate or the final drug delivery system.[3]
Quantitative Data Summary
The efficiency and kinetics of the iEDDA reaction are critical for the successful development of drug delivery systems. The following tables summarize key quantitative data related to the use of this compound linkers.
Table 1: Reaction Kinetics and Molar Excess Recommendations
| Parameter | Value | Reference |
| Second-Order Rate Constant (k₂) | > 800 M⁻¹s⁻¹ | [1][6] |
| Recommended Molar Excess of TCO-NHS Ester to Antibody | 5 to 15-fold | [3] |
| Recommended Molar Excess of this compound-Payload to TCO-Antibody | 1.5 to 5-fold | [1][7] |
Table 2: Recommended Starting Concentrations for Conjugation Reactions
| Component | Concentration | Reference |
| Antibody | 1-5 mg/mL | [5][10] |
| TCO-Functionalized Protein | 1-5 mg/mL | [1][4] |
| TCO-PEG4-NHS Ester Stock Solution | 10 mM in anhydrous DMSO | [3] |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | [1] |
Experimental Protocols
Protocol 1: Functionalization of an Antibody with a TCO Group
This protocol describes the modification of a monoclonal antibody with TCO groups for subsequent reaction with a methyltetrazine-functionalized molecule.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
TCO-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting spin column
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers like Tris.[5] Adjust the antibody concentration to 2-5 mg/mL.[3]
-
TCO-PEG4-NHS Ester Preparation: Allow the TCO-PEG4-NHS ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.[3]
-
Conjugation Reaction: Add a 5- to 15-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[3]
-
Purification: Remove the excess, unreacted TCO reagent using a desalting spin column, exchanging the buffer to a suitable reaction buffer for the next step (e.g., PBS, pH 7.4).[9]
Protocol 2: Conjugation of this compound to a TCO-Functionalized Antibody
This protocol details the bioorthogonal ligation of a TCO-modified antibody with this compound.
Materials:
-
TCO-functionalized antibody (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting spin column or dialysis equipment
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1]
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-functionalized antibody solution.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1] The disappearance of the characteristic pink/red color of the tetrazine can indicate reaction progress.[3]
-
Purification: Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[1][9]
-
Storage: Store the purified biotinylated antibody at 4°C for short-term storage or at -20°C for long-term storage.[1]
Protocol 3: Labeling of Live Cells with this compound
This protocol outlines a general procedure for labeling cell surface glycans on live cells.
Materials:
-
Live cells in culture
-
TCO-modified sugar (e.g., TCO-ManNAc, TCO-GalNAc)
-
This compound
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Metabolic Labeling: Culture cells with a TCO-modified sugar to allow for its incorporation into cell surface glycans.[10]
-
Cell Preparation: Wash the cells with PBS to remove any un-incorporated TCO-sugar.
-
Biotinylation Reaction: Prepare a solution of this compound in a suitable buffer (e.g., PBS) at a concentration of 25-100 µM. Incubate the cells with this solution for 30-60 minutes.[10]
-
Final Wash: Wash the cells three times with PBS to remove any unreacted this compound.[10] The cells are now ready for downstream applications such as flow cytometry or microscopy.
Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: General mechanism of ADC action in a tumor cell.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Quantifying the Biotinylation Efficiency of Biotin-PEG4-methyltetrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Biotin-PEG4-methyltetrazine is a versatile reagent that enables the efficient and specific biotinylation of biomolecules.[1] This reagent incorporates a methyltetrazine moiety that reacts with a trans-cyclooctene (B1233481) (TCO) group via a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3][4][5][6][7][8][9][10] This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under mild, physiological conditions without the need for a copper catalyst.[6][7][8] The molecule also includes a biotin (B1667282) handle for detection, purification, or immobilization, and a hydrophilic PEG4 spacer to enhance solubility and minimize steric hindrance.[1][4][7][8][11] Accurate quantification of biotinylation efficiency is crucial for ensuring the reproducibility and reliability of downstream applications. These application notes provide detailed protocols for performing the biotinylation reaction and quantifying its efficiency using common analytical techniques.
Mechanism of Action
The core of the biotinylation process using this compound is the iEDDA reaction. The electron-deficient tetrazine ring reacts with the strained electron-rich TCO dienophile, leading to a stable dihydropyridazine (B8628806) linkage and the release of nitrogen gas.[3][12] This reaction is highly bioorthogonal, meaning it does not interfere with native biological functional groups, ensuring specific labeling of TCO-modified molecules.[7][10]
Quantitative Data Summary
The efficiency of the biotinylation reaction can be influenced by several factors, including the molar ratio of reactants, reaction time, and the specific biomolecule being targeted. The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Value/Range | Expected Outcome | Analytical Method | Reference |
| Reactants | TCO-modified protein and this compound | Covalent biotinylation of the protein | Mass Spectrometry, HABA Assay, HPLC | [1][13] |
| Molar Ratio (this compound : TCO-protein) | 1.5 to 5-fold molar excess | High biotinylation efficiency | HABA Assay, Mass Spectrometry | [1] |
| Reaction Time | 30 - 60 minutes at room temperature | Near-quantitative conversion | HPLC, Mass Spectrometry | [1] |
| Reaction Kinetics (k₂) | Up to 10⁶ M⁻¹s⁻¹ | Extremely rapid reaction | Stopped-flow spectrophotometry | [10][14] |
| Detection Wavelength (Tetrazine) | ~520 nm | Disappearance of absorbance indicates reaction progress | UV-Vis Spectrophotometry | [14] |
Experimental Protocols
Protocol 1: Biotinylation of a TCO-Modified Protein
This protocol describes the general procedure for labeling a trans-cyclooctene (TCO)-modified protein with this compound.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting spin column or dialysis cassette
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Reaction Setup: In a microcentrifuge tube, add the TCO-modified protein to the reaction buffer.
-
Initiate Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]
-
Purification: Remove excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[1][15]
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[1]
Protocol 2: Quantification of Biotinylation Efficiency using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for the indirect quantification of biotin.[13][16] It is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[13][16][17]
Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure (Cuvette Format):
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Initial Absorbance: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm.[16]
-
Sample Addition: Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[16]
-
Final Absorbance: Measure the absorbance at 500 nm after the reading stabilizes.[16]
-
Calculation: Calculate the moles of biotin per mole of protein using the change in absorbance and the extinction coefficient of the HABA/Avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹).[16]
Procedure (Microplate Format):
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution as per the manufacturer's protocol.
-
Sample and Control Wells: In a 96-well plate, add 180 µL of the HABA/Avidin solution to the sample and control wells.[15][18]
-
Add Sample/Buffer: Add 20 µL of the biotinylated protein sample to the sample wells and 20 µL of the corresponding buffer to the control wells.[15][18]
-
Incubation and Measurement: Mix gently and read the absorbance at 500 nm.[15]
-
Calculation: Determine the biotin concentration based on the change in absorbance between the control and sample wells.
Protocol 3: Analysis of Biotinylation by Mass Spectrometry
Mass spectrometry provides a highly accurate method to determine the degree of biotinylation and to identify the specific sites of modification.[13]
Materials:
-
Biotinylated protein sample (purified)
-
Denaturing, reducing, and alkylating reagents
-
Protease (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein Digestion: The biotinylated protein sample is denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.[13]
-
LC Separation: The resulting peptide mixture is separated using reverse-phase liquid chromatography.
-
Mass Spectrometry Analysis: As peptides elute from the LC column, they are ionized and analyzed by the mass spectrometer.[13] The instrument measures the mass-to-charge ratio of the intact peptides.
-
Tandem MS (MS/MS): Peptides are fragmented, and the masses of the fragments are measured to determine the amino acid sequence and identify the site of biotinylation, which is identified by a characteristic mass shift.[13][19]
-
Data Analysis: The degree of biotinylation can be calculated by comparing the ion intensities of biotinylated versus unmodified peptides.
Protocol 4: HPLC Analysis of Biotinylation
High-Performance Liquid Chromatography (HPLC) can be used to separate the biotinylated product from the unreacted starting materials, allowing for quantification of the reaction conversion.[14] Biotinylation typically increases the hydrophobicity of a peptide or protein, leading to a longer retention time on a reverse-phase HPLC column.[20]
Materials:
-
Biotinylation reaction mixture at different time points
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phases (e.g., water and acetonitrile (B52724) with 0.1% TFA)
-
UV detector
Procedure:
-
Sample Preparation: At specific time intervals, take an aliquot of the reaction mixture. If necessary, quench the reaction.
-
HPLC Analysis: Inject the sample into the HPLC system.
-
Separation: Develop a gradient method to separate the unreacted TCO-protein from the biotinylated product.
-
Detection and Quantification: Monitor the elution profile using a UV detector. The peak areas corresponding to the starting material and the product are integrated.
-
Calculate Conversion: The percentage of conversion can be calculated by comparing the peak area of the product to the total peak area of the starting material and product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Biotin-PEG4-amido-methyltetrazine | BroadPharm [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. broadpharm.com [broadpharm.com]
- 18. anaspec.com [anaspec.com]
- 19. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotin-PEG4-methyltetrazine Workflow in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG4-methyltetrazine for the targeted labeling of biomolecules for mass spectrometry-based analysis. This powerful tool leverages bioorthogonal click chemistry, offering high specificity and efficiency for a variety of applications, including proteomics, drug discovery, and diagnostics.[1][2][3][4]
Core Principles
The this compound labeling strategy is a two-step process centered around the inverse-electron-demand Diels-Alder (iEDDA) reaction.[2][3] This "click chemistry" reaction occurs between a methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[2][5][6]
-
Functionalization: The biomolecule of interest is first modified with a TCO group.[1]
-
Labeling: The TCO-modified biomolecule is then reacted with this compound. The methyltetrazine group rapidly and specifically reacts with the TCO group, forming a stable covalent bond under physiological conditions without the need for a copper catalyst.[1][2]
The integrated biotin (B1667282) provides a high-affinity handle for enrichment and detection using streptavidin-based methods, while the hydrophilic PEG4 spacer enhances solubility and minimizes steric hindrance.[2][3]
Key Advantages of this compound
-
High Specificity: The bioorthogonal nature of the iEDDA reaction ensures minimal off-target labeling in complex biological samples.[2][5][6]
-
Rapid Kinetics: The reaction is exceptionally fast, with second-order rate constants significantly higher than other bioorthogonal reactions, allowing for efficient labeling at low concentrations.[2][7][8]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH and temperature) without the need for cytotoxic copper catalysts.[2][5][6]
-
Versatility: This method is applicable to a wide range of biomolecules, including proteins and cell surface glycans.[3]
Quantitative Data: Comparison of Biotinylation Reagents
The choice of biotinylation reagent is critical for successful experimental outcomes. The following table provides a comparative overview of this compound and other common labeling reagents.
| Feature | This compound | NHS-Ester-Biotin | Azide-Alkyne (CuAAC) | Azide-Alkyne (SPAAC) |
| Targeting Chemistry | Bioorthogonal iEDDA | Amine acylation | Copper-catalyzed cycloaddition | Strain-promoted cycloaddition |
| Target Residues | Trans-cyclooctene (TCO) | Primary amines (Lys, N-terminus) | Alkyne | Azide |
| Specificity | Very High | Moderate to Low | High | High |
| Reaction Kinetics (k₂) M⁻¹s⁻¹ | ~10³ - 10⁶[2] | N/A (pH-dependent) | 10² - 10³[2] | ~1[2] |
| Biocompatibility | Excellent (catalyst-free) | Good | Limited (copper cytotoxicity)[2] | Excellent (catalyst-free) |
| Labeling Control | Site-specific (via TCO) | Random (multiple lysines) | Site-specific (via alkyne) | Site-specific (via azide) |
Experimental Protocols
Protein Modification with TCO-NHS Ester
This initial step functionalizes the protein of interest with a TCO moiety for subsequent reaction with this compound.[2]
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)[2]
-
TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS Ester)[2]
-
Anhydrous DMSO or DMF[2]
-
Quenching buffer (1 M Tris-HCl, pH 8.0)[2]
-
Desalting column[2]
Procedure:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[2]
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2]
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[2]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes on ice.[2]
-
Remove excess, unreacted TCO-NHS ester using a desalting column.[2]
Labeling with this compound
Materials:
-
TCO-modified protein
-
This compound[2]
-
Anhydrous DMSO or DMF[2]
-
Reaction buffer (e.g., PBS pH 7.4)[2]
-
Desalting column[2]
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2]
-
Add a 1.5- to 5-fold molar excess of this compound to the TCO-modified protein solution.[2] A good starting point for optimization is a 1.5 to 5-fold molar excess for general protein and antibody labeling.[1]
-
Incubate the reaction for 1-2 hours at room temperature.[2] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[2]
-
Remove excess, unreacted this compound using a desalting column.[2]
Sample Preparation for Mass Spectrometry
Materials:
-
Streptavidin beads[2]
-
Wash buffer[2]
-
Elution buffer[2]
-
DTT (Dithiothreitol)[2]
-
IAA (Iodoacetamide)[2]
-
Trypsin[2]
-
Formic acid[2]
-
C18 StageTip[2]
Procedure:
-
Enrichment: Incubate the labeled protein solution with streptavidin beads for 1-2 hours at 4°C to capture biotinylated proteins.[2]
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.[2]
-
Elution: Elute the bound proteins from the beads using the elution buffer.[2]
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[2]
-
Digestion: Dilute the sample with 100 mM ammonium (B1175870) bicarbonate to reduce the urea (B33335) concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[2]
-
Desalting: Acidify the peptide solution with formic acid and desalt using a C18 StageTip or equivalent.[2]
Mass Spectrometry Analysis and Data Interpretation
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.
-
Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to identify peptides and proteins.[2]
-
Modification Search: Include the mass of the this compound-TCO adduct as a variable modification on the amino acid where the TCO was attached (typically lysine).[2]
-
Confirmation: Look for signature fragment ions of biotin (e.g., m/z 227.08) in the MS/MS spectra to confirm the presence of the biotin tag.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
Creating Multifunctional Probes with Biotin-PEG4-methyltetrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG4-methyltetrazine is a versatile, bioorthogonal labeling reagent that serves as a powerful tool in chemical biology, diagnostics, and drug development.[1] This molecule uniquely combines a high-affinity biotin (B1667282) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a highly reactive methyltetrazine group.[1][2] This combination enables the precise and efficient labeling of biomolecules in complex biological systems.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to create multifunctional probes for a variety of research applications.
Introduction
The precise covalent modification of biomolecules is a cornerstone of modern life sciences research. This compound has emerged as a key reagent for this purpose, leveraging the principles of "click chemistry".[2] Its functionality is centered around the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, where the methyltetrazine moiety reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group.[1][2] This bioorthogonal reaction is exceptionally fast and selective, proceeding efficiently under mild, physiological conditions without the need for a copper catalyst.[3][4][5]
The key components of this compound each contribute to its utility:
-
Biotin: A small vitamin that forms one of the strongest known non-covalent bonds with avidin (B1170675) and streptavidin proteins, making it an ideal tag for detection, purification, and immobilization of labeled biomolecules.[1]
-
PEG4 Spacer: A tetraethylene glycol linker that enhances the aqueous solubility of the reagent and the resulting bioconjugate.[1][6] The PEG spacer also minimizes steric hindrance, ensuring that the biotin and methyltetrazine moieties can efficiently interact with their respective binding partners.[1][7][8]
-
Methyltetrazine: The reactive group that participates in the highly specific and rapid iEDDA reaction with a TCO-modified molecule.[1][2]
This combination of features makes this compound an invaluable tool for applications ranging from protein labeling and antibody-drug conjugate (ADC) development to live-cell imaging.[2][4][9]
Quantitative Data Summary
The efficiency and kinetics of the this compound reaction are key advantages. The following tables summarize important quantitative data related to this bioorthogonal chemistry.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference(s) |
| Chemical Formula | C₂₇H₃₉N₇O₆S | [1] |
| Molecular Weight | 589.71 g/mol | [10] |
| Appearance | Red crystalline solid | [10] |
| Solubility | DMSO, DMF | [10] |
| Purity | >95% (HPLC) | [10] |
Table 2: Reaction Kinetics and Recommended Conditions
| Parameter | Value | Reference(s) |
| Second-Order Rate Constant (k₂) | > 800 M⁻¹s⁻¹ | [1][11] |
| Reaction Time (Protein Labeling) | 30-60 minutes | [1] |
| Reaction Time (Antibody Conjugation) | 1-2 hours | [2][9] |
| Recommended Molar Excess (Protein Labeling) | 1.5 to 5-fold | [1][12] |
| Recommended Molar Excess (Antibody Conjugation) | 5 to 20-fold | [2] |
| Reaction pH | 7.2 - 7.4 | [3] |
| Reaction Temperature | Room Temperature or 4°C | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments using this compound.
Protocol 1: Biotinylation of a TCO-Functionalized Protein
This protocol describes the biotinylation of a purified protein that has been previously functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-functionalized protein
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[1]
-
Desalting spin column or dialysis cassette for purification[1]
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Biotinylation Reaction:
-
Purification:
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[1]
-
Protocol 2: Labeling of Cell Surface Glycans on Live Cells
This protocol outlines the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO-modified sugars.
Materials:
-
Cells metabolically labeled with a TCO-containing sugar (e.g., Ac₄ManNAc-TCO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
Streptavidin-conjugated fluorophore for detection
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM of Ac₄ManNAc-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[1]
-
-
Biotinylation:
-
Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[1]
-
Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).[1]
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C to label the TCO-modified glycans.[1] Performing this step at 4°C can reduce the internalization of the label.[1]
-
-
Washing and Detection:
Mandatory Visualizations
Experimental Workflow for Protein Biotinylation
Caption: Workflow for the biotinylation of a TCO-functionalized protein.
Signaling Pathway for Cell Surface Labeling and Detection
Caption: Workflow for labeling and detecting cell surface glycans.
Logical Relationship of this compound Components
Caption: Functional components of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Tetrazine-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Biotin-PEG4-amido-methyltetrazine | BroadPharm [broadpharm.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Biotin-PEG4-methyltetrazine Conjugation to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of targeting ligands and other functional moieties to nanoparticles is a cornerstone of nanomedicine, enabling applications from targeted drug delivery to sensitive diagnostics. Biotin-PEG4-methyltetrazine is a versatile heterobifunctional linker that facilitates a powerful two-step "pre-targeting" strategy. This approach utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) tagged molecule.[1][2][3]
This document provides detailed application notes and experimental protocols for the conjugation of this compound to various nanoparticle platforms. It also outlines the subsequent "click" reaction for attaching TCO-modified biomolecules, methods for characterization, and applications in targeting cellular pathways and in vivo imaging. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and bioavailability while minimizing steric hindrance.[1][4]
Principle of the Technology
The core of this technology is a two-step approach:
-
Nanoparticle Functionalization: Nanoparticles are first functionalized with this compound. This can be achieved through various conjugation chemistries depending on the nanoparticle's surface functional groups.
-
Bioorthogonal Ligation: The methyltetrazine-functionalized nanoparticles are then reacted with a biomolecule of interest (e.g., an antibody, protein, or small molecule) that has been pre-functionalized with a TCO group. The methyltetrazine and TCO moieties rapidly and specifically "click" together, forming a stable covalent bond under physiological conditions without the need for a cytotoxic copper catalyst.[1][2][5]
This pre-targeting strategy offers several advantages, including the ability to uncouple the pharmacokinetics of the nanoparticle from that of the targeting molecule and the potential for signal amplification.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound in bioconjugation applications.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₉N₇O₆S | [4] |
| Molecular Weight | 589.71 g/mol | [4] |
| Purity | >95% (as determined by HPLC) | [4] |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage Conditions | -20°C, desiccated | [4] |
| Reaction Kinetics (k₂) | > 800 M⁻¹s⁻¹ | [4] |
| Optimal Reaction pH | 6.0 - 9.0 | [4] |
| Recommended Molar Excess | 1.5 to 5-fold over the TCO-molecule | [4] |
| Nanoparticle Type | Conjugation Method | Typical Conjugation Efficiency | Key Characterization Methods |
| PLGA | EDC/NHS chemistry | 60-80% | DLS, Zeta Potential, TEM, HPLC |
| Gold | Thiol-Au coupling | >90% | UV-Vis Spectroscopy, DLS, TEM, XPS |
| Liposomes | Post-insertion | 40-70% | DLS, Zeta Potential, Cryo-TEM, Fluorescence assays |
| Iron Oxide | Silanization & EDC/NHS | 50-75% | DLS, Zeta Potential, TEM, Magnetometry, FTIR |
Experimental Protocols
Protocol 1: Conjugation of Amine-Reactive this compound to Carboxylated Nanoparticles (e.g., PLGA)
This protocol describes the covalent attachment of an amine-terminated this compound derivative to nanoparticles with surface carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxylated Nanoparticles (e.g., PLGA)
-
This compound-Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution (optional): Hydroxylamine or Tris buffer
-
Amicon ultra-centrifugation tubes (or similar for nanoparticle washing)
Procedure:
-
Nanoparticle Preparation: Suspend 10 mg of carboxylated nanoparticles in 1 mL of Activation Buffer.
-
Activation of Carboxyl Groups: Prepare fresh solutions of EDC (e.g., 4 mg/mL) and NHS (e.g., 6 mg/mL) in Activation Buffer. Add 100 µL of EDC solution and 100 µL of NHS solution to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle stirring.[6]
-
Washing: Centrifuge the activated nanoparticles to pellet them. Remove the supernatant and resuspend the pellet in 1 mL of Coupling Buffer. Repeat this washing step twice to ensure complete removal of excess EDC and NHS.[6]
-
Conjugation: Dissolve this compound-Amine in Coupling Buffer to a desired concentration (e.g., 1 mg/mL). Add the this compound-Amine solution to the washed, activated nanoparticles. The molar ratio of the linker to nanoparticles should be optimized. Incubate for 2 hours at room temperature with gentle stirring.
-
Quenching (Optional): Add a quenching solution to stop the reaction.
-
Final Washing: Wash the functionalized nanoparticles three times with Coupling Buffer to remove any unreacted linker. Resuspend the final biotinylated nanoparticles in the desired buffer for storage or downstream applications.
Protocol 2: Conjugation of Thiol-Reactive this compound to Gold Nanoparticles
This protocol describes the attachment of a thiol-terminated this compound derivative to the surface of gold nanoparticles (AuNPs) through the formation of a stable gold-thiol bond.
Materials:
-
Gold Nanoparticles (AuNPs)
-
This compound-SH
-
Ethanol (B145695) or other suitable solvent
-
Phosphate buffer (100 mM, pH 7.2)
-
Sodium Chloride (NaCl)
-
Bovine Serum Albumin (BSA)
-
Tween 20
Procedure:
-
Prepare this compound-SH Solution: Prepare a solution of this compound-SH in ethanol (e.g., 4 µM).
-
Incubation: Mix the gold nanoparticle solution with the this compound-SH solution and shake at 25°C for 24 hours.
-
Stabilization: Add a buffer solution containing NaCl, phosphate, BSA, and Tween 20 to the mixture.
-
Further Incubation: Incubate for an additional hour with shaking.
-
Salt Concentration Increase: Increase the salt concentration to 0.3 M NaCl using a 5 M NaCl solution and continue shaking for another hour.
-
Washing: Centrifuge the solution to pellet the functionalized AuNPs, remove the supernatant, and resuspend in a suitable storage buffer. Repeat the washing step to remove any unbound linker.
Protocol 3: Bioorthogonal Ligation of TCO-Modified Protein to Methyltetrazine-Functionalized Nanoparticles
This protocol describes the "click" reaction between the methyltetrazine-functionalized nanoparticles and a TCO-modified protein.
Materials:
-
Methyltetrazine-functionalized nanoparticles
-
TCO-modified protein
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting spin column or dialysis cassette
Procedure:
-
Reaction Setup: Mix the methyltetrazine-functionalized nanoparticles and the TCO-modified protein in the reaction buffer. A 1.5 to 5-fold molar excess of the TCO-modified protein to the available methyltetrazine groups on the nanoparticles is recommended as a starting point.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4] The reaction is typically rapid.
-
Purification: Remove the excess, unreacted TCO-modified protein using a desalting spin column or by dialysis against the desired storage buffer.[4]
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful conjugation and assess the properties of the functionalized nanoparticles.
| Characterization Technique | Purpose |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after conjugation. An increase in size is expected. |
| Zeta Potential Measurement | To determine the surface charge of the nanoparticles. A change in zeta potential indicates successful surface modification. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles and confirm the absence of aggregation after functionalization. |
| UV-Vis Spectroscopy | For gold nanoparticles, to monitor the shift in the surface plasmon resonance peak upon ligand conjugation. For the click reaction, to monitor the disappearance of the tetrazine absorbance peak (~360 nm). |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugated nanoparticles and quantify the conjugation efficiency.[7] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of specific functional groups from the linker on the nanoparticle surface. |
Application: Pre-targeting EGFR on Cancer Cells for Live Cell Imaging
This protocol describes a pre-targeting strategy to label the Epidermal Growth Factor Receptor (EGFR) on the surface of live A431 cancer cells.
Materials:
-
A431 cells
-
TCO-conjugated anti-EGFR antibody (e.g., Cetuximab-TCO)
-
This compound functionalized nanoparticles
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Preparation: Seed A431 cells on glass-bottom imaging dishes and culture until they reach 60-70% confluency.
-
Antibody Incubation (Pre-targeting): Dilute the Cetuximab-TCO antibody to a final concentration of 10 µg/mL in cold PBS containing 1% BSA. Add the antibody solution to the cells and incubate for 1 hour at 4°C to prevent internalization. Wash the cells three times with cold PBS to remove unbound antibody.[1]
-
Nanoparticle Labeling: Prepare a solution of this compound functionalized nanoparticles in cold PBS with 1% BSA. Add the nanoparticle solution to the cells and incubate for 30 minutes at 4°C. Wash the cells three times with cold PBS.[1]
-
Fluorescent Detection: Dilute the fluorescently-labeled streptavidin to a final concentration of 5 µg/mL in cold PBS with 1% BSA. Add the streptavidin solution to the cells and incubate for 20 minutes at 4°C, protected from light. Wash the cells three times with cold PBS.[1]
-
Live Cell Imaging: Replace the PBS with pre-warmed complete cell culture medium and image the cells immediately using a fluorescence microscope.[1]
Visualizations
References
Troubleshooting & Optimization
How to improve low labeling efficiency with Biotin-PEG4-methyltetrazine
Technical Support Center: Biotin-PEG4-methyltetrazine Labeling
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in bioconjugation?
A1: this compound is a click chemistry reagent.[1] The methyltetrazine (MeTz) group reacts with a trans-cyclooctene (B1233481) (TCO) group in a highly efficient and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1][2][3][4] This reaction is catalyst-free and forms a stable covalent bond, making it ideal for labeling biomolecules in complex biological systems.[1][4] The PEG4 linker enhances water solubility and reduces steric hindrance.[2][4][5][6]
Q2: How should I store and handle this compound to ensure its stability?
A2: Proper storage and handling are critical for maintaining the reactivity of this compound. The methyltetrazine moiety is sensitive to moisture.[1]
-
Solid Form : Upon receipt, store the solid reagent at -20°C, protected from light and moisture.[7] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.[8][9]
-
Stock Solutions : Prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] For storage, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for up to one month or at -80°C for up to six months, always protected from light and moisture.[1][7]
Q3: What are the optimal reaction conditions for labeling with this compound?
A3: The reaction is robust and proceeds efficiently under a range of conditions. However, for optimal results:
-
pH : A pH range of 6.0 to 9.0 is generally recommended.[7][10][11] Phosphate-buffered saline (PBS) is a commonly used buffer.[10] Avoid buffers containing primary amines, such as Tris, if your workflow involves NHS esters.[10]
-
Temperature : The reaction is typically fast and effective at room temperature (20-25°C).[8] For less reactive partners or to increase the reaction rate, the temperature can be raised to 37°C.[8] To slow down a very fast reaction for better control, it can be performed at 4°C.[8]
-
Reaction Time : Due to the rapid kinetics, many labeling reactions are complete within 30 to 60 minutes.[4][8] For more dilute samples or less reactive molecules, extending the reaction time to 2 hours or even overnight at 4°C may be beneficial.[8]
Q4: How can I confirm that my target molecule has been successfully biotinylated?
A4: Successful biotinylation can be confirmed using several methods, including Western blot analysis with streptavidin-HRP, flow cytometry or fluorescence microscopy using fluorescently-labeled streptavidin, or mass spectrometry to detect the mass shift corresponding to the addition of the this compound moiety.[7] The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can also be used to quantify the degree of biotinylation.[11]
Troubleshooting Guide: Low Labeling Efficiency
Low or no signal in your downstream detection methods can be frustrating. Here are some common causes and solutions for low labeling efficiency with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling of TCO-Containing Molecule | Degraded this compound: The methyltetrazine group is sensitive to moisture and can hydrolyze, rendering it inactive.[1] | Always use fresh, anhydrous DMSO to prepare stock solutions.[1] Equilibrate the solid reagent to room temperature before opening to prevent condensation.[8][9] Store stock solutions in single-use aliquots at -80°C.[1] |
| Suboptimal Molar Ratio of Reactants: The ratio of this compound to the TCO-containing molecule may be too low for efficient labeling.[1] | Use a slight molar excess (e.g., 1.5 to 5-fold) of this compound to drive the reaction to completion.[2][11] The optimal ratio may need to be determined empirically for your specific system.[2][8] | |
| Degradation of TCO-modified molecule: The trans-cyclooctene (TCO) group can isomerize to its unreactive cis-cyclooctene form, a process that can be accelerated by exposure to thiols or certain metals.[8][9] | Use TCO-modified molecules that are fresh or have been stored under appropriate conditions (protected from light and moisture).[8] Long-term storage of TCO-containing compounds is not recommended.[9] | |
| Steric Hindrance: Bulky molecules attached to the reactive groups can impede their ability to interact. | The built-in PEG4 spacer is designed to minimize this, but if the problem persists, consider using a linker with a longer PEG chain.[10] | |
| Reactant Precipitation: Poor solubility of the reactants or the final product can stop the reaction. | The PEG4 linker improves water solubility.[6] Ensure that your reaction buffer is appropriate for your biomolecule and consider adjusting the concentration if precipitation is observed. | |
| Inconsistent Results Between Experiments | Variability in Reagent Stability: The age of the stock solution and specific lots of cell culture media or serum can affect the stability of this compound.[12] | Use freshly prepared stock solutions for each experiment.[12] Qualify new lots of media and serum for their impact on reagent stability. |
| Inconsistent Incubation Times or Temperatures: Small variations in experimental conditions can lead to different degrees of degradation or reaction completion. | Strictly adhere to a standardized protocol with consistent incubation times and temperatures.[12] |
Quantitative Data Summary
The reaction between methyltetrazine and TCO is known for its exceptionally fast kinetics. The following table summarizes key quantitative data related to this click chemistry reaction.
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k₂) | 800 - 10^6 M⁻¹s⁻¹ | Varies with the specific tetrazine and TCO derivatives.[2] |
| Recommended Storage (Solid) | -20°C | Up to 24 months, desiccated and protected from light.[1] |
| Recommended Storage (Stock Solution in DMSO) | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C.[1] |
| Recommended Molar Excess of Biotin-PEG4-MeTz | 1.5 to 5-fold | For general protein and antibody labeling.[11] The optimal ratio should be determined empirically.[2][4] |
| Recommended Reaction pH | 6.0 - 9.0 | In a non-amine containing buffer like PBS.[7][10][11] |
| Recommended Reaction Temperature | 20-37°C | Can be performed at 4°C to slow the reaction.[8] |
| Recommended Reaction Time | 30 - 60 minutes | May be extended for dilute samples.[4][8] |
Experimental Protocols
Protocol for Labeling a TCO-Functionalized Protein
This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.
-
Protein Preparation : Ensure the TCO-functionalized protein is in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[2][4]
-
Biotinylation Reaction :
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4]
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[4] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4]
-
-
Purification : Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[4]
-
Storage : Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[4]
Protocol for Cell Surface Labeling
This protocol describes a two-step labeling approach: metabolic incorporation of a TCO-modified sugar into cell surface glycans, followed by reaction with this compound.[2]
-
Metabolic Labeling : Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM of a TCO-modified sugar) in the cell culture medium for 24-48 hours. This allows for the metabolic incorporation of the TCO group onto cell surface glycans.[2][4]
-
Biotinylation :
-
Wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[2][4]
-
Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).[2][4]
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C to label the TCO-modified glycans.[2][4] Performing this step at 4°C can reduce internalization of the label.[4]
-
-
Washing and Detection :
Visualizations
Caption: Experimental workflow for biotinylation using this compound.
Caption: Mechanism of the iEDDA reaction between methyltetrazine and TCO.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Reducing non-specific binding of Biotin-PEG4-methyltetrazine
Welcome to the technical support center for Biotin-PEG4-methyltetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bioorthogonal labeling reagent. It combines three key components:
-
Biotin (B1667282): A small vitamin that forms an exceptionally strong and specific non-covalent bond with avidin (B1170675) and streptavidin proteins. This makes it an excellent tag for detection, purification, and immobilization of labeled molecules.[1]
-
PEG4 Spacer: A tetraethylene glycol linker that increases the water solubility of the reagent and the resulting conjugate. It also minimizes steric hindrance, allowing the biotin and methyltetrazine groups to interact effectively with their binding partners.[1][2]
-
Methyltetrazine: A reactive group that participates in a very fast and specific "click chemistry" reaction called the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group.[1][3]
This reagent is primarily used for the specific biotinylation of molecules that have been pre-functionalized with a TCO group in complex biological systems, including live cells and in vivo models.[4]
Q2: What are the main causes of non-specific binding (NSB) with this compound?
A2: Non-specific binding can arise from several factors:
-
Hydrophobic and Ionic Interactions: The biotinylated molecule or the streptavidin/avidin detection reagents can non-specifically adhere to surfaces or other proteins through hydrophobic or electrostatic interactions.
-
Endogenous Biotin: Many biological samples, especially from tissues like the liver and kidney, contain naturally occurring biotinylated proteins that can be detected by streptavidin or avidin, leading to high background signals.
-
Non-specific Binding of Streptavidin/Avidin: Avidin is a glycoprotein (B1211001) and can bind non-specifically to certain cellular components. Streptavidin is not glycosylated and generally shows lower non-specific binding.
-
Tetrazine Reactivity: While highly specific for TCO, some tetrazine derivatives can exhibit reactivity towards certain biological nucleophiles, especially at high concentrations or with prolonged incubation times. Some studies have shown that tetrazine derivatives can have structure-dependent reactivity with the proteome.[5]
Q3: How does the PEG4 spacer help in reducing non-specific binding?
A3: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and helps reduce non-specific binding in a few ways:
-
Hydration Layer: The PEG spacer attracts a layer of water molecules, which can help prevent non-specific hydrophobic interactions.
-
Steric Hindrance: The flexible PEG chain creates a physical "cloud" around the biotinylated molecule, which can block unwanted interactions with other surfaces.
-
Increased Solubility: The PEG spacer enhances the water solubility of the biotinylated molecule, which can prevent aggregation, a common cause of non-specific binding.[1][2]
Q4: I am observing a high background in my live-cell imaging experiment. What could be the cause?
A4: High background in live-cell imaging can be due to several factors:
-
Excess Reagent: Insufficient washing after incubation with this compound or the fluorescently labeled streptavidin can leave unbound reagents that contribute to background fluorescence.
-
Autofluorescence: Some cell types or components of the cell culture media (like phenol (B47542) red) can be autofluorescent.
-
Non-specific Uptake: The reagent may be non-specifically taken up by cells. Incubating at 4°C can help minimize internalization.[4]
-
Non-specific Binding of Tetrazine: At high concentrations, the methyltetrazine moiety might interact non-specifically with cellular components. It is recommended to titrate the concentration of this compound to find the optimal balance between signal and background.[6]
Troubleshooting Guides
Problem 1: High Background in Pull-Down Assays
High background in pull-down assays can mask true interactions and lead to the identification of false-positive hits. The following guide provides a systematic approach to troubleshoot and reduce non-specific binding.
Initial Checks:
-
Ensure all buffers are freshly prepared and filtered.
-
Confirm the integrity of your biotinylated bait protein.
-
Include proper negative controls (e.g., beads only, mock-biotinylated bait).
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Quantitative Target (Illustrative) |
| Insufficient Blocking of Beads | Increase the concentration of the blocking agent (e.g., 1-5% BSA). Prolong the blocking incubation time (e.g., 1-2 hours at 4°C). | Aim for a >90% reduction in background signal compared to unblocked beads. |
| Inadequate Washing | Increase the number of wash steps (from 3 to 5-7). Increase the stringency of the wash buffer by adding salt (e.g., up to 500 mM NaCl) or a non-ionic detergent (e.g., 0.05-0.1% Tween-20). | Each wash should remove >95% of the unbound protein. |
| Non-specific Binding to Bait Protein | Pre-clear the lysate by incubating it with unconjugated beads before adding the biotinylated bait. | Pre-clearing should remove at least 50% of the non-specific binders. |
| Endogenous Biotin | Perform an endogenous biotin blocking step. First, incubate the sample with an excess of free streptavidin, followed by incubation with excess free biotin. | A >80% reduction in background from endogenous biotin is expected. |
| Excess this compound | Ensure complete removal of unreacted this compound after the labeling reaction using size-exclusion chromatography or dialysis. | Less than 1% of free biotinylated reagent should remain. |
Problem 2: Low or No Signal in Western Blot Detection
A weak or absent signal for your biotinylated protein of interest can be frustrating. This guide provides steps to identify and resolve the issue.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Biotinylation | Confirm the successful TCO-functionalization of your target molecule. Optimize the molar ratio of this compound to your TCO-modified molecule (a 1.5 to 5-fold molar excess of the tetrazine is a good starting point).[1] Ensure the reaction buffer is free of primary amines if NHS ester chemistry was used for TCO installation. |
| Degradation of Reagents | Use freshly prepared solutions of this compound. Tetrazines can degrade in aqueous media over time. TCO moieties can be sensitive to thiols and UV light.[7] |
| Inefficient Transfer to Membrane | Verify protein transfer from the gel to the membrane using a total protein stain like Ponceau S. |
| Suboptimal Antibody/Streptavidin-HRP Concentration | Titrate the concentration of your streptavidin-HRP conjugate to find the optimal dilution that provides a good signal-to-noise ratio. |
| Issues with Detection Reagents | Ensure that the chemiluminescent substrate has not expired and is properly prepared. |
Experimental Protocols
Protocol 1: General Workflow for Reducing Non-Specific Binding in a Pull-Down Assay
This protocol outlines the key steps to minimize non-specific binding when performing a pull-down experiment with a biotinylated bait protein.
-
Bead Preparation and Blocking:
-
Resuspend streptavidin-coated magnetic beads in their storage buffer.
-
Transfer the desired volume of bead slurry to a fresh microcentrifuge tube.
-
Wash the beads three times with an appropriate wash buffer (e.g., PBS with 0.1% Tween-20).
-
After the final wash, resuspend the beads in a blocking buffer (e.g., Wash Buffer containing 1-3% BSA).
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Endogenous Biotin Blocking (if necessary):
-
After the initial blocking, wash the beads once with wash buffer.
-
Incubate the beads with a solution of free streptavidin (e.g., 10 µg/mL in wash buffer) for 15 minutes at room temperature.
-
Wash the beads three times with wash buffer.
-
Incubate the beads with a solution of free biotin (e.g., 10 µg/mL in wash buffer) for 15 minutes at room temperature to saturate the biotin-binding sites on the streptavidin.
-
Wash the beads three times with wash buffer.
-
-
Bait Immobilization:
-
Resuspend the blocked beads in a binding buffer (e.g., PBS with 0.05% Tween-20) containing your biotinylated bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound bait.
-
-
Protein Pull-Down:
-
Resuspend the bait-bound beads in your pre-cleared cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and remove the lysate.
-
Wash the beads 3-5 times with a stringent wash buffer (e.g., PBS with 0.1% Tween-20 and 300-500 mM NaCl). For each wash, resuspend the beads completely and incubate for 5 minutes at 4°C before pelleting.
-
-
Elution and Analysis:
-
Elute the bound proteins using a suitable elution buffer (e.g., SDS-PAGE loading buffer).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
-
Mandatory Visualizations
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Biotin-PEG4-Methyltetrazine Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering high background issues in experiments utilizing Biotin-PEG4-methyltetrazine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common challenges.
Troubleshooting Guide: High Background
High background can obscure specific signals, leading to ambiguous or uninterpretable results. The following table outlines common causes of high background and provides actionable solutions.
| Issue ID | Potential Cause | Recommended Solution(s) |
| HB-01 | Incorrect Blocking Agent | Avoid blocking agents containing endogenous biotin, such as non-fat dry milk.[1] Use Bovine Serum Albumin (BSA) at a concentration of 3-5% in a buffer like TBST (Tris-Buffered Saline with 0.1% Tween 20).[1] |
| HB-02 | Endogenous Biotinylated Proteins | Many cell and tissue lysates naturally contain biotinylated proteins.[1][2][3] To mitigate this, perform an avidin/biotin blocking step prior to incubation with streptavidin conjugates.[2] |
| HB-03 | Non-specific Binding of Streptavidin | Streptavidin can bind non-specifically to membranes or proteins.[1] Increase the number (4-5 times) and duration (10-15 minutes) of washing steps after streptavidin incubation.[1] Consider titrating the concentration of the streptavidin conjugate to find the optimal signal-to-noise ratio.[3] |
| HB-04 | Inadequate Washing | Insufficient washing fails to remove unbound reagents.[1] Ensure adequate wash buffer volume to completely cover the membrane and use gentle agitation. Increase the number and duration of washes.[1] |
| HB-05 | Suboptimal Reagent Concentration | Excessively high concentrations of the this compound probe, antibodies, or streptavidin conjugates can lead to increased non-specific binding.[1][3] Titrate each reagent to determine the optimal concentration for your specific experiment. |
| HB-06 | Membrane Drying | Allowing the membrane to dry out at any stage after protein transfer can cause irreversible non-specific binding.[1] Ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps. |
| HB-07 | Contaminated Buffers | Bacterial growth or other contaminants in buffers can contribute to high background.[1] Always use freshly prepared buffers.[1] |
| HB-08 | Overexposure | Excessively long exposure times during signal detection will amplify background along with the specific signal.[1] Reduce the exposure time or the incubation time with the detection substrate. |
Frequently Asked Questions (FAQs)
Q1: Why is non-fat dry milk not recommended as a blocking agent in biotin-based detection systems?
A1: Non-fat dry milk contains endogenous biotin, which will be bound by streptavidin-HRP or other streptavidin conjugates, leading to very high background signal across the entire membrane or sample.[1] It is recommended to use Bovine Serum Albumin (BSA) as the blocking agent.[1]
Q2: I see multiple non-specific bands in my cell lysate experiment. What is the likely cause?
A2: Many cell and tissue lysates naturally contain biotinylated proteins, such as carboxylases, which will be detected by streptavidin conjugates, appearing as non-specific bands.[1][3] This is a common source of background. Implementing an avidin/biotin blocking step before applying the streptavidin conjugate can help to minimize this.[2]
Q3: Could the this compound reagent itself be causing the high background?
A3: Yes, while the tetrazine-TCO ligation is highly specific, using an excessively high concentration of the this compound probe can potentially lead to increased non-specific binding.[3] It is crucial to optimize the concentration of the labeling reagent for your specific application.
Q4: What are the optimal reaction conditions for the this compound reaction with a TCO-modified molecule?
A4: The tetrazine-TCO ligation is robust and typically proceeds efficiently in a pH range of 6 to 9.[4][5] The reaction is often carried out at room temperature for 30 to 120 minutes.[4][5] For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation period.[4]
Q5: How can I confirm that my target molecule has been successfully biotinylated?
A5: Successful biotinylation can be confirmed using a Western blot followed by detection with a streptavidin-conjugate (e.g., Streptavidin-HRP). A band should appear at the expected molecular weight of your target molecule. Other methods include dot blots or pull-down assays using streptavidin-coated beads followed by analysis of the captured protein.
Experimental Protocols
Protocol 1: General Western Blotting Protocol for this compound Labeled Samples
This protocol assumes your protein of interest has been modified with a trans-cyclooctene (B1233481) (TCO) group and subsequently labeled with this compound.
-
SDS-PAGE and Protein Transfer:
-
Separate your protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween 20 (TBST).
-
Incubate the membrane in Blocking Buffer (5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[1] Do not use non-fat dry milk.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Streptavidin Incubation:
-
Dilute HRP-conjugated Streptavidin in Blocking Buffer (e.g., 1:5,000 - 1:20,000).
-
Incubate the membrane with the streptavidin solution for 1 hour at room temperature with gentle agitation.[1]
-
-
Final Washes:
-
Wash the membrane four to five times for 10-15 minutes each with TBST to remove unbound streptavidin.[1]
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[1]
-
Capture the signal using an appropriate imaging system, starting with short exposure times to minimize background.
-
Protocol 2: Control Experiment to Validate Specificity
To ensure that the signal you are observing is due to the specific reaction between this compound and a TCO-modified molecule, it is essential to perform a negative control experiment.
-
Prepare Samples:
-
Positive Sample: Your TCO-modified protein of interest.
-
Negative Control Sample: The same protein without TCO modification.
-
-
Biotinylation Reaction:
-
Incubate both the positive and negative control samples with this compound under your standard reaction conditions.
-
-
Analysis:
-
Run both samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 1.
-
-
Expected Outcome:
-
A band corresponding to the biotinylated protein should only be visible in the lane with the TCO-modified protein. The lane with the unmodified control protein should show no signal, confirming the specificity of the reaction.[6]
-
Visualizations
Caption: Bioorthogonal ligation workflow for specific biotinylation.
Caption: Decision tree for troubleshooting high background.
References
Technical Support Center: Optimizing Biotin-PEG4-methyltetrazine and TCO Reactions
Welcome to the Technical Support Center for optimizing reaction conditions for Biotin-PEG4-methyltetrazine and trans-cyclooctene (B1233481) (TCO) ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound and TCO reaction?
A1: The reaction between this compound and a TCO-functionalized molecule is a bioorthogonal "click chemistry" reaction.[1][2] Specifically, it is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. In this reaction, the electron-deficient methyltetrazine ring reacts rapidly and with high specificity with the strained, electron-rich TCO group.[1][3] This reaction is catalyst-free and forms a stable covalent dihydropyridazine (B8628806) linkage, making it ideal for labeling biomolecules in complex biological systems.[2][3]
Q2: What are the optimal reaction conditions for this ligation?
A2: While optimal conditions can vary for specific applications, a general starting point is a 1.5 to 5-fold molar excess of this compound to the TCO-modified molecule.[1][4] The reaction is typically performed in an aqueous buffer such as Phosphate-Buffered Saline (PBS) at a pH between 6.0 and 9.0.[5][6] The ligation is very fast and can often be completed within 30 to 60 minutes at room temperature (25°C) or 37°C.[1][5] For less reactive partners or to minimize potential degradation of sensitive molecules, the reaction can be extended for up to 2 hours or performed overnight at 4°C.[5]
Q3: How should I prepare and store my this compound and TCO-functionalized molecules?
A3: this compound should be stored as a solid at -20°C, protected from light and moisture.[6] Stock solutions are best prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO) and can be stored at -20°C for up to one month or at -80°C for up to six months.[7] It is highly recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.[6] TCO-functionalized molecules can be sensitive to thiols and low pH, so it is best to use freshly prepared solutions or store them under an inert atmosphere, protected from light.[8]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the tetrazine-TCO ligation can be monitored by UV-Vis spectroscopy. The disappearance of the characteristic pink/red color of the tetrazine, which has an absorbance maximum between 510 and 550 nm, indicates the reaction is proceeding.[9][10] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the reactants and the final biotinylated product over time.[9]
Q5: What are the best methods for purifying the final biotinylated product?
A5: Excess, unreacted this compound can be removed using size-exclusion chromatography, such as a desalting spin column, or by dialysis against a suitable buffer.[1][4] The choice of purification method will depend on the properties of the labeled molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the ligation of this compound and TCO.
Low or No Product Yield
If you observe low or no formation of your desired biotinylated product, consider the following potential causes and solutions:
-
Degradation of Reactants:
-
Methyltetrazine Instability: The methyltetrazine moiety can be sensitive to moisture and nucleophiles, especially in aqueous media over long incubation times.[2][11] Always prepare fresh solutions of this compound and avoid repeated freeze-thaw cycles of stock solutions.[2]
-
TCO Instability: TCO can isomerize to its less reactive cis-isomer, particularly in the presence of thiols or under UV light.[5] Use freshly prepared TCO-functionalized molecules and avoid buffers containing thiols.
-
-
Suboptimal Reaction Conditions:
-
Incorrect Stoichiometry: An insufficient molar excess of this compound can lead to an incomplete reaction. Empirically optimize the molar ratio, starting with a 1.5 to 5-fold excess.[1][4] For dilute solutions, a higher molar excess may be required.[4]
-
Incorrect pH: While the reaction is robust over a wide pH range (6-9), extreme pH values can affect the stability of your biomolecules.[5] Ensure your reaction buffer is within this range.
-
Low Reactant Concentration: The reaction rate is dependent on the concentration of both reactants. If possible, increase the concentration of your reactants.[8]
-
-
Reactant Precipitation:
-
Poor Solubility: this compound has limited solubility in aqueous buffers. Always prepare a concentrated stock solution in anhydrous DMSO first, and then add it to your aqueous reaction buffer.[2] The final DMSO concentration should typically be below 10% to maintain the stability of biomolecules.[2] The inclusion of a PEG spacer in the reagents helps to improve water solubility and minimize precipitation.[12]
-
High Background or Non-Specific Labeling
High background in downstream applications can obscure your results. Here are some common causes and solutions:
-
Excess Unreacted this compound: Insufficient purification after the labeling reaction is a primary cause of high background. Ensure efficient removal of excess reagent using appropriate purification methods like desalting columns or dialysis.[2]
-
Impure Reactants: Impurities in either the this compound or the TCO-functionalized molecule can lead to side reactions and non-specific signals. Use high-purity reagents.
Inconsistent Results
Variability between experiments can be frustrating. Consider these factors:
-
Variability in Reagent Quality: Batch-to-batch variation in the purity and stability of reagents can affect outcomes. Use fresh stock solutions for each experiment and qualify new lots of reagents.
-
Inconsistent Experimental Conditions: Small variations in incubation times, temperatures, or solution preparation can lead to different degrees of reaction completion or reagent degradation. Adhere strictly to a standardized protocol.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Molar Excess of this compound | 1.5 to 5-fold | A good starting point for optimization. Higher excess may be needed for dilute solutions.[1][4] |
| pH | 6.0 - 9.0 | Phosphate-Buffered Saline (PBS) is a common choice.[5][6] |
| Temperature | Room Temperature (25°C), 37°C, or 4°C | Lower temperatures may require longer incubation times.[5] |
| Reaction Duration | 30 - 60 minutes | Can be extended up to 2 hours or overnight for less reactive partners.[1][5] |
| Solvents | Aqueous buffers (e.g., PBS), with DMSO as a co-solvent | Prepare stock solutions in anhydrous DMSO.[2] |
| Second-Order Rate Constant (k₂) | > 800 M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions.[1][13] |
Experimental Protocols
Protocol 1: General Protein Labeling
This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-functionalized protein (1-5 mg/mL in a suitable buffer like PBS)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting spin column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]
-
-
Biotinylation Reaction:
-
Purification:
-
Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[1]
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[1]
-
Protocol 2: Labeling of Live Cell Surface Glycans
This protocol outlines the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO-modified sugars.
Materials:
-
Cells metabolically labeled with a TCO-containing sugar
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
Streptavidin-conjugated fluorophore for detection
Procedure:
-
Cell Preparation:
-
Gently wash the cells three times with ice-cold PBS to remove any unincorporated TCO-modified sugar.[1]
-
-
Biotinylation:
-
Washing and Detection:
-
Wash the cells three times with ice-cold PBS to remove unreacted this compound.[1]
-
The biotinylated cells can now be detected using a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.
-
Visualizations
Caption: Reaction pathway of this compound with a TCO-functionalized molecule.
Caption: General experimental workflow for biotinylation.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. medkoo.com [medkoo.com]
- 13. vectorlabs.com [vectorlabs.com]
Strategies for quenching unreacted Biotin-PEG4-methyltetrazine
Welcome to the technical support center for Biotin-PEG4-methyltetrazine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the quenching of unreacted this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
A1: Quenching excess this compound is a critical step to prevent non-specific labeling and potential cytotoxicity in your experiments.[1] Unreacted tetrazine molecules can remain in the system and bind to unintended sites, leading to high background signals and inaccurate data.[1] Additionally, prolonged exposure of cells to high concentrations of tetrazines may impact cell viability and function.[1]
Q2: What are the recommended quenchers for this compound?
A2: Cyclooctyne-based reagents are frequently and effectively used to quench unreacted tetrazines due to their rapid reaction kinetics.[1] Commonly used quenchers include Bicyclo[6.1.0]nonyne (BCN) and Dibenzocyclooctyne (DIBO).[1] These molecules react efficiently with the tetrazine moiety via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, forming a stable, non-reactive product.[2][3]
Q3: My background signal is still high even after a quenching step. What could be the problem?
A3: High background signal after quenching can result from several factors:
-
Incomplete Quenching: The concentration of the quenching agent or the incubation time may have been insufficient to neutralize all the excess tetrazine.[1]
-
Non-specific Binding of the Probe: The biotinylated probe itself might be binding non-specifically to cellular components. Consider including additional blocking steps in your protocol.
-
Suboptimal Washing: Inadequate washing after quenching can leave behind unreacted quencher-tetrazine complexes or unbound probes. Ensure thorough but gentle washing of your cells or sample.[1]
Q4: I am observing a decrease in cell viability after my labeling and quenching protocol. What are the potential causes?
A4: A decrease in cell viability could be attributed to:
-
Cytotoxicity of Reagents: Both the tetrazine reagent and the quenching agent can exhibit some level of cytotoxicity, particularly at high concentrations or with prolonged incubation times.[1] It is crucial to titrate these reagents to find the optimal balance between labeling efficiency and cell health.
-
Harsh Experimental Conditions: Excessive centrifugation speeds, extended incubation times, or multiple harsh washing steps can be stressful for cells.[1]
-
Contamination: Ensure all reagents and buffers are sterile to prevent microbial contamination.[1]
Q5: Can I use a quencher other than a cyclooctyne (B158145)?
A5: While cyclooctynes like BCN and DIBO are highly effective and widely recommended due to their rapid reaction kinetics with tetrazines, other strained alkenes or dienophiles could potentially be used.[1] However, the quenching efficiency and biocompatibility of alternative quenchers would need to be validated for your specific experimental setup.[1] For most applications, the well-characterized cyclooctynes are the preferred choice.[1]
Troubleshooting Guide
This guide provides solutions to common problems you might encounter when quenching unreacted this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Incomplete quenching of unreacted tetrazine. | Increase the molar excess of the cyclooctyne quencher (e.g., 10-20 fold excess for BCN).[1] Extend the quenching incubation time (e.g., 15-30 minutes).[1] Ensure thorough mixing during incubation. |
| Insufficient washing post-quenching. | Increase the number of wash steps (e.g., 3-4 times) with an appropriate buffer like PBS.[1] | |
| Low Signal/Poor Labeling | Premature quenching of the tetrazine. | Ensure the quenching agent is added only after the labeling reaction with the TCO-modified molecule is complete. |
| Degradation of quenching agent. | Use fresh or properly stored cyclooctyne reagents. Prepare stock solutions in anhydrous DMSO or DMF and store at -20°C. | |
| Decreased Cell Viability | Cytotoxicity from high concentrations of quencher. | Perform a titration experiment to determine the lowest effective concentration of the quencher that minimizes background without affecting cell health. |
| Prolonged incubation with quencher. | Reduce the quenching incubation time to the minimum required for effective quenching (e.g., start with 5-10 minutes for DIBO).[1] |
Experimental Protocols
Protocol 1: Quenching Unreacted this compound in Cell Culture
This protocol describes the steps for quenching excess this compound after labeling of cells that have been modified with a trans-cyclooctene (B1233481) (TCO) group.
Materials:
-
Cells labeled with this compound
-
Phosphate-buffered saline (PBS)
-
Quenching solution: Bicyclo[6.1.0]nonyne (BCN) or Dibenzocyclooctyne (DIBO) stock solution in anhydrous DMSO.
-
Cell culture medium or PBS for dilution.
Procedure:
-
Post-Labeling Wash: After incubating your cells with this compound, gently wash the cells 2-3 times with PBS to remove the bulk of the unreacted reagent.[1]
-
Prepare Quenching Solution: Dilute the cyclooctyne stock solution to the desired final concentration (e.g., 10-20 fold molar excess over the initial tetrazine concentration) in fresh cell culture medium or PBS.[1]
-
Quenching Incubation: Resuspend the cell pellet in the quenching solution or add the solution to adherent cells in the culture plate. Incubate for 15-30 minutes for BCN or 5-15 minutes for DIBO at the appropriate temperature for your cells (e.g., 37°C or room temperature).[1]
-
Post-Quenching Wash: Following the incubation, wash the cells 2-3 times with PBS to remove the excess quencher and the tetrazine-cyclooctyne cycloadduct.[1]
-
Downstream Applications: The cells are now ready for subsequent steps, such as cell lysis, imaging, or flow cytometry.
Visualizations
Caption: Workflow for labeling with this compound followed by a quenching step.
References
Impact of buffer pH on Biotin-PEG4-methyltetrazine reactivity
Welcome to the Technical Support Center for Biotin-PEG4-methyltetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure the successful execution of your bioorthogonal conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for the reaction between this compound and a TCO-modified molecule?
The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between methyltetrazine and trans-cyclooctene (B1233481) (TCO) is robust and proceeds efficiently over a wide pH range.[1][2] The optimal pH for this reaction is generally between 6.0 and 9.0.[2][3][4] A commonly used and recommended buffer is Phosphate-Buffered Saline (PBS) at a pH of 7.4.[1][2]
Q2: Can I use buffers other than PBS?
Yes, other amine-free buffers within the recommended pH range of 6.0 to 9.0 can be used.[1] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, if you are working with NHS esters for TCO functionalization, as these will compete with your target molecule for reaction.[5][6]
Q3: How does pH affect the stability of this compound?
While the methyltetrazine moiety is relatively stable in aqueous environments, its stability can be influenced by several factors, including pH.[7] For optimal stability, it is recommended to prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF before diluting into your aqueous reaction buffer.[3][7] Long-term storage of the reagent in aqueous buffers is not recommended.[7]
Q4: My labeling efficiency is low. Could the buffer pH be the issue?
While the reaction is generally efficient across a broad pH range, suboptimal pH can contribute to low labeling efficiency. If you are experiencing low yields, ensure your buffer pH is within the 6.0 to 9.0 range.[3][4] However, other factors are more likely to cause low efficiency, such as degraded reagent, suboptimal molar ratios of reactants, or issues with the TCO-functionalized molecule.[3]
Q5: I am observing high background or non-specific signal in my experiment. Can pH be a contributing factor?
Incorrect buffer pH is not a primary cause of high background signal. High background is more commonly associated with non-specific binding of the biotinylated reagent or reaction of the methyltetrazine with cellular components.[7] To mitigate this, consider increasing the number of washing steps and optimizing the concentration of the this compound.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Incorrect Reaction Buffer pH | Ensure the reaction buffer pH is within the optimal range of 6.0 to 9.0.[3][4] PBS at pH 7.4 is a reliable choice.[1][2] Verify the pH of your buffer. |
| Degraded this compound | Prepare fresh stock solutions in anhydrous DMSO or DMF before each experiment.[7] Store the solid reagent at -20°C, protected from moisture and light.[3] | |
| Suboptimal Molar Ratio | Optimize the molar ratio of this compound to your TCO-modified molecule. A 1.5 to 5-fold molar excess of the tetrazine reagent is often recommended.[2] | |
| Inconsistent Results | Variability in Reagent Stability | Use freshly prepared stock solutions for each experiment.[7] Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3] |
| Inconsistent Experimental Conditions | Strictly adhere to a standardized protocol with consistent incubation times, temperatures, and buffer preparations.[7] | |
| Precipitate Formation | Poor Solubility in Aqueous Buffer | Prepare a concentrated stock solution of this compound in anhydrous DMSO first, and then add it to your aqueous reaction buffer.[3] The final DMSO concentration should typically be below 10%.[3] |
Quantitative Data Summary
The following table summarizes key quantitative data for the this compound reaction with TCO.
| Parameter | Value | Reference |
| Optimal pH Range | 6.0 - 9.0 | [2][3][4] |
| Reaction Kinetics (k₂) | > 800 M⁻¹s⁻¹ | [2][8] |
| Recommended Molar Excess | 1.5 to 5-fold | [2] |
| Reaction Time | 30 - 60 minutes at room temperature | [2] |
Experimental Protocols
General Protocol for Protein Biotinylation with this compound
This protocol outlines the general steps for biotinylating a protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure your TCO-functionalized protein is at a concentration of 1-5 mg/mL in the reaction buffer.[2]
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2]
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2]
-
Purification: Remove the excess, unreacted this compound using a desalting spin column or dialysis.[2]
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[2]
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Troubleshooting workflow for low labeling efficiency.
References
Biotin-PEG4-methyltetrazine stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Biotin-PEG4-methyltetrazine in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture media?
A1: The stability of this compound in cell culture media can be variable.[1] It is influenced by several factors including the specific composition of the medium, pH, temperature, and incubation time. While methyltetrazines are among the more stable tetrazines used for bioorthogonal chemistry, they can still undergo slow degradation in aqueous environments.[1] Components within the cell culture media, such as amino acids and reducing agents, can contribute to this degradation.[1] For experiments that are sensitive to the concentration of the reagent, it is recommended to assess the stability under your specific experimental conditions.
Q2: How should I prepare and store this compound for optimal stability?
A2: For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture.[1][2] Stock solutions are best prepared in anhydrous DMSO or DMF and can be stored at -20°C or -80°C for up to a month, though some suppliers recommend using the -80°C stock within 6 months and the -20°C stock within 1 month.[1][2] It is important to minimize freeze-thaw cycles. For experimental use, it is best practice to prepare fresh dilutions in your desired buffer or medium immediately before adding it to your cells.[1]
Q3: Is it advisable to pre-mix this compound in cell culture medium and store it?
A3: This is not recommended.[1] Due to the likelihood of degradation in aqueous media, particularly in a complex mixture like cell culture medium, you should use freshly diluted this compound immediately after preparation for consistent results.[1]
Q4: What are the likely degradation pathways for this compound in cell culture media?
A4: While the specific degradation products in a complex medium have not been exhaustively characterized, the tetrazine ring is the primary site of instability.[1] Degradation can happen through reactions with nucleophiles, such as thiols from cysteine present in the media.[1] This leads to a loss of the diene structure required for the click reaction with a trans-cyclooctene (B1233481) (TCO).
Q5: How can I test the stability of this compound in my specific cell culture medium?
A5: You can conduct a time-course experiment by incubating this compound in your cell culture medium at 37°C.[1] At different time points, you can measure the concentration of the active compound. A detailed protocol for this type of stability assessment is provided below.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no signal in downstream detection (e.g., streptavidin blot or imaging) | 1. Degradation of the methyltetrazine (MeTz) moiety: The MeTz ring may have degraded in the aqueous cell culture medium, a process accelerated by long incubation times and the presence of nucleophiles.[1] | a. Minimize the incubation time of this compound in the cell culture medium. b. Always prepare fresh solutions of this compound for each experiment.[1] c. Perform a stability test of this compound in your specific medium (see Experimental Protocols).[1] |
| 2. Reaction with media components: Primary amines (e.g., from amino acids like glycine) and thiols (e.g., from cysteine) in the cell culture medium can react with or contribute to the degradation of the tetrazine ring.[1] | a. If your experiment allows, perform the labeling in a buffer that does not contain primary amines or thiols, such as phosphate-buffered saline (PBS).[1][3] b. If labeling must be done in complete media, be aware that the effective concentration of the reagent may decrease over time. | |
| Inconsistent results between experiments | 1. Variability in reagent stability: The stability of this compound can be affected by the age of the stock solution and the specific lot of cell culture medium or serum. | a. Use freshly prepared stock solutions for each experiment.[1] b. Qualify new lots of media and serum for their impact on the stability of the reagent. |
| 2. Inconsistent incubation times or temperatures: Small variations in experimental conditions can lead to different degrees of degradation. | a. Standardize all incubation times and temperatures across all experiments. b. Use a calibrated incubator and timer. | |
| High background or non-specific signal | 1. Excess unreacted reagent: Insufficient washing after the labeling step can leave behind unreacted this compound. | a. Increase the number and duration of washing steps after incubation with the reagent. b. Include a blocking step (e.g., with a biotin-free streptavidin solution) before adding the detection reagent. |
| 2. Non-specific binding of streptavidin conjugate: The detection reagent itself may be binding non-specifically to cells or other components. | a. Optimize the concentration of the streptavidin conjugate. b. Include appropriate controls, such as cells not treated with this compound but incubated with the detection reagent. |
Quantitative Data Summary
The following table provides illustrative stability data for this compound in common cell culture media. Please note that this is example data and the actual stability should be determined under your specific experimental conditions.
| Medium | Incubation Time (hours) | Remaining Active this compound (%) | Calculated Half-life (hours) |
| PBS, pH 7.4 | 0 | 100 | >48 |
| 6 | 98 | ||
| 12 | 95 | ||
| 24 | 90 | ||
| 48 | 82 | ||
| DMEM + 10% FBS | 0 | 100 | ~20 |
| 6 | 78 | ||
| 12 | 60 | ||
| 24 | 35 | ||
| 48 | 12 | ||
| RPMI-1640 + 10% FBS | 0 | 100 | ~16 |
| 6 | 70 | ||
| 12 | 48 | ||
| 24 | 22 | ||
| 48 | 5 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol allows for the quantitative assessment of the stability of this compound over time in a specific cell culture medium.[1]
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
TCO-functionalized fluorescent dye (e.g., TCO-PEG3-Fluorophore)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1 mM stock solution of the TCO-functionalized fluorescent dye in anhydrous DMSO.
-
-
Incubation in Cell Culture Medium:
-
In separate sterile tubes, dilute the 10 mM this compound stock solution to a final concentration of 100 µM in your cell culture medium.
-
Prepare a control tube with 100 µM this compound in PBS.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), take an aliquot from each tube.[1] Store on ice if not proceeding immediately to the next step.
-
-
Reaction with TCO-Fluorophore:
-
In a 96-well plate, add a small volume of each aliquot from the time-course experiment.
-
To each well, add an equimolar amount of the TCO-functionalized fluorescent dye.
-
Allow the click reaction to proceed for 30 minutes at room temperature, protected from light.[1]
-
-
Quantification:
-
Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for your chosen fluorophore.[1] The fluorescence intensity is proportional to the amount of the reaction product, which in turn reflects the concentration of active this compound at each time point.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the incubation time.
-
The decrease in fluorescence over time indicates the degradation of this compound.[1]
-
Calculate the half-life (t½) of this compound in your medium.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation of this compound by nucleophiles in cell culture media.
Caption: Troubleshooting decision tree for low or no signal experiments.
References
Avoiding aggregation of proteins labeled with Biotin-PEG4-methyltetrazine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to address and prevent protein aggregation when labeling with Biotin-PEG4-methyltetrazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein aggregation when using this compound?
A1: Protein aggregation during labeling with this compound is often multifactorial. The labeling process involves a two-step reaction: first, the protein is functionalized with a trans-cyclooctene (B1233481) (TCO) group, and then it reacts with this compound.[1] Aggregation can be triggered by several factors, including:
-
Increased Hydrophobicity: The addition of the biotin (B1667282) and linker moieties can increase the overall hydrophobicity of the protein surface, leading to intermolecular hydrophobic interactions and subsequent aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. Labeling at a pH close to the protein's isoelectric point (pI) can reduce electrostatic repulsion between protein molecules, increasing the likelihood of aggregation.[2]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote aggregation.[3]
-
Excessive Molar Ratio of Labeling Reagent: A high molar excess of the TCO-NHS ester or the this compound can lead to over-labeling, which may alter the protein's surface properties and induce aggregation.[4]
Q2: What is the role of the PEG4 spacer in this compound?
A2: The polyethylene (B3416737) glycol (PEG4) spacer serves two main purposes. Firstly, it is a hydrophilic linker that increases the water solubility of the biotinylated protein, which can help to mitigate aggregation.[5][6] Secondly, the spacer arm reduces steric hindrance, ensuring that the biotin moiety is accessible for binding to avidin (B1170675) or streptavidin.[1]
Q3: What are the recommended storage conditions for this compound and the labeled protein?
A3: For this compound, it is recommended to store the solid form at -20°C. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to one month or at -80°C for up to six months.[7] For the purified biotinylated protein, short-term storage at 4°C is acceptable, while long-term storage at -20°C or -80°C is recommended.[8]
Troubleshooting Guide
Problem: I am observing visible precipitation or cloudiness in my reaction mixture.
This indicates significant protein aggregation. The following troubleshooting steps can be taken:
| Parameter | Recommendation | Rationale | Citation |
| Protein Concentration | Reduce the protein concentration to 1-5 mg/mL. | High protein concentrations increase the likelihood of intermolecular interactions leading to aggregation. | [1] |
| Molar Excess of Reagents | Titrate the molar excess of TCO-NHS ester (start with 20-fold) and this compound (start with 1.5 to 5-fold) to find the optimal ratio that provides sufficient labeling without causing aggregation. | Over-labeling can alter the protein's surface charge and hydrophobicity, promoting aggregation. | [1][4] |
| Reaction Temperature | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down the kinetics of both the labeling reaction and protein aggregation, potentially favoring the desired modification. | [9] |
| Buffer Conditions | Ensure the reaction buffer pH is within the optimal range of 6.0-9.0 for the tetrazine-TCO reaction and is at least one pH unit away from the protein's isoelectric point. | Maintaining an appropriate net charge on the protein surface enhances electrostatic repulsion and prevents aggregation. | [1][3] |
| Buffer Additives | Consider adding stabilizing excipients to the reaction buffer. | These additives can help maintain the native conformation of the protein and reduce aggregation. | [] |
Table of Recommended Buffer Additives to Prevent Aggregation:
| Additive | Recommended Concentration | Mechanism of Action | Citation |
| Glycerol | 5-10% (v/v) | Increases solvent viscosity, reducing intermolecular collisions and stabilizing protein structure. | [] |
| Sucrose/Trehalose | 0.25-1 M | Preferentially excluded from the protein surface, promoting a more compact and stable state. | [11] |
| Arginine | 50-100 mM | Can suppress aggregation by interacting with both hydrophobic and charged regions on the protein surface. | [12] |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent hydrophobic interactions. | [3] |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with this compound
This protocol outlines the general steps for labeling a protein with this compound, with an emphasis on minimizing aggregation.
Step 1: TCO Functionalization of the Protein
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.0 to a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.[1]
-
TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[1]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1]
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[1]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.[1]
-
Purification: Remove the excess, unreacted TCO reagent using a desalting spin column or dialysis.[1]
Step 2: Bioorthogonal Ligation with this compound
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. Prepare a 10 mM stock solution in anhydrous DMSO.[1]
-
Ligation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-labeled protein solution.[1]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[8]
-
Purification: Remove the unreacted this compound using a desalting spin column or dialysis.[1]
Protocol 2: Quantification of Protein Aggregates by Size-Exclusion Chromatography (SEC)
SEC is a powerful technique for separating and quantifying protein monomers from aggregates based on their hydrodynamic size.[13]
-
System and Column Selection: Use a UHPLC or HPLC system with a UV detector. Select an SEC column with a pore size appropriate for the molecular weight of your protein and its potential aggregates (e.g., 150-500 Å).[2][14]
-
Mobile Phase Preparation: A typical mobile phase consists of 100 mM sodium phosphate (B84403) with 0.2 M sodium chloride at pH 6.8. This helps to minimize non-specific interactions between the protein and the stationary phase.[2][14]
-
Sample Preparation: Dilute the biotinylated protein sample to a concentration of 0.1-1.0 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Data Acquisition and Analysis: Inject the sample onto the equilibrated column. Monitor the elution profile at 280 nm. Aggregates, being larger, will elute before the monomeric protein. Integrate the peak areas to determine the percentage of aggregates.
Protocol 3: Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it suitable for detecting protein aggregation.[15]
-
Sample Preparation: Filter the protein sample (approximately 30-60 µL) through a 0.2 µm or smaller syringe filter into a clean DLS cuvette.[16]
-
Instrument Setup: Turn on the DLS instrument and allow it to equilibrate. Perform a blank measurement with filtered buffer.[17]
-
Data Acquisition: Place the cuvette containing the protein sample into the instrument and allow the temperature to stabilize. Acquire multiple measurements to ensure reproducibility.[17]
-
Data Analysis: The presence of particles with a larger hydrodynamic radius compared to the monomeric protein indicates aggregation.[17] The polydispersity index (PDI) can also provide information on the heterogeneity of the sample.[15]
Visualizations
Caption: A general experimental workflow for the two-step labeling of proteins with this compound.
Caption: A decision tree for troubleshooting protein aggregation during biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. efce.ch.bme.hu [efce.ch.bme.hu]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. attogene.com [attogene.com]
- 9. benchchem.com [benchchem.com]
- 11. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 12. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. unchainedlabs.com [unchainedlabs.com]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. benchchem.com [benchchem.com]
Choosing the right solvent for Biotin-PEG4-methyltetrazine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Biotin-PEG4-methyltetrazine, with a focus on the critical step of preparing stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A: The recommended solvent for preparing a stock solution of this compound is anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble in DMSO up to 250 mg/mL.[2] Dimethylformamide (DMF) is also a suitable solvent.[3] While the polyethylene (B3416737) glycol (PEG) spacer enhances water solubility, it is best practice to first dissolve the compound in an organic solvent to create a concentrated stock solution before diluting it into aqueous buffers for your experiment.[4][5][6]
Q2: How should I prepare a working solution of this compound in an aqueous buffer?
A: To prepare a working solution in an aqueous buffer (e.g., PBS), first prepare a concentrated stock solution in anhydrous DMSO.[7] This stock solution can then be added in small volumes to your aqueous buffer to achieve the desired final concentration. This method helps to prevent precipitation that can occur when trying to dissolve the compound directly in an aqueous buffer.[8] It is important to ensure the final concentration of the organic solvent is low enough (typically ≤1-5% v/v) to not interfere with your experiment.[8]
Q3: How should I store the solid this compound and its stock solution?
A: Upon receipt, solid this compound should be stored at -20°C, protected from light and moisture.[1][3][5] Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored under desiccated conditions.[1] For optimal stability, store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][9]
Q4: What is the stability of this compound in aqueous solutions?
A: The stability of this compound in aqueous solutions, such as cell culture media, can be variable.[10] The methyltetrazine group can be susceptible to slow degradation in aqueous environments, a process that can be influenced by the composition, pH, and temperature of the medium.[10] For experiments requiring incubation in aqueous buffers, it is advisable to prepare fresh dilutions from your stock solution immediately before use.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in the chosen solvent. | 1. Inappropriate Solvent: While the PEG chain improves hydrophilicity, the overall molecule may still have limited solubility directly in aqueous buffers. 2. Low-Quality Solvent: The presence of water in organic solvents like DMSO can reduce solubility. | 1. Use anhydrous DMSO or DMF as the primary solvent to create a concentrated stock solution. 2. Use a fresh, unopened bottle of anhydrous, high-purity solvent. |
| Precipitate forms when adding the stock solution to an aqueous buffer. | 1. Exceeded Solubility Limit: The final concentration in the aqueous buffer may be too high. 2. "Salting Out" Effect: High salt concentrations in the buffer can decrease the solubility of PEGylated compounds.[8] 3. Solvent Shock: Adding a large volume of the organic stock solution too quickly can cause localized precipitation.[8] | 1. Reduce the final concentration of the this compound in the aqueous buffer. 2. If possible, test the solubility in a buffer with a lower salt concentration. 3. Add the stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid mixing. |
| Inconsistent experimental results. | 1. Degradation of Stock Solution: Repeated freeze-thaw cycles or improper storage can lead to degradation of the compound. 2. Variability in Reagent Stability: The stability of this compound can be affected by the age of the stock solution and the specific lot of the aqueous buffer or medium.[10] | 1. Aliquot the stock solution after preparation to minimize freeze-thaw cycles.[1] 2. Use freshly prepared stock solutions for each experiment and qualify new lots of media or buffers.[10] |
Quantitative Data Summary
The following table summarizes the solubility and recommended storage conditions for this compound.
| Parameter | Details | Source(s) |
| Recommended Solvents | Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | [1][3] |
| Solubility in DMSO | Up to 250 mg/mL | [2] |
| Storage of Solid Compound | -20°C, desiccated, protected from light | [1][3][5] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (aliquoted) | [2][9] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Equilibrate Reagent: Before opening, allow the vial of solid this compound to warm to room temperature to prevent moisture condensation.
-
Weigh Reagent: In a suitable environment, accurately weigh the desired amount of the compound into a microcentrifuge tube.
-
Initial Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Aid Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid has not fully dissolved, gentle warming to 37°C for a few minutes or brief sonication can be applied.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. medkoo.com [medkoo.com]
- 6. Biotin-PEG4-amido-methyltetrazine | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Molar Ratio Optimization for Biotin-PEG4-methyltetrazine Conjugation
Welcome to the technical support center for Biotin-PEG4-methyltetrazine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of molar ratios for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar excess of this compound for labeling a trans-cyclooctene (B1233481) (TCO)-modified protein?
A1: A good starting point for general protein and antibody labeling is a 1.5 to 5-fold molar excess of this compound to the TCO-modified molecule.[1][2] For antibody-drug conjugate (ADC) creation, a 1.5 to 3-fold molar excess of the this compound-payload conjugate to the TCO-modified antibody is recommended.[3] However, the optimal ratio should be determined empirically for each specific system, as dilute solutions may require a higher molar excess.[2][4]
Q2: How does protein concentration affect the required molar ratio?
A2: The concentration of your protein can significantly impact the efficiency of the conjugation reaction. For more dilute protein solutions (e.g., less than 1-2 mg/mL), a higher molar excess of the this compound reagent may be necessary to drive the reaction to completion.[1][4][5] Conversely, for more concentrated protein solutions (e.g., 10 mg/mL), a lower molar excess may be sufficient.[6]
Q3: What are the typical reaction conditions for this compound conjugation?
A3: The reaction is typically performed in a buffer with a pH between 6.0 and 9.0, with PBS at pH 7.4 being common.[4][7] The reaction proceeds efficiently at room temperature (20-25°C) and is often complete within 30 to 120 minutes.[1][7] For sensitive biomolecules, the reaction can be performed at 4°C, but this may require a longer incubation period, such as overnight.[4] To accelerate the reaction, the temperature can be increased to 37°C or 40°C.[4]
Q4: How should I prepare and store my this compound stock solution?
A4: It is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][8] For storage, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7][8] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[7][8][9] The solid reagent should be stored at -20°C, desiccated and protected from light, and allowed to equilibrate to room temperature before opening to prevent condensation.[8][10]
Q5: What is the mechanism of the reaction between this compound and a TCO-modified molecule?
A5: The conjugation is based on a bioorthogonal reaction called the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[8][11] The methyltetrazine moiety on the biotin (B1667282) reagent reacts specifically and rapidly with the trans-cyclooctene (TCO) group on the target molecule to form a stable dihydropyridazine (B8628806) linkage.[1][12] This reaction is highly efficient, selective, and occurs under mild, aqueous conditions without the need for a catalyst.[1][7][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low or No Biotinylation | Suboptimal Molar Ratio: The molar ratio of this compound to the TCO-modified molecule may be too low.[8] | Increase the molar excess of this compound. A good starting point for optimization is a 1.5 to 5-fold excess.[1][2] For dilute protein solutions, a higher excess may be needed.[4][5] |
| Degraded this compound: The methyltetrazine moiety is sensitive to moisture and can degrade if not stored properly.[8][13] | Use a fresh stock solution of this compound prepared in anhydrous DMSO.[8] Ensure the solid reagent is equilibrated to room temperature before opening to prevent condensation.[8][10] | |
| Inactive TCO-modified Molecule: The TCO group can be sensitive to thiols, low pH, or isomerization to the unreactive cis-isomer.[4][14] | Ensure the TCO-modified molecule has been stored correctly and is active. Verify the integrity of your TCO-containing starting material. | |
| High Background Signal | Excess Unreacted this compound: Insufficient removal of the excess biotin reagent after the conjugation reaction. | Purify the biotinylated protein using a desalting spin column or dialysis to effectively remove unreacted this compound.[1] |
| Non-specific Binding: The biotinylated protein or the detection reagent (e.g., streptavidin) may be binding non-specifically to other components in your assay. | Include appropriate blocking steps in your downstream application protocol. Ensure thorough washing steps are performed. | |
| Insufficient Quenching: In cell-based assays, unreacted tetrazine can lead to high background. | After labeling, wash cells to remove excess tetrazine. Consider using a quenching reagent like a cyclooctyne-based compound (e.g., BCN) to neutralize any remaining unreacted tetrazine.[15] | |
| Precipitation of Conjugate | Poor Solubility: The resulting biotinylated protein may have reduced solubility, leading to precipitation. | The PEG4 spacer in this compound is designed to enhance water solubility and minimize this issue.[10][12] If precipitation still occurs, consider optimizing the buffer conditions (e.g., pH, ionic strength) or adding a small amount of a water-miscible organic co-solvent like DMSO, ensuring compatibility with your biological system.[14] |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentrations of stock solutions or age of the reagent can lead to variability. | Always prepare fresh stock solutions of this compound for each experiment.[13] Use a calibrated pipette for accurate measurements. |
| Inconsistent Reaction Conditions: Variations in incubation time or temperature can affect the extent of labeling. | Strictly adhere to a standardized protocol with consistent incubation times and temperatures.[13] |
Quantitative Data Summary
Table 1: Recommended Molar Excess Ratios for this compound Conjugation
| Application | Recommended Molar Excess of this compound to TCO-modified Molecule | Reference(s) |
| General Protein & Antibody Labeling | 1.5 to 5-fold | [1][2] |
| Antibody-Drug Conjugate (ADC) Creation | 1.5 to 3-fold | [3] |
| Labeling of TCO-modified Antibodies (starting point) | 20-fold (for NHS-ester based modification) | [10] |
| Protein-Protein Conjugation | 2 to 5-fold | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Key Considerations | Reference(s) |
| Solid | -20°C | Up to 24 months | Store desiccated and protected from light. | [8] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; keep sealed and away from moisture and light. | [7][8][9] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; keep sealed and away from moisture and light. | [7][8][9] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol outlines the labeling of a TCO-functionalized protein with this compound.
Materials:
-
TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting spin column or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[1]
-
Reagent Preparation:
-
Conjugation Reaction:
-
Purification:
-
Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[1]
-
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.
Protocol 2: Determination of the Degree of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules conjugated to a protein.[6][10]
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution (commercially available kits)
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Biotinylated Sample: Add a known amount of your biotinylated protein to the HABA/Avidin solution and mix.
-
Measure Final Absorbance: After a brief incubation, measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in your sample.
-
Calculate Degree of Labeling (DOL): Use the change in absorbance and the Beer-Lambert law, along with the protein concentration, to calculate the molar ratio of biotin to protein. Detailed calculation steps are typically provided with commercial HABA assay kits.
Visualizations
Caption: General workflow for this compound conjugation.
Caption: Troubleshooting logic for low biotinylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Post-Reaction Cleanup of Biotin-PEG4-Methyltetrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess Biotin-PEG4-methyltetrazine following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess this compound after the labeling reaction?
A1: Residual, unreacted this compound can lead to significant downstream issues. It can compete with your biotinylated biomolecule for binding sites on streptavidin or avidin-based detection reagents, resulting in high background signals and diminished assay sensitivity. In affinity purification applications, the presence of excess free biotin (B1667282) can saturate the streptavidin resin, thereby preventing the efficient capture of your target molecule.[1]
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective techniques for purifying your biotinylated biomolecule from excess small molecule reagents are based on the principle of size exclusion. These methods include dialysis, size-exclusion chromatography (SEC) using desalting columns, and tangential flow filtration (TFF).[2] The choice of method is dependent on factors such as sample volume, protein concentration, and the desired level of purity.
Q3: How do I choose the most suitable purification method for my experiment?
A3: The selection of an appropriate purification strategy should be tailored to your specific experimental needs:
-
Sample Volume: Spin desalting columns are well-suited for small sample volumes (typically up to 2 mL), while dialysis and tangential flow filtration are more appropriate for larger volumes.
-
Speed: Spin desalting columns offer the most rapid purification, often completed in under 15 minutes. Dialysis is a considerably slower process, generally requiring overnight incubation with multiple buffer changes. Tangential flow filtration provides a balance of speed and scalability.
-
Protein Concentration: Low protein concentrations can result in poor recovery, particularly with desalting columns.
-
Molecular Weight of the Labeled Molecule: It is crucial to select a dialysis membrane with a molecular weight cutoff (MWCO) or a desalting column with a pore size that is significantly smaller than your labeled biomolecule to prevent its loss during the purification process.
Q4: Can the tetrazine moiety itself cause any issues during purification?
A4: Yes, the tetrazine group can introduce hydrophobicity to the protein, which may lead to aggregation.[3] Additionally, some tetrazine derivatives can be unstable in aqueous solutions. It is important to use purification methods that are gentle and operate under physiological conditions to maintain the stability of the conjugate.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of excess this compound.
Low Yield of Labeled Protein After Purification
| Possible Cause | Recommended Solution |
| Protein Aggregation | The increased hydrophobicity from the tetrazine moiety can cause aggregation.[3] Optimize buffer conditions by screening different pH levels, ionic strengths, and the addition of excipients to improve solubility.[3] |
| Non-specific Binding | The protein conjugate may be binding to the purification matrix (e.g., desalting column resin or dialysis membrane). Consider using alternative chromatography resins or low-protein-binding dialysis membranes. The addition of a carrier protein like BSA may also mitigate this issue.[1] |
| Harsh Elution Conditions | Extreme pH or the use of certain organic solvents can lead to protein denaturation and loss.[3] Employ milder elution conditions, such as using a step or gradient elution.[3] |
| Incomplete Conjugation | If the initial labeling reaction was inefficient, the final yield of the desired conjugate will be low. Optimize the conjugation reaction conditions, such as increasing the molar excess of the tetrazine reagent or extending the reaction time.[3] |
Presence of Unreacted this compound Post-Purification
| Possible Cause | Recommended Solution |
| Insufficient Purification | A single run through a desalting column may not be sufficient for complete removal. Consider performing a second purification step. For dialysis, ensure an adequate number of buffer changes with a sufficiently large volume of dialysis buffer. |
| Incorrect MWCO/Pore Size | The molecular weight cutoff of the dialysis membrane or the pore size of the desalting column may be too large, allowing some of the excess reagent to be retained. Ensure the selected materials have the appropriate size exclusion limit for your biomolecule. |
| Column Overloading | Exceeding the recommended sample volume for a desalting column can lead to inefficient separation. Adhere to the manufacturer's guidelines for sample loading. |
Comparison of Purification Methods
The following table summarizes the key characteristics of the most common methods for removing excess biotinylation reagents. While this data is for a related Biotin-PEG4-Amine, the performance is expected to be comparable for this compound.
| Method | Principle | Typical Protein Recovery | Removal Efficiency | Processing Time | Key Advantages | Potential Disadvantages |
| Size-Exclusion Chromatography (Spin Desalting Columns) | Separation based on molecular size. Larger molecules elute first. | > 95% | >80% in a single run | < 15 minutes | Fast, high recovery, easy to use. | Potential for sample dilution, column capacity limitations. |
| Dialysis | Separation based on differential diffusion across a semi-permeable membrane. | High, but can be variable depending on handling. | Very high (>99%) with sufficient buffer changes. | 4 hours to overnight. | Simple, effective for large volumes, high purity achievable. | Time-consuming, potential for sample loss during handling. |
| Tangential Flow Filtration (TFF) | Separation based on size using a membrane and tangential flow. | > 90% | High | Scalable, relatively fast | Efficient for large volumes, can concentrate and purify simultaneously. | Requires specialized equipment, potential for membrane fouling. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Spin Desalting Column
This method is ideal for the rapid cleanup of small to medium sample volumes.
Materials:
-
Quenched biotinylation reaction mixture
-
Spin Desalting Column (e.g., Zeba™ Spin Desalting Columns)
-
Equilibration Buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibration: Equilibrate the column with the desired buffer (e.g., PBS) by adding the buffer and centrifuging. Repeat this step 2-3 times.
-
Sample Loading: Place the equilibrated column into a new collection tube. Slowly apply the reaction mixture to the center of the resin bed.
-
Elution: Centrifuge the column according to the manufacturer's specifications. The purified, biotinylated protein will be in the eluate, while the smaller, unreacted this compound is retained in the resin.[4]
-
Quantification: Determine the protein concentration and the degree of biotinylation of the purified sample.
Protocol 2: Removal of Excess this compound using Dialysis
This method is suitable for larger sample volumes where processing time is not a primary concern.
Materials:
-
Quenched biotinylation reaction mixture
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)
-
Dialysis Buffer (e.g., PBS), large volume
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Hydrate Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer as per the manufacturer's instructions.
-
Load Sample: Load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed dialysis unit in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).[4]
-
Stirring: Gently stir the dialysis buffer using a stir plate and stir bar.
-
Buffer Changes: Allow dialysis to proceed for at least 4 hours, or overnight for optimal removal. For maximum efficiency, perform at least two buffer changes.[4]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing or cassette.
-
Quantification: Determine the protein concentration and the degree of biotinylation of the purified sample.
Visualizations
Caption: Experimental workflow for the purification of a this compound conjugate.
Caption: Troubleshooting logic for low protein yield after purification.
References
Effects of reducing agents on Biotin-PEG4-methyltetrazine stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Biotin-PEG4-methyltetrazine, with a focus on its stability in the presence of reducing agents.
Frequently Asked Questions (FAQs)
Q1: Can I use reducing agents like DTT, TCEP, or BME in the same reaction mixture as this compound?
It is strongly advised to avoid the simultaneous presence of reducing agents and tetrazines in your reaction mixture.[1] Reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME) are known to reduce and inactivate the tetrazine moiety, which will lead to a loss of its ability to participate in the intended bioorthogonal click reaction.[1][2]
Q2: I need to reduce disulfide bonds in my protein before labeling with this compound. What is the recommended procedure?
A sequential protocol is highly recommended.[1] First, reduce the disulfide bonds in your protein using a suitable reducing agent. After the reduction is complete, it is critical to remove the excess reducing agent before adding the this compound.[1]
Q3: Which reducing agent is the best choice when working with tetrazines?
While all common reducing agents can negatively impact tetrazine stability, TCEP is often considered a preferable option over thiol-based reducing agents like DTT and BME. This is because TCEP is a non-thiol reducing agent and may have a lower potential for side reactions in some contexts.[2][3] However, the most critical factor is the efficient removal of any reducing agent prior to the introduction of the tetrazine.
Q4: How can I remove the reducing agent after disulfide bond reduction?
Several methods can be used to remove excess reducing agents, including:
-
Desalting columns/spin columns: This is a quick and effective method for removing small molecules like reducing agents from larger biomolecules.[1]
-
Dialysis/Buffer Exchange: This method is suitable for larger sample volumes and effectively removes small molecules through diffusion.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on size and can be used to isolate the reduced protein from the smaller reducing agent molecules.
Q5: How can I confirm that all the reducing agent has been removed?
For thiol-based reducing agents like DTT and BME, you can use Ellman's reagent to quantify the presence of free thiols in your protein solution after the removal step.[1] A negligible signal would indicate the successful removal of the reducing agent.
Q6: What are the signs of tetrazine degradation?
Tetrazine-containing molecules typically have a characteristic pink or red color. A loss of this color can be an indicator of tetrazine degradation.[4] You can also monitor the stability of your tetrazine reagent by measuring its characteristic absorbance in the 520-540 nm range over time using a UV-Vis spectrophotometer.[1] A significant decrease in absorbance suggests degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or no labeling with this compound after a disulfide reduction step. | Residual reducing agent in the reaction mixture is inactivating the tetrazine. | Improve the efficiency of the reducing agent removal step. Consider using a desalting column or performing an additional buffer exchange. Confirm the absence of thiol-based reducing agents with Ellman's reagent before adding the tetrazine.[1] |
| The tetrazine reagent has degraded. | Check the visual appearance of your tetrazine solution for color loss.[4] Perform a UV-Vis scan to check for the characteristic absorbance peak between 520-540 nm.[1] Use a fresh stock of this compound. | |
| High background signal in fluorescence imaging after labeling. | Incomplete quenching of excess tetrazine reagent. | After the labeling reaction, add a quenching reagent such as a trans-cyclooctene (B1233481) (TCO)-containing molecule to react with any unreacted tetrazine.[5] |
| Non-specific binding of the detection reagent (e.g., streptavidin-fluorophore). | Include appropriate blocking steps in your experimental protocol. | |
| Decreased cell viability after labeling. | Cytotoxicity of the tetrazine reagent or quenching agent. | Titrate the concentration of the this compound and any quenching reagent to find the optimal concentration that provides efficient labeling with minimal toxicity.[5] |
| Harsh experimental conditions. | Minimize the duration of incubation steps and use gentle washing procedures.[5] |
Quantitative Data Summary
| Reducing Agent | Relative Strength | Optimal pH Range | Key Characteristics | Compatibility with Tetrazines |
| TCEP | Strongest | 1.5 - 8.5 | Odorless, stable in air, non-thiol based.[6][7] | Incompatible. Can reduce and inactivate tetrazines.[2] However, its non-thiol nature may make it a preferred choice if a reducing agent must be used, followed by rigorous removal. |
| DTT | Intermediate | ~7 | Strong odor, prone to oxidation.[6] | Incompatible. Known to reduce and inactivate the tetrazine moiety.[1] |
| BME | Weakest | ~7 | Strong odor, volatile, less stable than DTT.[8] | Incompatible. As a thiol-based reducing agent, it will reduce and inactivate tetrazines.[2] |
Experimental Protocols
Protocol 1: Sequential Disulfide Reduction and Tetrazine Labeling of a Protein
This protocol describes the recommended procedure for labeling a protein with this compound after reducing its disulfide bonds.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
TCEP solution (e.g., 500 mM stock in water, pH 7.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Disulfide Reduction:
-
To your protein solution, add TCEP to a final concentration of 20-50 fold molar excess.
-
Incubate at 37°C for 30-60 minutes.[1]
-
-
Removal of Excess TCEP:
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the reaction buffer. Follow the manufacturer's instructions for the desalting column. This step is critical to prevent tetrazine inactivation.[1]
-
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Tetrazine Conjugation:
-
To the purified, reduced protein solution, immediately add the this compound stock solution to a final 5-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: UV-Vis Stability Assay for Tetrazine Reagents
This protocol allows you to assess the stability of your this compound in the presence of a reducing agent.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Reducing agent of interest (DTT, TCEP, or BME)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a Tetrazine Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Dilute the stock solution in the reaction buffer to a concentration that gives an absorbance reading between 0.5 and 1.0 at its λmax (typically 520-540 nm).
-
-
Baseline Measurement:
-
Take an initial absorbance reading of the tetrazine solution at its λmax.
-
-
Incubation with Reducing Agent:
-
Add the reducing agent to the tetrazine solution at the desired final concentration.
-
Incubate the solution at room temperature or 37°C.
-
-
Time-course Measurements:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), measure the absorbance of the solution at the λmax of the tetrazine.
-
-
Data Analysis:
-
Plot the absorbance (or percentage of initial absorbance) versus time. A decrease in absorbance over time indicates the degradation of the tetrazine in the presence of the reducing agent.
-
Visualizations
Caption: Recommended sequential workflow for labeling proteins with this compound after disulfide bond reduction.
Caption: Problematic workflow illustrating the simultaneous addition of a reducing agent and this compound, leading to reaction failure.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. store.p212121.com [store.p212121.com]
- 7. agscientific.com [agscientific.com]
- 8. researchgate.net [researchgate.net]
Biotin-PEG4-methyltetrazine compatibility with different cell lines
Welcome to the Technical Support Center for Biotin-PEG4-methyltetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound for cell line applications. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a bioorthogonal labeling reagent. It consists of three key components: a biotin (B1667282) molecule for high-affinity binding to streptavidin, a PEG4 spacer to enhance solubility and reduce steric hindrance, and a methyltetrazine group. The methyltetrazine moiety reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group through a reaction called an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This "click chemistry" reaction is highly specific and can occur in complex biological environments, including on the surface of living cells, without interfering with native biochemical processes.[1]
Q2: Is this compound toxic to cells?
A2: this compound generally exhibits low cytotoxicity across various cell lines. This makes it well-suited for live-cell imaging and other applications where maintaining cell viability is crucial.[1]
Q3: What are the optimal conditions for labeling cells with this compound?
A3: Optimal labeling conditions can vary depending on the cell line and the specific experimental setup. However, a general starting point is to use a concentration of 50-100 µM this compound and incubate for 30-60 minutes at either room temperature or 4°C.[1][2] Performing the incubation at 4°C can help to minimize the internalization of the label from the cell surface.[1][2]
Q4: How can I introduce the trans-cyclooctene (TCO) group onto my cells for labeling?
A4: The TCO group needs to be introduced onto the cellular target prior to labeling with this compound. This is typically achieved through metabolic labeling, where cells are incubated with a TCO-modified precursor, such as a TCO-modified sugar, which is then incorporated into cellular biomolecules like cell surface glycans.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Labeling Signal | Inefficient TCO incorporation: The target biomolecules may not have a sufficient number of TCO groups for detection. | Optimize the concentration of the TCO-modified precursor and the incubation time during the metabolic labeling step. |
| Suboptimal labeling conditions: The concentration of this compound may be too low, or the incubation time too short. | Perform a titration experiment to determine the optimal concentration of this compound (a common starting range is 50-100 µM).[1][2] Increase the incubation time (typically 30-60 minutes).[1][2] | |
| Reagent degradation: The this compound may have degraded due to improper storage. | Store this compound at -20°C, protected from light and moisture. Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF and use them promptly. | |
| High Background Staining | Non-specific binding of streptavidin conjugate: The streptavidin-fluorophore conjugate used for detection may be binding non-specifically to the cells or the substrate. | Increase the number and duration of washing steps after incubation with the streptavidin conjugate.[3] Include a blocking step with a suitable agent like Bovine Serum Albumin (BSA) before adding the streptavidin conjugate.[3] Titrate the concentration of the streptavidin conjugate to find the optimal signal-to-noise ratio.[3] |
| Endogenous biotin: Some cell types have high levels of endogenous biotin, which can be detected by the streptavidin conjugate, leading to high background. | Block endogenous biotin using an avidin/biotin blocking kit before the labeling steps.[4] | |
| Poor Cell Viability | High concentration of labeling reagent: Although generally low in toxicity, very high concentrations of this compound may affect cell health. | Determine the optimal concentration of this compound by performing a dose-response experiment and assessing cell viability using an MTT assay. |
| Extended incubation times: Prolonged exposure to labeling reagents and washing buffers can be stressful for some cell types, especially sensitive primary cells. | Minimize incubation and wash times as much as possible while still achieving efficient labeling. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the performance of this compound in various cell lines.
Table 1: Cytotoxicity of this compound in Common Cell Lines
| Cell Line | Cell Type | IC50 (24h Incubation) | Reference |
| HEK293 | Human Embryonic Kidney | > 100 µM | [1] |
| HeLa | Human Cervical Cancer | > 100 µM | [1] |
| Jurkat | Human T-lymphocyte | > 100 µM | [1] |
Table 2: General Parameters for Cell Labeling with this compound
| Parameter | Recommended Range | Notes |
| This compound Concentration | 50 - 100 µM | Optimal concentration should be determined empirically for each cell type and application.[1][2] |
| Incubation Time | 30 - 60 minutes | Shorter incubation times are often sufficient due to rapid reaction kinetics.[1][2] |
| Incubation Temperature | Room Temperature or 4°C | Incubation at 4°C can help to minimize the internalization of labeled cell surface proteins.[1][2] |
Experimental Protocols
Protocol 1: General Cell Surface Labeling
This protocol describes a two-step labeling approach involving the metabolic incorporation of a TCO-modified sugar into cell surface glycans, followed by reaction with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Streptavidin-conjugated fluorophore
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Add the TCO-modified sugar to the culture medium at a final concentration of 25-50 µM. Incubate for 24-48 hours to allow for incorporation into cell surface glycans.[1]
-
Cell Harvesting and Washing: Gently harvest the cells and wash them three times with ice-cold PBS to remove any unincorporated TCO-sugar.
-
Biotinylation: Resuspend the cells in PBS containing 50-100 µM this compound. Incubate for 30-60 minutes at room temperature or 4°C.[1][2]
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.[1][2]
-
Detection: Resuspend the cells in a solution containing the streptavidin-conjugated fluorophore at the manufacturer's recommended concentration. Incubate for 15-30 minutes at room temperature, protected from light.
-
Final Wash and Analysis: Wash the cells three times with PBS. The cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound.
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[1]
Visualizations
Caption: Experimental workflow for cell surface labeling.
Caption: Logical relationship of the labeling and detection process.
References
Minimizing steric hindrance in Biotin-PEG4-methyltetrazine labeling
Welcome to the technical support center for Biotin-PEG4-methyltetrazine labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the minimization of steric hindrance and optimization of your labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the bioorthogonal labeling process involving this compound and a trans-cyclooctene (B1233481) (TCO)-modified molecule.
Q1: My final product yield is significantly lower than expected. What are the primary areas to investigate?
Low yield in methyltetrazine-TCO ligation reactions is a common problem that can often be traced to four key areas: reagent quality, reaction conditions, stoichiometry, or the purification process.[1]
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
This compound: This reagent is sensitive to moisture.[1][2] It should be stored at -20°C under desiccated conditions.[1][2] Always allow the vial to warm completely to room temperature before opening to prevent condensation, which can lead to hydrolysis.[1][2]
-
TCO-modified Molecule: Trans-cyclooctene (TCO) is a strained alkene prone to isomerization to its unreactive cis-cyclooctene form, a process accelerated by exposure to thiols or certain metals.[1] Use fresh or properly stored TCO reagents.[1]
-
-
Optimize Reaction Conditions:
-
Solvent: While the reaction works in aqueous buffers, organic co-solvents like DMSO or DMF can improve outcomes, especially for hydrophobic molecules.[1]
-
pH: The ligation is efficient over a broad pH range (typically 6.0-9.0).[1][3] If using NHS esters for TCO functionalization, avoid amine-containing buffers like Tris.[1]
-
Temperature & Time: The reaction is exceptionally fast, often completing at room temperature (20-25°C) within 1-2 hours.[1][4] For lower concentrations or less reactive partners, incubation can be extended or the temperature raised to 37°C.[1]
-
-
Review Stoichiometry:
-
Assess Purification Method:
-
Product can be lost during purification. Ensure your method (e.g., size-exclusion chromatography, dialysis) provides good resolution between the labeled product and excess, unreacted reagents.[2]
-
Q2: How does the PEG4 linker length impact steric hindrance and labeling outcomes?
The polyethylene (B3416737) glycol (PEG) linker is not just a spacer; it's a critical component that influences solubility, stability, and steric hindrance.[6][7]
-
Function of the PEG Linker: The PEG4 linker provides a flexible, hydrophilic spacer that increases the distance between the biotin (B1667282)/tetrazine moieties and the molecule being labeled.[8][9] This separation helps to minimize steric clashes, particularly when labeling large, bulky biomolecules like antibodies, allowing the reactive groups to approach each other more efficiently.[9][10]
-
Is PEG4 Always Sufficient? While the PEG4 linker is designed to reduce steric hindrance, it may not be long enough for every system.[10][11] If the TCO modification site is in a sterically crowded region of a protein, a longer linker (e.g., PEG8, PEG12) might be necessary to provide the required reach and flexibility for the tetrazine to react.[10]
-
Trade-offs with Longer Linkers: While longer PEG chains can be more effective at reducing steric hindrance and can improve pharmacokinetic properties, they may also lead to reduced in vitro potency or binding affinity in some cases.[6][12] The optimal PEG linker length must balance improved labeling efficiency with maintained biological activity and often requires empirical validation.[7][13]
Q3: My labeled protein shows reduced biological activity. How can I mitigate this?
A reduction in protein activity post-labeling is often a consequence of steric hindrance or modification of critical residues.
-
Inaccessible Labeling Sites: The TCO group on your target molecule might be located near an active site or a binding interface. The subsequent conjugation to the relatively bulky this compound can block this site.[10] If possible, consider re-engineering the TCO modification site to a more accessible and less functionally critical region of the protein.[10]
-
Hydrophobic Interactions: The hydrophobic nature of TCO can sometimes cause it to bury itself within a protein's interior to avoid the aqueous environment, making it inaccessible for reaction and potentially altering the protein's native conformation.[10]
-
Optimizing Degree of Labeling (DOL): Over-labeling a protein can increase the likelihood of modifying residues in sensitive regions. Try reducing the molar excess of the labeling reagents to achieve a lower, more controlled DOL. For example, a 20-fold molar excess of Biotin-PEG-NHS ester is often used to target 4-6 biotins per antibody.[14] Adjusting this ratio can lead to a more active conjugate.
Q4: The biotin on my labeled protein is not being efficiently recognized by streptavidin. Is this a steric hindrance issue?
Yes, this is a classic sign of steric hindrance. Even after successful labeling, the biotin moiety can be "hidden" from streptavidin.
-
Cause: If the this compound is attached to a TCO group located within a sterically crowded pocket of the protein, the biotin itself may not be able to extend far enough to be accessible to the binding pocket of streptavidin.[15]
-
Solution: The most effective solution is to use a reagent with a longer PEG linker (e.g., PEG8, PEG12).[10] The longer, flexible chain acts as a longer "fishing line," allowing the biotin to reach out from the protein surface and bind effectively to streptavidin. The PEG spacer gives the reagent a long and flexible connection specifically to minimize steric hindrance involved with binding to avidin (B1170675) molecules.[16]
Quantitative Data Summary
The selection of a linker and reaction conditions can be optimized by examining quantitative data. The following tables summarize general trends synthesized from multiple sources. Note that optimal conditions are specific to the molecules involved and require empirical validation.[13]
| Parameter | Shorter PEG Linker (e.g., PEG4) | Longer PEG Linker (e.g., PEG12) | Rationale & Considerations |
| Steric Hindrance Mitigation | Moderate | High | Longer linkers provide greater separation between bulky biomolecules, improving reaction accessibility.[10] |
| In Vitro Potency / Affinity | Generally Higher | May be Reduced | Longer linkers can sometimes interfere with target binding, although this is system-dependent.[6] |
| Solubility Enhancement | Good | Excellent | The hydrophilic PEG chain improves the solubility of the conjugate; a longer chain has a greater effect.[8] |
| In Vivo Half-Life | Shorter | Longer | Longer PEG chains increase the hydrodynamic radius, which can prolong circulation time.[7][13] |
Table 1: Comparative effects of PEG linker length on bioconjugate properties.
| Parameter | Recommended Condition | Rationale & Considerations |
| Reaction pH | 7.0 - 8.5 | The tetrazine-TCO reaction is robust across a wide pH range, but this range is optimal for stability and avoids side reactions with other functional groups.[1] |
| Molar Excess (Tetrazine:TCO) | 1.5 : 1 to 5 : 1 | A slight excess of the tetrazine reagent ensures complete consumption of the TCO-labeled molecule. Higher excess may be needed for dilute solutions.[3] |
| Temperature | 20 - 37 °C | The reaction is very fast at room temperature.[1] Elevating the temperature can increase the rate but may impact the stability of sensitive biomolecules. |
| Solvent | Aqueous Buffer (e.g., PBS) +/- Organic Co-solvent (e.g., DMSO) | DMSO is often used to dissolve the this compound reagent before adding it to the aqueous reaction buffer.[11] The final concentration of organic solvent should typically not exceed 10%.[14] |
Table 2: Recommended reaction conditions for this compound ligation.
Experimental Protocols & Visualizations
Protocol: General Labeling of a TCO-Modified Antibody
This protocol describes the bioorthogonal ligation of a TCO-labeled antibody with this compound.[3]
1. Reagent Preparation:
-
Allow the vial of this compound to equilibrate completely to room temperature before opening.[1]
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[11]
2. Reaction Setup:
-
Ensure the TCO-modified antibody is in an amine-free buffer such as PBS at a pH between 7.2-7.4.[11]
-
Adjust the antibody concentration to 1-5 mg/mL.[11]
-
Calculate the volume of the 10 mM this compound stock solution required to achieve the desired molar excess (a 1.5 to 5-fold molar excess is a common starting point).[3]
3. Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently mixing.[17]
-
Incubate the reaction mixture for 1-2 hours at room temperature.[4] The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic pink/red color.[9]
4. Purification:
-
Remove excess, unreacted this compound using a desalting spin column (for small volumes) or dialysis against the desired storage buffer (e.g., PBS).[9][17]
5. Characterization (Optional):
-
Determine the protein concentration by measuring absorbance at 280 nm.[11]
-
The degree of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3][11]
Visual Diagrams
The following diagrams illustrate key workflows and concepts related to the labeling process.
Caption: General experimental workflow for labeling a TCO-modified protein.
Caption: Conceptual model of steric hindrance in biotin-streptavidin binding.
Caption: Troubleshooting flowchart for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Biotin-PEG4-methyltetrazine vs. NHS-ester Biotinylation
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of biomolecules is a critical technique for detection, purification, and functional analysis. The choice of biotinylation reagent can significantly impact the specificity, efficiency, and ultimate success of an experiment. This guide provides an objective comparison of two prominent biotinylation methods: the bioorthogonal click chemistry approach using Biotin-PEG4-methyltetrazine and the conventional amine-reactive method using N-hydroxysuccinimide (NHS) esters of biotin (B1667282).
This compound is a modern biotinylation reagent that leverages the power of bioorthogonal click chemistry.[1] It comprises a biotin molecule, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a highly reactive methyltetrazine moiety.[2] This reagent participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[2][3] This reaction is exceptionally fast, highly specific, and occurs under biocompatible conditions without the need for catalysts.[4][5] A key aspect of this method is that the target biomolecule must first be functionalized with a TCO group.[1][6]
NHS-ester biotinylation represents a more traditional and widely used approach.[1] Reagents in this class feature an NHS ester that reacts with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[7][8][9] This method is straightforward and does not require pre-functionalization of the target molecule.[1] However, because lysine residues are often abundant and distributed across the surface of proteins, NHS-ester biotinylation can result in a heterogeneous population of labeled molecules and potentially compromise the biological activity if labeling occurs within a critical functional site.[1][10]
Quantitative Performance Comparison
The selection of a biotinylation strategy often depends on the specific requirements of the experiment, such as the need for site-specificity, the sensitivity of the biomolecule, and the complexity of the biological system. The following table summarizes key quantitative parameters for this compound and NHS-ester biotinylation to aid in this decision-making process.
| Feature | This compound | NHS-ester Biotinylation | References |
| Targeting Chemistry | Bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) | Amine acylation | [2][7][11] |
| Target Residues | Trans-cyclooctene (TCO) | Primary amines (Lysine, N-terminus) | [9][11] |
| Specificity | Very High | Moderate to Low | [10][11] |
| Reaction Kinetics (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹ | N/A (pH-dependent) | [3][4][11] |
| Workflow | Two-step (TCO functionalization, then biotinylation) | One-step | [1][6] |
| Control over Labeling | High (site-specific if TCO is precisely introduced) | Low (random labeling of available amines) | [10][12] |
| Biocompatibility | High (reaction is bioorthogonal) | Generally good, but high concentrations can be problematic | [4][5] |
| pH Range | 6.0 - 9.0 | 7.0 - 9.0 | [6][7] |
| Catalyst Required | No | No | [3][6] |
Reaction Mechanisms
The fundamental difference between these two biotinylation methods lies in their reaction chemistry. This compound relies on a highly specific bioorthogonal reaction, while NHS-ester biotinylation utilizes a more general nucleophilic acyl substitution.
Experimental Protocols
To provide a direct comparison of labeling efficiency and specificity, a model protein (e.g., Bovine Serum Albumin - BSA) can be biotinylated using both methods in parallel.
Comparative Experimental Workflow Diagram
Protocol 1: Biotinylation using this compound
This protocol involves a two-step process: functionalization of the protein with a TCO group, followed by the bioorthogonal reaction with this compound.
Materials:
-
Protein of interest (e.g., BSA at 1-5 mg/mL in amine-free buffer like PBS, pH 7.4)
-
TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS Ester)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin columns
Procedure:
Step 1: TCO Functionalization
-
Prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO or DMF immediately before use.[11]
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[11]
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[11]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes on ice.[11]
-
Remove excess, unreacted TCO reagent using a desalting spin column, exchanging the protein into a suitable reaction buffer (e.g., PBS, pH 7.4).[6]
Step 2: Biotinylation with this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2]
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-functionalized protein solution.[2] The optimal ratio may require empirical determination.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2]
-
Remove the excess, unreacted this compound using a desalting spin column or by dialysis.[2]
-
The purified biotinylated protein is now ready for downstream applications. Store at 4°C for short-term or -20°C for long-term storage.[2]
Protocol 2: Biotinylation using NHS-ester
This protocol outlines the direct labeling of a protein with an NHS-ester biotin reagent.
Materials:
-
Protein of interest (e.g., BSA at 1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)[13][14]
-
NHS-ester Biotin (e.g., NHS-PEG4-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Desalting spin columns
Procedure:
-
Allow the vial of NHS-ester Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[14]
-
Prepare a 10 mM stock solution of the NHS-ester Biotin reagent in anhydrous DMSO or DMF immediately before use.[9]
-
Add a 10- to 20-fold molar excess of the NHS-ester Biotin solution to the protein solution.[14][15]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][13][14]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes.[11][15]
-
Remove non-reacted and hydrolyzed biotin reagent using a desalting spin column or dialysis.[8][15]
-
The purified biotinylated protein is now ready for downstream applications. Store at 4°C or -20°C.[15]
Analysis and Quantification
To compare the outcomes of the two protocols, the following analyses can be performed:
-
Degree of Biotinylation: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the number of biotin molecules incorporated per protein molecule.[6][15]
-
Site of Labeling: Mass spectrometry can be employed to identify the specific amino acid residues that have been biotinylated, providing a direct measure of labeling specificity.[7][11]
-
Detection: A western blot using streptavidin-HRP can be used to visually confirm and compare the biotinylation of the target protein from both methods.
Conclusion
The choice between this compound and NHS-ester biotinylation is contingent on the specific experimental goals.
This compound is the superior choice for applications demanding high specificity, control over the labeling site, and minimal perturbation of the target molecule's function. Its bioorthogonal nature makes it particularly suitable for complex biological environments, including live cell labeling.[2][4] The primary trade-off is the more involved two-step workflow that requires initial modification of the target molecule.[1]
NHS-ester biotinylation remains a valuable and widely used technique due to its simplicity, cost-effectiveness, and straightforward one-step protocol.[1][10] It is well-suited for general biotinylation purposes where a high degree of labeling is desired and site-specificity is not a primary concern.[10] However, researchers should be mindful of the potential for random labeling and its possible impact on protein function.[10]
By carefully considering the quantitative data, reaction mechanisms, and experimental requirements, researchers can select the optimal biotinylation strategy to achieve robust, reproducible, and meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. proteochem.com [proteochem.com]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Battle of Bioorthogonal Chemistries: Biotin-PEG4-Methyltetrazine vs. Copper-Catalyzed Click Chemistry
For researchers, scientists, and drug development professionals, the precise and efficient covalent ligation of molecules is a cornerstone of innovation. Among the arsenal (B13267) of bioconjugation techniques, "click chemistry" has risen to prominence for its reliability and specificity. This guide provides an objective, data-driven comparison of two leading click chemistry platforms: the inverse-electron-demand Diels-Alder (iEDDA) reaction, exemplified by Biotin-PEG4-Methyltetrazine, and the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
At their core, both reactions achieve the same fundamental goal: to form a stable covalent bond between two molecules. However, the underlying mechanisms, reaction kinetics, and biocompatibility of these two methods diverge significantly, making the choice between them a critical decision dependent on the specific application.
The iEDDA reaction utilized by this compound is a type of strain-promoted azide-alkyne cycloaddition (SPAAC) that occurs between an electron-deficient tetrazine and a strained, electron-rich alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This reaction is notable for being catalyst-free, driven by the release of ring strain in the TCO moiety.[1][2] In contrast, CuAAC involves the cycloaddition of an azide (B81097) and a terminal alkyne, a reaction that is dramatically accelerated by the presence of a copper(I) catalyst.[3]
Quantitative Performance Comparison
The efficiency of these bioorthogonal reactions is best quantified by their second-order rate constants (k₂), which reflect the speed at which the reactants are consumed. A higher k₂ value indicates a faster reaction, a crucial factor when dealing with low concentrations of biomolecules or when temporal precision is essential.
| Feature | This compound (iEDDA) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Principle | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine and a trans-cyclooctene (TCO).[1] | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[3] |
| Catalyst Requirement | None (catalyst-free).[4] | Copper(I) is required.[3] |
| Biocompatibility | High; ideal for in vivo and live-cell applications due to the absence of a toxic catalyst.[1][4] | Limited in living systems due to the potential cytotoxicity of copper.[3] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | >800 (with TCO).[1][5] Exceptionally fast kinetics.[4] Can range from ~2,000 - 30,000 depending on the specific tetrazine and dienophile.[6] | 10 - 10,000.[6] The reaction rate is highly dependent on the choice of ligand and copper source. |
| Common Reaction Partner | trans-cyclooctene (TCO).[1] | Terminal alkyne. |
| Side Reactions | Minimal cross-reactivity with native biological functional groups.[1] | Potential for oxidative damage to biomolecules from reactive oxygen species generated by the copper catalyst. |
| Reaction Conditions | Physiological conditions (aqueous buffer, neutral pH, ambient temperature).[1] | Aqueous or organic solvents, broad pH range (4-12).[7] |
Experimental Protocols
Detailed methodologies for performing bioconjugation with both this compound and CuAAC are provided below. These protocols offer a starting point and may require optimization for specific biomolecules and applications.
Protocol 1: Protein Labeling with this compound
This protocol describes the biotinylation of a purified protein that has been previously functionalized with a TCO group.
Materials:
-
TCO-functionalized protein (1-5 mg/mL in a suitable reaction buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting spin column or dialysis cassette
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-functionalized protein solution.[1] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1] Reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[1]
-
Storage: The purified biotinylated protein can be stored at 4°C for short-term use or at -20°C for long-term storage.[1]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol outlines the labeling of an alkyne-modified protein with an azide-functionalized probe.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized probe (e.g., azide-fluorophore)
-
Copper(II) Sulfate (CuSO₄) stock solution (20-50 mM in deionized water)[8]
-
Ligand stock solution (e.g., 100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water)
-
Sodium Ascorbate (B8700270) stock solution (100-300 mM in deionized water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (1 M in water)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein to a final concentration of 1-10 µM.
-
Azide probe to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein is common).[8]
-
-
Prepare Copper-Ligand Premix: In a separate tube, prepare the copper-ligand premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add Reagents to Reaction Mixture:
-
Add the copper-ligand premix to the protein-azide mixture. A typical final concentration is 1 mM CuSO₄.[8]
-
Add aminoguanidine to a final concentration of 5 mM.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.[8][9]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[8]
-
Purification: Remove excess reagents and byproducts using a desalting column or dialysis against a suitable buffer.
Mandatory Visualization
The following diagrams illustrate the general workflows for protein bioconjugation using both iEDDA (this compound) and CuAAC chemistries.
Caption: Comparative workflows for protein bioconjugation.
Caption: A decision-making framework for selecting a click chemistry method.
Conclusion and Recommendations
The choice between this compound (iEDDA/SPAAC) and copper-catalyzed click chemistry (CuAAC) is dictated by the specific requirements of the experiment.
This compound (iEDDA/SPAAC) is the superior choice when:
-
Biocompatibility is paramount: For any application involving live cells or in vivo studies, the catalyst-free nature of iEDDA is a significant advantage, avoiding the cytotoxic effects of copper.[1][4]
-
Extremely fast kinetics are required: The reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, making it ideal for labeling low-abundance molecules or capturing rapid dynamic processes.[1][6]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a suitable option when:
-
The experiment is conducted in vitro: In controlled environments where cell viability is not a concern, CuAAC offers a robust and highly efficient conjugation method.
-
The reactants are simple terminal alkynes and azides: These functional groups are often easier and less expensive to incorporate into molecules compared to the strained cyclooctynes required for SPAAC.
-
Extremely high reaction rates are not the primary concern: While still fast, CuAAC may be slower than the most reactive iEDDA pairs.[10]
Ultimately, both chemistries represent powerful and versatile tools in the modern life sciences toolkit. By understanding their respective strengths and limitations, researchers can select the optimal method to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioconjugation application notes [bionordika.fi]
- 4. Methyltetrazine-SS-PEG4-Biotin,Tetrazine reagents, Tetrazine click- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Validation of Biotin-PEG4-Methyltetrazine Labeled Proteins
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is fundamental to understanding their function, interactions, and therapeutic potential. Biotinylation, the attachment of biotin (B1667282) to a protein, is a cornerstone technique for protein detection, purification, and analysis. The choice of biotinylation reagent is a critical decision that significantly influences experimental outcomes. This guide provides an objective comparison of Biotin-PEG4-methyltetrazine with alternative labeling strategies, supported by experimental data and detailed protocols for mass spectrometry-based validation.
This compound leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[1] This "click chemistry" reaction is exceptionally fast and highly specific, proceeding readily in complex biological systems without the need for cytotoxic catalysts.[1] The integrated biotin tag allows for high-affinity capture and enrichment of labeled proteins, while the PEG4 linker enhances solubility and minimizes steric hindrance.[1]
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent depends on several factors, including the desired specificity of labeling, the chemical environment of the protein, and the intended downstream application. Below is a comparative overview of this compound and other common labeling reagents.
| Feature | This compound | NHS-Ester-Biotin | Azide-Alkyne (CuAAC) | Azide-Alkyne (SPAAC) |
| Targeting Chemistry | Bioorthogonal iEDDA | Amine acylation | Copper-catalyzed cycloaddition | Strain-promoted cycloaddition |
| Target Residues | Trans-cyclooctene (TCO) | Primary amines (Lys, N-terminus) | Alkyne | Azide (B81097) |
| Specificity | Very High | Moderate to Low | High | High |
| Reaction Kinetics (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹[1] | N/A (pH-dependent) | 10² - 10³ M⁻¹s⁻¹[1] | ~10⁻¹ - 10¹ M⁻¹s⁻¹ |
| Control over Labeling Site | High (dependent on TCO incorporation)[2] | Limited (dependent on accessible primary amines)[2] | High (dependent on alkyne incorporation) | High (dependent on azide incorporation) |
| Biocompatibility | Excellent | Good (can have off-target effects) | Moderate (copper toxicity) | Excellent |
| Workflow Complexity | Two-step (TCO incorporation and labeling)[2] | One-step | Two-step (alkyne incorporation and labeling) | Two-step (azide incorporation and labeling) |
Quantitative Comparison of Off-Target Protein Binding
A key advantage of the bioorthogonal approach offered by this compound is the significant reduction in off-target labeling, leading to cleaner downstream analysis. The following table illustrates the expected number of non-specifically bound proteins identified in a quantitative proteomics workflow.
| Compound | Cell Line | No. of Identified Off-Target Proteins (Illustrative) |
| This compound (reacted with TCO-protein) | HEK293 | < 10[3] |
| Biotin-PEG4-NHS Ester | HEK293 | > 100[3] |
Note: The significantly lower number of expected off-target proteins for this compound highlights the high specificity of the bioorthogonal reaction. In contrast, the NHS ester is expected to react with numerous accessible proteins, leading to a higher background of non-specific binding.[3]
Experimental Protocols
Successful mass spectrometry validation of this compound labeled proteins relies on a meticulous experimental workflow, from initial protein modification to final data analysis.
Protein Modification with TCO-NHS Ester
This initial step functionalizes the protein of interest with a TCO moiety for subsequent reaction with this compound.[1]
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS Ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[1]
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1]
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[1]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes on ice.
-
Remove excess, unreacted TCO-NHS ester using a desalting column.
Labeling with this compound
Materials:
-
TCO-modified protein
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS pH 7.4)
-
Desalting column
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 1.5- to 5-fold molar excess of this compound to the TCO-modified protein solution.
-
Incubate the reaction for 1-2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Remove excess, unreacted this compound using a desalting column.
Sample Preparation for Mass Spectrometry
Materials:
-
Labeled protein
-
Streptavidin-agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 8 M urea (B33335), 2 M thiourea (B124793) in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 StageTip or equivalent
Procedure:
-
Enrichment: Incubate the labeled protein solution with streptavidin beads for 1-2 hours at 4°C to capture biotinylated proteins.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using the elution buffer.
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with 100 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the peptide solution with formic acid and desalt using a C18 StageTip or equivalent.
LC-MS/MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended.
LC Gradient:
-
A standard reversed-phase gradient using water and acetonitrile (B52724) with 0.1% formic acid is typically used to separate the peptides.
MS Parameters:
-
MS1 (Full Scan): Acquire high-resolution full scans to detect the precursor ions of the labeled peptides. The expected mass shift for the this compound-TCO adduct should be calculated and used to identify potential labeled peptides.
-
MS2 (Fragmentation): Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation. Higher-energy collisional dissociation (HCD) is a common fragmentation technique.
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to identify peptides and proteins.
-
Include the mass of the this compound-TCO adduct as a variable modification on the amino acid where the TCO was attached (typically lysine).
-
Look for signature fragment ions of biotin (e.g., m/z 227.08) in the MS/MS spectra to confirm the presence of the biotin tag.
Visualizations
Caption: Experimental workflow for labeling and MS analysis.
Caption: Bioorthogonal labeling reaction schematic.
References
A Head-to-Head Comparison: The Specificity of Biotin-PEG4-Methyltetrazine versus Azide-Alkyne Cycloaddition in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and selective labeling of biomolecules is paramount. This guide provides an objective, data-driven comparison of two prominent bioorthogonal ligation strategies: the inverse-electron-demand Diels-Alder (iEDDA) reaction of Biotin-PEG4-methyltetrazine with trans-cyclooctene (B1233481) (TCO) and the azide-alkyne cycloaddition, encompassing both its copper-catalyzed (CuAAC) and strain-promoted (SPAAC) variants. We present quantitative data, detailed experimental protocols, and visualizations to facilitate an informed choice for your specific research needs.
The ability to covalently attach a biotin (B1667282) tag to a specific biomolecule in a complex biological milieu has revolutionized the fields of proteomics, drug discovery, and diagnostics. The strength of the biotin-streptavidin interaction provides a powerful handle for detection, purification, and imaging. However, the success of these applications hinges on the specificity of the initial biotinylation reaction. Here, we dissect the performance of this compound against the well-established azide-alkyne cycloaddition reactions.
Reaction Mechanisms at a Glance
The fundamental difference between these two powerful bioconjugation techniques lies in their underlying chemical reactions. This compound participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) partner. This reaction is exceptionally fast and proceeds without the need for a catalyst.[1][2] In contrast, azide-alkyne cycloaddition forms a stable triazole linkage and is most commonly employed in two forms: the copper(I)-catalyzed version (CuAAC), which is extremely efficient but requires a potentially cytotoxic copper catalyst, and the strain-promoted version (SPAAC), which is catalyst-free but generally exhibits slower kinetics.[3][4]
Quantitative Comparison of Performance
The choice of a bioconjugation strategy is often dictated by a balance of reaction speed, specificity, and the biocompatibility of the required reagents. The following table summarizes key performance metrics for this compound and the two primary forms of azide-alkyne cycloaddition.
| Feature | This compound (iEDDA) | Azide-Alkyne Cycloaddition (CuAAC) | Azide-Alkyne Cycloaddition (SPAAC) |
| Targeting Chemistry | Bioorthogonal inverse-electron-demand Diels-Alder cycloaddition | Copper(I)-catalyzed [3+2] cycloaddition | Strain-promoted [3+2] cycloaddition |
| Target Residues | Trans-cyclooctene (TCO) | Terminal Alkyne | Azide (B81097) |
| Specificity | Very High: Highly specific for its bioorthogonal partner with minimal cross-reactivity with endogenous functional groups.[1][2] | High: The azide and alkyne groups are largely bioorthogonal.[5] | High: The azide and strained alkyne are bioorthogonal.[3] |
| Reaction Kinetics (k₂) M⁻¹s⁻¹ | ~10³ - 10⁶[6] | 10² - 10³[6] | 10⁻³ - 10³[3] |
| Catalyst Required | None | Copper(I) | None |
| Potential for Off-Target Effects | Low: The methyltetrazine group is designed to be inert to biological nucleophiles.[1] | Moderate: Copper catalyst can be toxic to cells and may lead to oxidative side reactions.[3][7] | Low to Moderate: Some strained alkynes can exhibit side reactions with thiols. |
| Biocompatibility | Excellent: Catalyst-free and proceeds efficiently under physiological conditions.[2] | Limited in live cells due to copper toxicity.[3] | Excellent: Catalyst-free, making it suitable for live-cell and in vivo applications.[3] |
Experimental Protocols
To ensure a fair and reproducible comparison of specificity, standardized experimental protocols are essential. Below are detailed methodologies for labeling a target protein and cell surfaces using both this compound and azide-alkyne cycloaddition.
General Experimental Workflow for Specificity Comparison
A robust comparison of specificity involves labeling a biomolecule of interest that has been modified with the appropriate reactive handle (TCO, azide, or alkyne) and a negative control biomolecule lacking this handle. The extent of on-target versus off-target labeling is then quantified.
Protocol 1: Protein Biotinylation with this compound
This protocol describes the biotinylation of a purified protein that has been functionalized with a TCO group.[8]
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[8]
-
Purification: Remove the excess, unreacted this compound using a desalting spin column or dialysis.
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.
Protocol 2: Protein Biotinylation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the labeling of a protein containing an azide or alkyne functionality.
-
Reagent Preparation:
-
Prepare a stock solution of the azide- or alkyne-containing protein in a reaction buffer (e.g., PBS).
-
Prepare stock solutions of the corresponding biotin-alkyne or biotin-azide, copper(II) sulfate (B86663) (CuSO₄), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[9]
-
-
Reaction Setup: In a reaction tube, combine the protein, the biotinylation reagent, and the THPTA ligand.
-
Catalyst Addition: Add the CuSO₄ solution to the mixture.
-
Reaction Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the labeled protein using a desalting column to remove the catalyst and excess reagents.
Protocol 3: Live Cell Surface Labeling
This protocol is for labeling cell surface glycans that have been metabolically engineered to express either TCO or azide groups.
-
Metabolic Labeling: Culture cells in a medium supplemented with a TCO- or azide-modified sugar (e.g., Ac₄ManNAz) for 2-3 days to allow for incorporation into cell surface glycans.
-
Cell Preparation: Gently wash the cells three times with ice-cold PBS to remove unincorporated modified sugars.
-
Biotinylation Reaction:
-
For TCO-modified cells: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with this solution for 30-60 minutes at room temperature or 4°C.[8]
-
For azide-modified cells (SPAAC): Prepare a fresh solution of a strained alkyne-biotin conjugate (e.g., DBCO-biotin) in PBS. Incubate the cells with this solution for 1-2 hours at 37°C.
-
-
Washing: Wash the cells three times with ice-cold PBS to remove the unreacted biotinylation reagent.
-
Detection: The biotinylated cells can now be detected using streptavidin-conjugated fluorophores for microscopy or flow cytometry.
Discussion and Conclusion
The choice between this compound and azide-alkyne cycloaddition depends heavily on the specific experimental context.
Azide-alkyne cycloaddition remains a powerful and versatile tool. CuAAC offers very fast reaction rates and is highly efficient for in vitro applications where the use of a copper catalyst is not a concern.[3] However, the potential for copper-induced cytotoxicity and oxidative damage limits its utility in live cells. SPAAC overcomes the toxicity issue by eliminating the need for a copper catalyst, making it well-suited for live-cell imaging and in vivo studies.[3] The trade-off is generally slower reaction kinetics compared to both CuAAC and the iEDDA reaction of methyltetrazine, which may necessitate higher reagent concentrations or longer incubation times.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Bioorthogonality of Biotin-PEG4-methyltetrazine in Complex Biological Systems
For researchers, scientists, and drug development professionals, the ability to specifically label and track biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for achieving this with high precision and minimal perturbation of biological processes. Among the various bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has gained prominence due to its exceptionally fast kinetics and high specificity. This guide provides an objective comparison of Biotin-PEG4-methyltetrazine, a widely used reagent in this class, with other bioorthogonal alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Bioorthogonal Chemistries
The efficacy of a bioorthogonal reaction is determined by several key parameters, including reaction kinetics, stability of the reactants in biological media, and overall biocompatibility. This compound, which reacts with trans-cyclooctene (B1233481) (TCO) functionalized molecules, offers a superior balance of these properties for many in vivo applications.[1]
Key Advantages of Methyltetrazine:
-
Optimal Balance of Reactivity and Stability: While some tetrazine derivatives like H-tetrazine exhibit faster reaction kinetics, they often suffer from poor stability in aqueous environments, limiting their use in long-term studies.[1] Conversely, more sterically hindered tetrazines can be more stable but react significantly slower.[1] Methyltetrazine provides a favorable compromise, offering rapid reaction rates while maintaining good stability.[1]
-
Enhanced Hydrophilicity: The inclusion of a PEG4 spacer in this compound enhances its water solubility, which can reduce aggregation of labeled proteins and improve its pharmacokinetic profile.[2][3][4]
-
Biocompatibility: The iEDDA reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without the need for cytotoxic copper catalysts, making it ideal for live-cell and in vivo studies.[3][5][6]
The following table summarizes the key performance metrics of this compound in comparison to other bioorthogonal ligation strategies.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Advantages | Disadvantages |
| Tetrazine Ligation (iEDDA) | Methyltetrazine + trans-Cyclooctene (TCO) | ~1,000 - 10,332 [1] | Exceptionally fast kinetics, high selectivity, biocompatible. [1][3][7] | TCO can be sensitive to light and certain conditions; tetrazine stability can vary. [6][7] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO) + Azide | ~10⁻³ - 1[6][8] | Excellent biocompatibility, stable reactants.[6][8] | Slower kinetics compared to tetrazine ligation; bulky cyclooctynes can be difficult to incorporate.[6][8] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | 10¹ - 10⁴[8] | Very fast reaction rates and high efficiency.[8] | Copper catalyst is toxic to living cells, limiting in vivo applications.[8] |
| Staudinger Ligation | Azide + Phosphine (B1218219) | ~0.001[8] | High biocompatibility; traceless version forms a native amide bond.[8] | Slow kinetics; phosphine reagents are prone to oxidation.[8] |
Visualizing Bioorthogonal Chemistry in Action
To further elucidate the concepts and workflows discussed, the following diagrams illustrate the chemical reaction, a typical experimental workflow, and a relevant signaling pathway.
Reaction of this compound with a TCO-functionalized molecule.
Experimental workflow for cell surface labeling.
Metabolic labeling of cell surface glycans.
Experimental Protocols
The successful application of this compound relies on well-defined experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: Labeling of Cell Surface Glycans on Live Cells
This protocol outlines the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO-modified sugars.[5]
Materials:
-
Mammalian cells cultured in appropriate media
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-FITC)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Add the TCO-modified sugar to the culture medium at a final concentration of 25-50 µM. Incubate for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[9]
-
Cell Harvesting and Washing: Gently harvest the cells and wash them three times with ice-cold PBS to remove any unincorporated TCO-sugar.[9]
-
Biotinylation: Resuspend the cells in PBS containing 50-100 µM this compound. Incubate for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can help to reduce the internalization of the label.[5][9]
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.[5][9]
-
Detection: Resuspend the cells in PBS containing a streptavidin-conjugated fluorophore and incubate according to the manufacturer's instructions.
-
Analysis: Wash the cells to remove excess streptavidin conjugate and analyze the labeled cells using a flow cytometer or fluorescence microscope.[9]
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound.[9]
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle-only control.[9]
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Pre-targeted In Vivo Fluorescence Imaging
This protocol provides a general framework for in vivo fluorescence imaging using a TCO-conjugated antibody and a fluorescently labeled tetrazine probe.[10]
Materials:
-
Tumor-bearing mice
-
TCO-conjugated antibody
-
Fluorophore-labeled tetrazine probe (e.g., Cy3-tetrazine)
-
Sterile PBS (pH 7.4)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system
Procedure:
-
Administration of TCO-Antibody: Administer the TCO-conjugated antibody to tumor-bearing mice via intravenous injection. The typical dose should be optimized for each antibody (e.g., 1-5 mg/kg). Allow the antibody to accumulate at the target site and for the unbound antibody to clear from circulation (typically 24-72 hours).[10]
-
Administration of Tetrazine Probe: Inject the fluorophore-labeled tetrazine probe intravenously.
-
Imaging: Anesthetize the animal and acquire fluorescence images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours). Use appropriate excitation and emission filters for the fluorophore.[10]
-
Image Analysis: Draw regions of interest (ROIs) over the tumor and a background area. Quantify the average fluorescence intensity within each ROI and calculate the tumor-to-background ratio at each time point.[10]
Conclusion
This compound stands out as a robust and versatile tool for bioorthogonal chemistry. Its favorable balance of rapid reaction kinetics, stability, and biocompatibility makes it an excellent choice for a wide range of applications in complex biological systems, from live-cell imaging to in vivo pre-targeting strategies.[1][11] While alternative bioorthogonal reactions each have their merits, the tetrazine-TCO ligation offers unparalleled speed, which is often a critical factor for success in dynamic biological environments.[6] By carefully considering the experimental requirements and utilizing the detailed protocols provided, researchers can effectively harness the power of this compound to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
HABA Assay for Biotin-PEG4-Methyltetrazine: A Comparative Guide to Quantification
For researchers, scientists, and drug development professionals, accurate quantification of biotin (B1667282) incorporation is a critical checkpoint in the development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. This guide provides a comprehensive comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with modern alternatives for confirming the incorporation of Biotin-PEG4-methyltetrazine, a popular reagent in bioorthogonal chemistry.
The HABA assay has long served as a straightforward and cost-effective colorimetric method for estimating biotin levels. However, the increasing complexity of biotinylation reagents, such as those containing polyethylene (B3416737) glycol (PEG) chains like this compound, necessitates a critical evaluation of this classic technique. This guide presents a detailed protocol for the HABA assay, an objective comparison with alternative methods, and supporting data to inform the selection of the most appropriate quantification strategy for your research needs.
The HABA Assay: A Principle of Displacement
The HABA assay is an indirect, colorimetric method based on the high affinity of avidin (B1170675) for biotin.[1] Initially, a yellow-orange complex is formed between avidin and the HABA dye, which exhibits a characteristic absorbance at 500 nm.[2] When a sample containing a biotinylated molecule, such as a protein modified with this compound, is introduced, the biotin displaces the HABA dye from the avidin binding sites.[1] This displacement is driven by the significantly stronger affinity of biotin for avidin (Ka ≈ 10¹⁵ M⁻¹) compared to that of HABA.[3] The resulting decrease in absorbance at 500 nm is directly proportional to the amount of biotin present in the sample, allowing for the calculation of the biotin-to-protein molar ratio.[1]
Experimental Protocol: HABA Assay for this compound Labeled Proteins
This protocol provides a general guideline for quantifying the incorporation of this compound onto a protein using the HABA assay in both cuvette and 96-well plate formats.
Important Considerations Before Starting:
-
Removal of Free Biotin: It is crucial to remove all non-conjugated this compound from the labeled protein sample. This can be achieved by methods such as dialysis, gel filtration, or size-exclusion chromatography.[4]
-
Buffer Composition: Avoid buffers containing potassium, as it can cause precipitation of the HABA/avidin reagent.[4] Phosphate-buffered saline (PBS) is a commonly used and suitable buffer.
-
Protein Concentration: The concentration of the biotinylated protein must be accurately determined beforehand using a standard protein assay (e.g., BCA or Bradford).
Materials:
-
Biotinylated protein sample (with this compound)
-
HABA/Avidin pre-mixed solution (commercially available kits are recommended for consistency)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a clear, flat-bottom 96-well microplate
Protocol A: Cuvette Format
-
Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin mixture according to the manufacturer's instructions.
-
Initial Absorbance Reading: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ initial).
-
Sample Addition: Add 100 µL of the biotinylated protein sample to the cuvette. Mix gently by pipetting up and down, avoiding the introduction of bubbles.
-
Incubation: Incubate the mixture at room temperature for 2 minutes to allow the displacement reaction to reach equilibrium.
-
Final Absorbance Reading: Measure the absorbance of the solution at 500 nm (A₅₀₀ final). The reading should be stable.
-
Calculation: Calculate the change in absorbance (ΔA₅₀₀) and the concentration of biotin using the formulas provided by the kit manufacturer. The molar extinction coefficient for the HABA-avidin complex at 500 nm is typically 34,000 M⁻¹cm⁻¹.[5]
Protocol B: 96-Well Microplate Format
-
Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin mixture as per the manufacturer's protocol.
-
Blank and Sample Wells:
-
Blank: Add 180 µL of the HABA/Avidin solution and 20 µL of PBS to a well.
-
Sample: Add 180 µL of the HABA/Avidin solution and 20 µL of the biotinylated protein sample to other wells. It is recommended to test samples in triplicate.
-
-
Mixing: Mix the contents of the wells thoroughly using a plate shaker for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 2 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 500 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from the sample readings and calculate the biotin concentration as per the kit's instructions.
Visualizing the HABA Assay Workflow
Caption: Workflow of the HABA assay for biotin quantification.
Performance Comparison: HABA Assay vs. Modern Alternatives
While the HABA assay is simple and accessible, it possesses several limitations, particularly when quantifying biotin in molecules like this compound. The presence of the PEG spacer can cause steric hindrance, preventing the bulky avidin protein from efficiently accessing all biotin moieties, which can lead to an underestimation of the true degree of biotinylation.[3][6] The following table compares the HABA assay with alternative methods.
| Method | Principle | Advantages | Disadvantages | Applicability for this compound |
| HABA Assay | Colorimetric displacement of HABA from avidin by biotin.[2] | Simple, rapid, cost-effective, requires standard spectrophotometer. | Prone to steric hindrance from PEG chains, leading to underestimation.[3][6] Lower sensitivity compared to other methods. Destructive to the sample.[3] | Provides an estimate, but accuracy may be compromised due to the PEG4 spacer. |
| QuantTag™ Biotin Quantification Kit | Chemical reaction with the biotin molecule, producing a colored product.[3] | Not dependent on avidin binding, thus avoiding steric hindrance issues.[3] High accuracy and sensitivity.[7] | Proprietary reagents, may be more expensive than the HABA assay. | Recommended for accurate quantification, as it is not affected by the PEG chain. |
| Fluorescence-Based Assays | Displacement of a quencher from a fluorescently labeled avidin by biotin, resulting in increased fluorescence.[3] | Significantly higher sensitivity than colorimetric assays.[8] Suitable for high-throughput screening.[9] | Requires a fluorescence plate reader. Still relies on avidin binding, so some steric hindrance may occur. | Offers higher sensitivity but may still be affected by steric hindrance from the PEG4 linker. |
| Mass Spectrometry (MS) | Direct measurement of the mass increase of the protein after biotinylation.[10] | Considered the "gold standard" for accuracy, as it is not affected by steric hindrance.[3] Provides the precise number of incorporated biotin molecules.[11] | Requires specialized and expensive equipment and expertise. Lower throughput.[11] | Ideal for precise characterization and validation of biotin incorporation, especially in a drug development setting. |
Signaling Pathway and Application Context
The accurate quantification of this compound incorporation is crucial for its primary application in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-tagged molecule. This "click chemistry" reaction is widely used for in vivo imaging, targeted drug delivery, and the construction of complex bioconjugates.[12] An accurate biotin-to-protein ratio ensures the desired stoichiometry for subsequent labeling or capture steps using streptavidin-based reagents.
References
- 1. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mesoscale.com [mesoscale.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Fluorometric assay for quantitation of biotin covalently attached to proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Biotin-PEG4-Methyltetrazine versus Direct Streptavidin-Biotin Binding for Protein Immobilization
For researchers, scientists, and drug development professionals, the effective immobilization of proteins onto surfaces is a critical step in a vast array of applications, from diagnostics and drug screening to fundamental studies of protein interactions. The choice of immobilization strategy can profoundly impact the functionality, orientation, and stability of the tethered protein. This guide provides a comprehensive comparison of two prominent methods: the bioorthogonal ligation using Biotin-PEG4-methyltetrazine and the classic high-affinity interaction of direct streptavidin-biotin binding.
This comparison delves into the chemical principles, experimental workflows, and performance characteristics of each technique, supported by available experimental data. We aim to provide an objective guide to help you select the most suitable method for your specific research needs.
Introduction to the Immobilization Strategies
This compound: Precision through Bioorthogonal Chemistry
This modern approach utilizes a two-step "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] First, the protein of interest is functionalized with a trans-cyclooctene (B1233481) (TCO) group. Subsequently, this TCO-modified protein is introduced to a surface coated with methyltetrazine, or the protein is first reacted with this compound in solution and then captured on a streptavidin-coated surface. The methyltetrazine and TCO moieties react specifically and rapidly to form a stable covalent bond.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance.[3]
Direct Streptavidin-Biotin Binding: The Gold Standard of Non-Covalent Interactions
This widely used method leverages one of the strongest known non-covalent interactions in nature, the binding of biotin (B1667282) to streptavidin (dissociation constant, Kd ≈ 10⁻¹⁴ M).[4] In this approach, the protein of interest is first biotinylated, typically by reacting primary amines (like lysine (B10760008) residues) with an activated biotin derivative, such as an N-hydroxysuccinimide (NHS)-ester of biotin.[5] The biotinylated protein is then introduced to a surface pre-coated with streptavidin, leading to its strong and stable immobilization.[4]
Quantitative Performance Comparison
While direct head-to-head studies providing quantitative comparisons for all performance metrics are limited in the scientific literature, we can compile and compare key parameters based on available data for each method.
| Performance Metric | This compound (Bioorthogonal) | Direct Streptavidin-Biotin Binding | Key Considerations |
| Binding Chemistry | Covalent (Diels-Alder cycloaddition)[1] | Non-covalent (High-affinity interaction)[4] | Covalent bonds offer greater long-term stability, especially under harsh conditions. |
| Reaction/Binding Kinetics | Very Fast (Second-order rate constant > 800 M⁻¹s⁻¹)[6] | Fast association rate, but diffusion-limited. | The bioorthogonal reaction is exceptionally rapid, allowing for efficient immobilization even at low concentrations.[6] |
| Specificity of Attachment | High (Site-specific with engineered TCO)[1] | Moderate to Low (Often random on lysine residues) | Bioorthogonal chemistry allows for precise, pre-determined attachment points, preserving protein function.[1] Amine-reactive biotinylation can lead to a heterogeneous population of immobilized proteins with varied orientations. |
| Potential for Protein Perturbation | Low (Single-point, site-specific attachment) | Higher (Multiple biotin labels can alter structure/function) | Random biotinylation can potentially obstruct active sites or disrupt protein conformation. |
| Immobilization Efficiency | Dependent on TCO labeling efficiency | High, dependent on biotinylation degree | Both methods can achieve high immobilization levels, but the bioorthogonal approach offers more control. |
| Surface Density | Controllable via surface chemistry and protein concentration | Can be high, but may lead to steric hindrance[7] | The oriented nature of bioorthogonal immobilization can potentially allow for higher functional surface densities. |
| Reversibility | Irreversible (Covalent bond) | Essentially irreversible under physiological conditions[8] | While the streptavidin-biotin bond is non-covalent, its extremely low dissociation rate makes it practically irreversible.[8] |
Experimental Protocols
Protocol 1: Protein Immobilization using this compound
This protocol involves two main stages: functionalization of the protein with a TCO group and the subsequent reaction with a methyltetrazine-functionalized surface.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS pH 7.4)
-
TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS Ester)
-
Anhydrous DMSO or DMF
-
This compound
-
Streptavidin-coated surface (e.g., sensor chip, beads)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
TCO Functionalization of Protein:
-
Prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[2]
-
Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution (1-5 mg/mL).[2]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Remove excess, unreacted TCO reagent using a desalting column.[2]
-
-
Reaction with this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3]
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-functionalized protein solution.[3]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[3]
-
The biotinylated protein is now ready for immobilization on a streptavidin-coated surface.
-
-
Immobilization:
-
Introduce the biotinylated protein solution to the streptavidin-coated surface.
-
Allow sufficient incubation time for the biotin-streptavidin binding to occur.
-
Wash the surface to remove unbound protein.
-
Protocol 2: Direct Streptavidin-Biotin Protein Immobilization
This protocol involves the biotinylation of the protein followed by its capture on a streptavidin-coated surface.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS pH 7.2-8.5)
-
Biotin-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Streptavidin-coated surface
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column
Procedure:
-
Protein Biotinylation:
-
Prepare a stock solution of Biotin-PEGn-NHS ester in anhydrous DMSO or DMF.[5]
-
Add a 5- to 20-fold molar excess of the Biotin-PEGn-NHS ester stock solution to the protein solution (1-10 mg/mL).[5]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[5]
-
Separate the biotinylated protein from unreacted biotin reagent using a desalting column.[5]
-
-
Immobilization:
-
Introduce the purified biotinylated protein solution to the streptavidin-coated surface.
-
Incubate for 30-60 minutes at room temperature to allow for binding.
-
Wash the surface with a suitable buffer (e.g., PBS) to remove unbound protein.
-
Visualization of Workflows
Caption: Comparison of experimental workflows.
Concluding Remarks
The choice between this compound and direct streptavidin-biotin binding for protein immobilization hinges on the specific requirements of the application.
This compound is the superior choice for applications demanding high specificity, controlled orientation, and minimal perturbation of the protein's native function. The covalent and site-specific nature of the bioorthogonal ligation ensures a homogenous population of immobilized proteins, which is critical for quantitative studies such as surface plasmon resonance (SPR) and for the development of highly sensitive diagnostic assays. While the two-step procedure is more complex, the benefits of precise control often outweigh the additional effort.
Direct streptavidin-biotin binding remains a robust and widely accessible method for protein immobilization. Its primary advantages are the simplicity of the biotinylation reaction and the exceptional strength of the biotin-streptavidin interaction. This method is well-suited for applications where a high density of immobilized protein is desired and where the precise orientation of the protein is less critical, such as in certain immunoassays or for affinity purification.
For researchers and drug development professionals, the trend towards more controlled and reproducible experimental systems favors the adoption of bioorthogonal chemistries like the one offered by this compound. As the need for more quantitative and functionally relevant data increases, the precision afforded by this technique will likely make it an increasingly indispensable tool in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reversible immobilization of proteins with streptavidin affinity tags on a surface plasmon resonance biosensor chip - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Biotin-PEG4-methyltetrazine Outshines Traditional Methods in Cellular Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. A new generation of bioorthogonal labeling reagents, exemplified by Biotin-PEG4-methyltetrazine, is demonstrating superior performance over traditional methods, offering enhanced specificity and minimal disruption to cellular processes. This guide provides an objective comparison of this compound with conventional biotinylation reagents, supported by experimental data and detailed protocols, to inform the selection of the most effective tools for cellular analysis.
The advent of bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. This compound, a key player in this field, utilizes the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction to covalently attach a biotin (B1667282) tag to a target molecule. This "click chemistry" approach is highly specific, reacting exclusively with a pre-introduced trans-cyclooctene (B1233481) (TCO) group, thereby minimizing the off-target labeling often associated with traditional methods like N-hydroxysuccinimide (NHS)-ester-based biotinylation.[1][2][3]
Unparalleled Specificity and Efficiency
The primary advantage of this compound lies in its bioorthogonality. The methyltetrazine and TCO moieties are abiotic and do not interact with endogenous functional groups within the cell, ensuring that labeling occurs only at the intended site.[3] This high degree of specificity is in stark contrast to amine-reactive reagents like NHS-biotin, which can react with any accessible primary amine on proteins, leading to a heterogeneous population of labeled molecules and a higher potential for off-target effects that can interfere with cellular function.[1][4]
The reaction kinetics of the iEDDA cycloaddition are exceptionally rapid, with second-order rate constants significantly higher than those of other bioorthogonal reactions.[2][5] This allows for efficient labeling at low concentrations of the reagent, further minimizing potential cellular perturbations.[6]
Data-Driven Performance Comparison
While direct head-to-head quantitative comparisons in single studies are limited, the available data and the fundamental chemical properties of these reagents allow for a clear performance assessment.
| Feature | This compound | NHS-Ester-Biotin | Thiol-Reactive Biotin (e.g., Biotin-PEG4-SH) |
| Targeting Chemistry | Bioorthogonal iEDDA Cycloaddition | Amine Acylation | Thiol Alkylation |
| Target Residues | Trans-cyclooctene (TCO) | Primary amines (Lysine, N-terminus) | Cysteine |
| Specificity | Very High[2][3] | Moderate to Low[1][4] | High (for free sulfhydryls) |
| Reaction Kinetics (k₂) M⁻¹s⁻¹ | ~10³ - 10⁶[2] | N/A (pH-dependent) | ~10² - 10³ |
| Workflow | Two-step (TCO incorporation then labeling)[1] | One-step[1] | One-step (may require reduction) |
| Cell Permeability | Dependent on TCO delivery method | Can be membrane permeable or impermeable (Sulfo-NHS)[7] | Generally membrane permeable |
| Potential for Off-Target Labeling | Low[3][4] | High[4] | Moderate (can react with other nucleophiles) |
| Impact on Protein Function | Minimal[1] | Potential for disruption at active sites | Potential for disruption at functionally important cysteines |
Illustrative Cytotoxicity Data
The bio-inert nature of the methyltetrazine and TCO groups contributes to the low cytotoxicity of this compound, a critical factor for live-cell imaging and long-term studies.
| Compound | Cell Line | Illustrative IC50 (µM) |
| This compound | HEK293, HeLa, Jurkat | > 100[4] |
| Biotin-PEG4-NHS Ester | HEK293 | < 100 (Expected lower due to non-specific reactions)[4] |
Experimental Deep Dive: Protocols for Cellular Labeling
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for cell surface protein labeling using both bioorthogonal and traditional amine-reactive methods.
Protocol 1: Cell Surface Protein Labeling with this compound
This protocol involves a two-step process: metabolic incorporation of a TCO-modified sugar into cell surface glycans, followed by the bioorthogonal reaction with this compound.[6]
Materials:
-
Cells of interest
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Streptavidin-conjugated fluorophore
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.
-
Biotinylation:
-
Wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.
-
Prepare a fresh solution of this compound in PBS (e.g., 10-100 µM).[6]
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C.[6] Incubation at 4°C can minimize internalization of labeled proteins.
-
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.
-
Detection:
-
Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 20-30 minutes at 4°C, protected from light.[6]
-
Wash the cells three times with PBS.
-
The cells are now ready for analysis by flow cytometry or fluorescence microscopy.
-
Protocol 2: Cell Surface Protein Labeling with NHS-Ester-Biotin (Sulfo-NHS-Biotin)
This protocol describes a one-step method for labeling cell surface proteins using a membrane-impermeable NHS-ester biotin.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-Biotin
-
Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)
-
Streptavidin-conjugated fluorophore
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0).
-
Biotinylation:
-
Immediately before use, prepare a solution of Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5-1 mg/mL.
-
Incubate the cells with the Sulfo-NHS-Biotin solution for 30 minutes on ice with gentle agitation.
-
-
Quenching: Remove the biotinylation solution and wash the cells once with quenching buffer. Incubate the cells in quenching buffer for 5-10 minutes on ice to stop the reaction.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Detection: Proceed with detection using a fluorescently labeled streptavidin conjugate as described in Protocol 1.
Visualizing Cellular Processes: Signaling Pathways and Workflows
The application of these biotinylation techniques is instrumental in elucidating complex cellular signaling pathways. Below are diagrams illustrating the experimental workflows and key signaling cascades where these methods are employed.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Biotinylation strategies are used to study the trafficking and phosphorylation cascade of the EGFR, a key receptor in cell proliferation and survival.[8][9]
G-Protein Coupled Receptor (GPCR) Internalization
The internalization of GPCRs is a critical mechanism for signal regulation and can be monitored by labeling the receptor population at the cell surface and tracking their movement into the cell.[7]
Conclusion
The superior specificity, rapid reaction kinetics, and low cytotoxicity of this compound make it a powerful tool for modern cellular research. While traditional methods like NHS-ester biotinylation remain useful for certain applications, the bioorthogonal approach offers unparalleled precision for studying complex biological systems. For researchers aiming to minimize off-target effects and preserve the integrity of cellular processes, this compound and similar bioorthogonal reagents represent the future of biomolecular labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simultaneous visualization of the extracellular and cytoplasmic domains of the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-the-shelf proximity biotinylation using ProtA-TurboID | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. biorxiv.org [biorxiv.org]
Assessing the Cellular Cross-Reactivity of Biotin-PEG4-Methyltetrazine: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for obtaining reliable experimental data. Biotin-PEG4-methyltetrazine has emerged as a powerful tool for targeted biotinylation, leveraging the principles of bioorthogonal chemistry. This guide provides an objective comparison of this compound's performance against traditional biotinylation reagents, with a focus on cellular cross-reactivity, supported by experimental data and detailed protocols.
The high specificity of this compound stems from the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[1] This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently within complex biological systems without cross-reacting with endogenous functional groups.[2][3][4] This offers a significant advantage over traditional biotinylation reagents, such as those based on N-hydroxysuccinimide (NHS) esters, which can react non-specifically with any primary amine-containing molecules.[1]
Performance Comparison of Biotinylation Reagents
The choice of biotinylation reagent significantly impacts the specificity of labeling and the potential for off-target effects. Below is a comparative overview of this compound and the commonly used Biotin-PEG4-NHS Ester.
Table 1: Comparison of Biotinylation Reagent Properties
| Feature | This compound | Biotin-PEG4-NHS Ester |
| Targeting Chemistry | Bioorthogonal Inverse-Electron-Demand Diels-Alder Cycloaddition (iEDDA) | Amine acylation |
| Target Residues | Trans-cyclooctene (TCO) modified molecules | Primary amines (e.g., Lysine, N-terminus) |
| Specificity | High: Reacts specifically with its bioorthogonal TCO partner with minimal cross-reactivity with endogenous functional groups.[1] | Moderate: Reacts with any accessible primary amine, potentially leading to the labeling of non-target proteins.[1] |
| Reaction Speed | Very Fast: Second-order rate constants are exceptionally rapid, allowing for efficient labeling at low concentrations.[1] | Fast: The reaction proceeds quickly at physiological pH.[1] |
| Potential for Off-Target Covalent Modification | Low: The methyltetrazine group is designed to be inert to biological nucleophiles.[1] | High: NHS esters can react with any exposed primary amine on cellular proteins.[1] |
Table 2: Expected Off-Target Effects in Cellular Systems
The following table presents illustrative data based on the known properties of the reactive moieties, highlighting the expected differences in off-target effects.
| Parameter | This compound | Biotin-PEG4-NHS Ester |
| Illustrative Cytotoxicity (IC50 in HEK293 cells, 24h) | > 100 µM | 10-50 µM |
| Expected Number of Off-Target Proteins (Identified by Quantitative Proteomics) | < 10 | > 100 |
Note: The higher expected cytotoxicity and number of off-target proteins for Biotin-PEG4-NHS ester are due to its potential for widespread, non-specific acylation of cellular proteins, which can disrupt their function and lead to cellular stress.[1]
Experimental Protocols
To empirically assess the cross-reactivity of this compound, a series of control experiments are essential.
Protocol 1: In Vitro Specificity Assessment using SDS-PAGE
Objective: To confirm that this compound specifically labels a TCO-modified protein and not an unmodified protein.
Materials:
-
TCO-modified protein of interest
-
Unmodified control protein
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Prepare two separate reaction tubes. In one, add the TCO-modified protein. In the other, add the unmodified control protein.
-
Add a 1.5 to 5-fold molar excess of this compound to each tube.
-
Incubate the reactions for 30-60 minutes at room temperature.[4]
-
Run the samples from both reactions on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a streptavidin-HRP conjugate to detect biotinylated proteins.
-
Develop the blot using a chemiluminescent substrate and image.
Expected Outcome: A band corresponding to the biotinylated protein should only be visible in the lane containing the TCO-modified protein. The lane with the unmodified control protein should show no signal, confirming the specificity of the reaction.
Protocol 2: Live Cell Labeling and Cross-Reactivity Assessment
Objective: To validate that this compound specifically labels cells metabolically engineered to display TCO groups and to identify potential off-target binding partners.
Materials:
-
Cells metabolically engineered to express TCO-modified surface glycans (and a control cell line without TCO).
-
This compound
-
Cell culture medium
-
PBS
-
Streptavidin-conjugated fluorophore (for microscopy/flow cytometry)
-
Lysis buffer
-
Streptavidin-coated magnetic beads
-
Reagents for mass spectrometry (trypsin, etc.)
Procedure:
-
Labeling:
-
Culture both TCO-expressing and control cells.
-
Incubate the cells with a solution of this compound (e.g., 50-100 µM in PBS) for 30-60 minutes.[4]
-
Wash the cells thoroughly with PBS to remove unreacted reagent.
-
-
Validation by Imaging:
-
Incubate the labeled cells with a streptavidin-conjugated fluorophore.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
-
Identification of Off-Target Binders by Mass Spectrometry:
-
Lyse the labeled control cells (without TCO).
-
Incubate the cell lysate with streptavidin-coated magnetic beads to pull down any proteins that have non-specifically reacted with this compound.[1]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins.
-
Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS.[1]
-
Expected Outcome:
-
Imaging: Strong fluorescent signal should only be observed on the TCO-expressing cells, while the control cells should show minimal to no fluorescence.
-
Mass Spectrometry: The proteomic analysis of the pull-down from control cells should identify a very low number of proteins, confirming the low cross-reactivity of this compound with native cellular components.
Visualizing the Workflow and Reaction
To further clarify the processes involved, the following diagrams illustrate the chemical reaction and the experimental workflow for assessing cross-reactivity.
Caption: Bioorthogonal reaction of this compound with a TCO-modified protein.
Caption: Experimental workflow for identifying off-target binders of this compound.
Caption: Logical comparison of reagent specificity towards cellular components.
References
Cytotoxicity comparison of Biotin-PEG4-methyltetrazine and copper catalysts
A Comparative Guide to the Cytotoxicity of Biotin-PEG4-methyltetrazine and Copper Catalysts
For researchers, scientists, and drug development professionals engaged in bioconjugation and cellular labeling, the choice of chemical tools can significantly impact experimental outcomes, particularly concerning cell viability. This guide provides an objective comparison of the cytotoxicity profiles of this compound, a key component in copper-free click chemistry, and traditional copper catalysts used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Introduction to the Compared Bioorthogonal Chemistries
This compound is a bifunctional linker employed in inverse-electron-demand Diels-Alder (iEDDA) reactions, a type of bioorthogonal chemistry that is exceptionally fast and selective.[1][2] A key advantage of this chemistry is that it proceeds efficiently under physiological conditions without the need for a metal catalyst.[1][3] This contrasts with the widely used CuAAC "click chemistry," which relies on copper(I) ions to catalyze the reaction between an azide (B81097) and an alkyne.[4][5] While effective, the use of copper in live-cell applications is often limited by its inherent cytotoxicity.[4][6]
Quantitative Cytotoxicity Data
The following table summarizes the reported cytotoxic effects and mechanisms for each.
| Feature | This compound | Copper Catalysts (e.g., Cu(I) ions, CuO NPs) |
| Primary Cytotoxic Mechanism | Not identified as a primary cytotoxic agent in the reviewed literature. Its use in bioorthogonal chemistry is predicated on its biocompatibility. Some studies with related tetrazine compounds report negligible toxicity.[7] The introduction of a Biotin-PEG moiety has been shown to lower the cytotoxicity of a parent compound.[8] | Generation of reactive oxygen species (ROS) leading to oxidative stress, DNA damage, and apoptosis.[9][10][11] Copper complexes can also alter cellular metabolism.[12][13] |
| Reported Cytotoxic Effects | Generally considered non-toxic and biocompatible, making it suitable for live-cell applications.[3][4][5] | Dose- and time-dependent cytotoxicity and genotoxicity observed in various cell lines, including human cell lines.[14][15] Can induce cell death at micromolar concentrations.[12][13] |
| Factors Influencing Cytotoxicity | The cytotoxicity of the molecule it is conjugated to is the primary concern. | Dependent on the copper concentration, exposure time, and the presence and type of chelating ligands.[9][12][13] |
| Mitigation Strategies | Not applicable, as inherent toxicity is low. | Use of copper-chelating ligands (e.g., THPTA, BTTAA), minimizing copper concentration and reaction time, and deoxygenating solutions can reduce cytotoxicity.[9][10] |
Experimental Protocols
The following is a generalized protocol for assessing cytotoxicity using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common method cited in the literature for evaluating the cytotoxicity of various compounds, including those containing copper.[8][12][13][14][16][17]
Protocol: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding:
-
Culture a chosen cell line (e.g., HeLa, HepG2, A549) in complete culture medium.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (this compound and/or a copper catalyst complex) in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compounds in fresh cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows discussed.
Caption: Mechanism of copper-induced cytotoxicity.
Caption: Experimental workflow for a typical MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, docking optimization, and evaluation of biotin-PEG4-1,8-naphthalimide as a potent and safe antitumor agent with dual targeting of ferroptosis and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper oxide nanoparticles: In vitro and in vivo toxicity, mechanisms of action and factors influencing their toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. In-vitro evaluation of copper/copper oxide nanoparticles cytotoxicity and genotoxicity in normal and cancer lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalytic nanomedicine technology: copper complexes loaded on titania nanomaterials as cytotoxic agents of cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Biotin-PEG4-methyltetrazine conjugate vs. other linkers
A Comparative Guide to the Stability of Biotin-PEG4-Methyltetrazine Conjugates Versus Other Linkers
For researchers, scientists, and drug development professionals, the choice of linker for biotinylation is a critical determinant of experimental success, influencing the stability, specificity, and performance of the resulting bioconjugate. This guide provides an objective comparison of the stability of this compound with other commonly used biotinylation linkers, supported by experimental data and detailed methodologies.
Introduction to Biotinylation Linkers
Biotinylation is a powerful technique for labeling and detecting proteins and other macromolecules. The linker connecting biotin (B1667282) to the molecule of interest plays a crucial role in the overall stability and utility of the conjugate. This guide focuses on comparing the stability of conjugates formed using this compound, which utilizes bioorthogonal click chemistry, against linkers that react with common functional groups such as amines (NHS esters) and thiols (maleimides), as well as another prominent click chemistry linker, Biotin-PEG4-DBCO.
The this compound linker reacts with a trans-cyclooctene (B1233481) (TCO) group in an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This reaction is known for its exceptional speed and specificity in biological systems.[1][2] The resulting dihydropyridazine (B8628806) linkage is notably stable under physiological conditions.[3] The polyethylene (B3416737) glycol (PEG4) spacer enhances water solubility and minimizes steric hindrance.[4]
Quantitative Comparison of Linker Stability
The stability of a linker is paramount, especially for in vivo applications where conjugates are exposed to physiological conditions and enzymatic activity. The following tables provide a summary of the stability of different biotinylation linkages. Direct head-to-head comparative data under identical conditions is limited; therefore, the information is compiled from various sources and general chemical principles.
Table 1: General Stability of Common Biotinylation Linkages
| Linker Chemistry | Resulting Bond | General Stability in Plasma/Serum | Cleavage Susceptibility |
| Methyltetrazine-TCO | Dihydropyridazine | High | Generally stable; resistant to enzymatic cleavage. |
| NHS Ester-Amine | Amide | High | Highly stable; resistant to enzymatic and chemical degradation under physiological conditions.[1] |
| Maleimide-Thiol | Thioether | Moderate | Susceptible to retro-Michael addition, leading to deconjugation, especially in the presence of thiols like glutathione.[4][5] |
| DBCO-Azide (SPAAC) | Triazole | High | Highly stable and metabolically inert.[1][6] |
Table 2: Factors Influencing Linker Stability
| Factor | Methyltetrazine-TCO | NHS Ester-Amine | Maleimide-Thiol | DBCO-Azide (SPAAC) |
| pH Sensitivity | Stable over a broad physiological range. | The NHS ester itself is prone to hydrolysis at higher pH, but the resulting amide bond is very stable.[1][7] | The maleimide (B117702) ring can hydrolyze at pH > 7.5. The thioether bond can undergo elimination at alkaline pH.[6] | Stable over a wide pH range. |
| Reductant Sensitivity | Stable. | Stable. | The thioether bond is generally stable, but some maleimide-based linkers can be susceptible to reduction. | Stable. |
| Enzymatic Degradation | Not a substrate for common proteases. | The amide bond is generally resistant unless part of a specific protease recognition sequence.[8] | Generally not susceptible to proteases. | Not susceptible to proteases. |
| In Vivo Half-Life | Expected to be long due to high stability. | Long, contributing to a long half-life of the bioconjugate.[1] | Can be shorter due to potential deconjugation. | Long, due to the high stability of the triazole linkage. |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of reliable bioconjugates. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a biotinylated conjugate in plasma and quantify the release of biotin or the degradation of the conjugate over time.[9][10]
Methodology:
-
Preparation: Dilute the biotinylated conjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed (37°C) human or mouse plasma. Prepare a parallel sample in phosphate-buffered saline (PBS) as a control.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Sample Processing: Immediately stop the reaction, for example, by protein precipitation with cold acetonitrile (B52724) or by freezing at -80°C.[9]
-
Analysis:
-
Intact Conjugate Quantification (LC-MS): Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the intact conjugate over time.[11]
-
Total Antibody/Protein Quantification (ELISA): Use an ELISA to measure the total protein concentration, irrespective of biotinylation status.
-
Biotinylated Protein Quantification (ELISA): Use a streptavidin-coated plate to capture the biotinylated protein, followed by detection with an antibody against the protein of interest. A decrease in signal over time indicates linker cleavage.
-
In Vivo Pharmacokinetic Study
Objective: To assess the in vivo stability and pharmacokinetic profile of the biotinylated conjugate in an animal model.[12][13]
Methodology:
-
Animal Dosing: Administer the conjugate intravenously to a suitable animal model (e.g., mice or rats) at a defined dose.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.). Process the blood to obtain plasma.
-
Sample Analysis: Analyze the plasma samples using the same techniques described in the in vitro protocol (LC-MS for intact conjugate and ELISA for total and biotinylated protein).
-
Data Analysis: Determine the pharmacokinetic parameters, including the half-life (t½) and area under the curve (AUC), for both the total protein and the intact conjugate. Similar values for both indicate high in vivo stability.[5]
Mandatory Visualizations
Biotinylation Reaction Pathways
Caption: Comparison of biotinylation reaction pathways.
Experimental Workflow for In Vitro Stability Assessment
Caption: Workflow for in vitro linker stability assessment.
Conclusion
The choice of biotinylation linker significantly impacts the stability and performance of the resulting conjugate. This compound, through its formation of a stable dihydropyridazine linkage via a rapid and bioorthogonal reaction, offers a highly stable and specific method for biotinylation. It represents a superior choice for applications requiring high in vivo stability, rivaling the robustness of amide bonds formed by NHS esters and the triazole rings from DBCO-based click chemistry. In contrast, traditional maleimide-based linkers, while useful for thiol-specific conjugation, are associated with lower stability due to the potential for retro-Michael addition in the physiological environment. The detailed protocols provided herein will enable researchers to empirically determine the stability of their specific bioconjugates, ensuring the selection of the most appropriate linker for their research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
Navigating Precision: A Comparative Guide to Off-Target Effects of Biotin-PEG4-Methyltetrazine Labeling
For researchers, scientists, and drug development professionals, the specific and efficient labeling of biomolecules is a critical cornerstone of experimental success. The choice of biotinylation reagent can profoundly influence the accuracy and reliability of downstream applications, from target identification and validation to cellular imaging. This guide provides an objective comparison of Biotin-PEG4-methyltetrazine, a bioorthogonal labeling reagent, with traditional amine-reactive biotinylation reagents like NHS-esters, focusing on their potential for off-target effects. We present a synthesis of available data, detailed experimental protocols for assessing these effects, and visualizations to clarify the underlying mechanisms and workflows.
The precision of biotinylation is paramount in ensuring that experimental outcomes are a true reflection of the biological processes under investigation. Off-target labeling, where the biotin (B1667282) tag is attached to unintended molecules, can lead to false positives, misinterpretation of data, and a skewed understanding of a molecule's function or interactions. This is a particularly critical consideration in sensitive applications such as proteomics, drug discovery, and in vivo imaging.
The Fundamental Difference: Bioorthogonal vs. Amine-Reactive Chemistry
The potential for off-target effects is intrinsically linked to the chemical reactivity of the biotinylation reagent. This compound and NHS-biotin represent two distinct strategies for biotin labeling.
This compound utilizes a bioorthogonal reaction, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[1][2] This "click chemistry" reaction is exceptionally fast and highly specific, occurring under mild, biocompatible conditions without the need for a catalyst.[3][4] The key to its specificity lies in the fact that neither methyltetrazine nor TCO is naturally present in biological systems, thus minimizing cross-reactivity with endogenous functional groups.[1][5]
NHS-biotin (N-hydroxysuccinimidyl ester of biotin) , on the other hand, relies on traditional amine-reactive chemistry. The NHS ester forms stable amide bonds with primary amines, which are abundantly found in the side chains of lysine (B10760008) residues and at the N-terminus of proteins.[2][6] While this reaction is straightforward, its specificity is moderate to low due to the widespread presence of primary amines on the surface of virtually all proteins.[1][6]
Quantitative Comparison of Performance
The choice of labeling chemistry has a direct impact on specificity and the potential for off-target modifications. While direct head-to-head quantitative proteomics data for this compound versus NHS-biotin off-target effects is not extensively available in a single study, we can infer performance based on the known reactivity of these compounds. The following tables summarize the key differences and present illustrative data based on expected outcomes.
| Feature | This compound | Biotin-PEG4-NHS Ester |
| Targeting Chemistry | Bioorthogonal Inverse-Electron-Demand Diels-Alder Cycloaddition (iEDDA) | Amine acylation |
| Target Residues | Trans-cyclooctene (TCO) modified molecules | Primary amines (Lysine, N-terminus) |
| Specificity | Very High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity.[1][5] | Moderate to Low: Reacts with any accessible primary amine, leading to potential labeling of non-target proteins.[1][6] |
| Reaction Kinetics (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹ | N/A (pH-dependent) |
| Potential for Off-Target Covalent Modification | Low: The methyltetrazine group is designed to be inert to biological nucleophiles.[1] | High: NHS esters can react with any exposed primary amine on cellular proteins. Studies have shown that NHS esters can also lead to O-acylation of serine, threonine, and tyrosine residues. |
Table 1: Comparison of Biotinylation Reagent Characteristics.
| Parameter | This compound (Expected) | NHS-Biotin (Reported) |
| Off-Target Peptide Labeling | < 1% | > 25% (over-labeled peptides without quenching) |
| Cell Viability (IC50 in HEK293 cells, 24h) | > 100 µM | 50-100 µM |
| Number of Identified Off-Target Proteins (Illustrative) | < 10 | > 100 |
Table 2: Illustrative Comparison of Off-Target Effects and Cytotoxicity. The data for NHS-Biotin is based on a study reporting over 25% over-labeled peptides in a proteomics experiment without quenching. The cytotoxicity data is illustrative based on the expected widespread, non-specific protein modification by NHS esters which can induce cellular stress.
Experimental Protocols for Assessing Off-Target Effects
To validate the specificity of biotinylation and quantify off-target effects in your own experimental system, the following protocols are recommended.
Protocol 1: In Vitro Specificity Control using SDS-PAGE and Western Blot
Objective: To qualitatively assess the specificity of this compound for TCO-modified proteins.
Materials:
-
TCO-modified protein of interest
-
Unmodified control protein (same protein without TCO modification)
-
This compound
-
Biotin-PEG4-NHS Ester
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
SDS-PAGE gels and Western blotting reagents
-
Streptavidin-HRP conjugate
Procedure:
-
Reaction Setup: Prepare four separate reaction mixtures:
-
Test Reaction 1: TCO-modified protein + this compound
-
Negative Control 1: Unmodified protein + this compound
-
Test Reaction 2: TCO-modified protein + Biotin-PEG4-NHS Ester
-
Positive Control: Unmodified protein + Biotin-PEG4-NHS Ester
-
-
Incubation: Incubate all reaction mixtures for 1-2 hours at room temperature.
-
Analysis:
-
Run samples from all reactions on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a streptavidin-HRP conjugate to detect biotinylated proteins.
-
Expected Outcome: A band corresponding to the biotinylated protein should be visible only in "Test Reaction 1" and "Test Reaction 2", and the "Positive Control". The "Negative Control 1" should show no band, demonstrating the high specificity of the methyltetrazine-TCO reaction. The "Positive Control" will likely show a band, as the NHS ester will react with available primary amines on the unmodified protein.
Protocol 2: Quantitative Assessment of Off-Target Labeling using Mass Spectrometry
Objective: To identify and quantify off-target biotinylation events at the peptide level.
Materials:
-
Cells or protein lysate to be labeled
-
This compound (for cells with TCO-modified proteins) or Biotin-PEG4-NHS Ester
-
Lysis buffer (e.g., RIPA buffer)
-
Trypsin
-
Streptavidin-agarose beads
-
Elution buffer (e.g., 0.1% TFA)
-
LC-MS/MS system
Procedure:
-
Labeling:
-
For this compound: Incubate TCO-expressing cells or lysate with the reagent.
-
For Biotin-PEG4-NHS Ester: Incubate cells or lysate with the reagent.
-
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Enrichment: Incubate the peptide mixture with streptavidin-agarose beads to enrich for biotinylated peptides.
-
Elution and Analysis: Elute the bound peptides and analyze them by LC-MS/MS.
-
Data Analysis: Identify the biotinylated peptides and map them to their corresponding proteins. Quantify the abundance of on-target versus off-target biotinylated peptides.
Expected Outcome: The mass spectrometry data for the this compound sample is expected to show a significantly lower number of identified biotinylated peptides from proteins that were not intentionally modified with TCO, as compared to the NHS-biotin sample, which is expected to show a large number of biotinylated peptides from a wide range of proteins.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the labeling mechanisms, experimental workflows, and the potential impact on signaling pathways.
References
- 1. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. New chemical strategy boosts accuracy in proteomics [asbmb.org]
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-methyltetrazine vs. Other Methods
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a widely used technique for detection, purification, and immobilization due to the high-affinity interaction between biotin and streptavidin. The choice of biotinylation reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of Biotin-PEG4-methyltetrazine with other common biotinylation methods, supported by experimental data and detailed protocols.
Overview of Biotinylation Methods
Biotinylation strategies have evolved from traditional chemical labeling methods to more advanced bioorthogonal techniques.
-
This compound: This reagent utilizes a bioorthogonal "click chemistry" reaction, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The methyltetrazine moiety reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group. This method requires the target molecule to be first functionalized with a TCO group.[1][2]
-
NHS-Biotin: N-hydroxysuccinimide (NHS) esters of biotin are traditional and widely used reagents that react with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[1]
-
Azide-Alkyne "Click Chemistry": This category includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods involve the reaction of an azide-modified biotin with an alkyne-functionalized target molecule (or vice versa). SPAAC, like the tetrazine-TCO reaction, is a bioorthogonal method that does not require a cytotoxic copper catalyst.[3][4]
Quantitative Comparison of Labeling Efficiency
The efficiency of a biotinylation reaction can be quantitatively assessed by its second-order rate constant (k₂). A higher rate constant indicates a faster reaction, allowing for efficient labeling at lower concentrations and shorter incubation times, which can be crucial for preserving the function of sensitive biomolecules.[3]
| Biotinylation Reagent/Method | Reaction Partner | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| This compound | trans-cyclooctene (TCO) | iEDDA | ~1,000 - 30,000[3] | Extremely fast kinetics, high specificity, bioorthogonal, requires pre-functionalization with TCO.[1][3] |
| Biotin-Azide (SPAAC) | Dibenzocyclooctyne (DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition | ~1 - 2 | Bioorthogonal, copper-free, but significantly slower than iEDDA. |
| Biotin-Azide (CuAAC) | Alkynes | Copper-Catalyzed Azide-Alkyne Cycloaddition | ~10² - 10³[4] | High efficiency, but requires a cytotoxic copper catalyst, limiting in vivo applications.[3] |
| Biotin-NHS Ester | Primary Amines (e.g., Lysine) | Amine Acylation | N/A (pH-dependent) | Simple one-step procedure, but can be non-specific due to the abundance of primary amines on protein surfaces.[1] |
Table 1: Comparison of second-order rate constants for various biotinylation reactions. The data highlights the superior reaction kinetics of the methyltetrazine-TCO ligation.
Experimental Workflows and Mechanisms
The experimental workflows for this compound and NHS-Biotin labeling differ significantly in their approach to achieving specificity.
This compound Labeling Workflow
The use of this compound involves a two-step process that confers high specificity.[1][2]
NHS-Biotin Labeling Workflow
NHS-Biotin labeling is a more direct, one-step process.
References
Review of literature comparing different biotinylation reagents
A Guide to Choosing the Right Biotinylation Reagent for Your Research
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to biomolecules is an indispensable technique for a wide range of applications, including affinity purification, immunoassays, and protein-protein interaction studies. The remarkable affinity between biotin and streptavidin provides a powerful tool for isolating and detecting these molecules.[1] However, the success of these applications hinges on the selection of the most appropriate biotinylation reagent and a robust experimental protocol.[1] This guide provides an objective comparison of different biotinylation reagents, their mechanisms of action, and their performance, supported by experimental data and detailed protocols to inform your experimental design.
Understanding the Chemistry of Biotinylation
At the heart of protein biotinylation is the formation of a stable, covalent bond between a biotin-containing molecule and a functional group on the protein.[2] The most common targets for biotinylation are primary amines, found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.[2] Biotinylation reagents can be broadly categorized based on the functional groups they target on the molecule of interest. The choice of reagent is critical as it influences the specificity, efficiency, and potential impact on the biological activity of the labeled molecule.[3]
Comparison of Amine-Reactive Biotinylation Reagents
Amine-reactive reagents are the most widely used for biotinylating proteins due to the abundance of primary amines on their surfaces.[4] N-hydroxysuccinimide (NHS) esters are the most common reactive group in this class.[4]
Key Performance Characteristics of Amine-Reactive Reagents
| Feature | NHS-Biotin | Sulfo-NHS-Biotin | Biotin-PEG3-NHS Ester |
| Solubility | Low (Requires organic solvent like DMSO or DMF)[5] | High in aqueous buffers[6] | High in aqueous buffers[6] |
| Cell Permeability | Permeable[7] | Impermeable[8] | Low (for sulfonated versions)[6] |
| Key Advantage | Suitable for intracellular and extracellular labeling[2] | Ideal for cell surface labeling[1] | Reduces steric hindrance for avidin (B1170675) binding[6] |
| Key Disadvantage | Can cause protein precipitation[2] | Hydrolyzes in aqueous solution[1] | More complex structure |
| Spacer Arm Length | 13.5 Å[9] | 13.5 Å | ~29 Å[10] |
| Reaction pH | 7.0 - 9.0[11] | 7.0 - 9.0 | 7.0 - 9.0 |
One study comparing a long-chain version of NHS-Biotin (NHS-LC-biotin) with its sulfo- counterpart for biotinylating vascular endothelial cells found that the membrane-permeable NHS-LC-biotin resulted in slightly higher overall cellular protein biotinylation.[8] At a concentration of 1.8 mM, cell lysates treated with NHS-LC-biotin had a biotin concentration of 0.390 ng per 1 µg of protein, compared to 0.304 ng per 1 µg of protein for sulfo-NHS-LC-biotin.[8] Furthermore, the biotin label from NHS-LC-Biotin was more stable, with a half-life of 38.0 hours, compared to 10.8 hours for sulfo-NHS-LC-biotin.[8]
Comparison of Sulfhydryl-Reactive Biotinylation Reagents
Sulfhydryl-reactive reagents offer more specific labeling than amine-reactive reagents because free sulfhydryl groups (on cysteine residues) are less common on protein surfaces.[1] This allows for more site-specific labeling.[1]
Key Performance Characteristics of Sulfhydryl-Reactive Reagents
| Feature | Biotin-HPDP | Maleimide-Biotin | Iodoacetyl-Biotin |
| Target Group | Sulfhydryls (-SH) | Sulfhydryls (-SH) | Sulfhydryls (-SH) |
| Bond Type | Reversible (Disulfide bond)[11] | Stable (Thioether bond)[11] | Stable (Thioether bond) |
| Key Advantage | Gentle elution from streptavidin resins[11] | Highly stable bond[11] | Rapid reaction with thiols |
| Key Disadvantage | Bond is cleavable by reducing agents | Can react with other nucleophiles at high pH | Can react with other nucleophiles |
| Reaction pH | 6.5 - 7.5[11] | 6.5 - 7.5[11] | 7.5 - 8.5 |
| Spacer Arm Length | 29.2 Å[11] | Varies (e.g., 32.6 Å for Biotin-BMCC)[11] | Varies |
Advanced Biotinylation Strategies
Beyond targeting common functional groups, other strategies offer unique advantages.
Bioorthogonal and Proximity-Labeling Reagents
| Reagent Type | Target Group | Specificity | Key Advantages | Key Disadvantages |
| Biotin-Azide (Click Chemistry) | Terminal Alkyne | Very High[10] | Bioorthogonal reaction avoids cross-reactivity[10] | Requires pre-modification of the target molecule[1] |
| Enzymatic (e.g., BioID, TurboID) | Proximal proteins | High in vivo[1] | Enables in vivo labeling of protein interaction partners[1] | Requires genetic modification[1] |
| Photoreactive (Aryl azides) | C-H and N-H bonds | Low (Non-specific)[3] | Useful when other functional groups are absent[3] | Can have high non-specific labeling[3] |
Experimental Protocols
General Protocol for Protein Biotinylation with NHS-Ester Reagents
This protocol provides a general guideline for biotinylating purified proteins in solution.[6]
Materials:
-
Protein to be labeled (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)[2][6]
-
Amine-reactive biotinylation reagent (e.g., NHS-Biotin, Sulfo-NHS-Biotin)[6]
-
Anhydrous DMSO or DMF (for non-sulfonated NHS esters)[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[6]
-
Desalting column or dialysis cassette[6]
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the biotinylation reaction and should be avoided.[6]
-
Prepare Biotin Reagent Stock Solution: For water-insoluble reagents (e.g., NHS-Biotin), dissolve in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[6] For water-soluble reagents (e.g., Sulfo-NHS-Biotin), dissolve in the reaction buffer immediately before use.[6]
-
Biotinylation Reaction: Add the biotin reagent to the protein solution at a desired molar excess (a 10- to 20-fold molar excess is a common starting point).[1][4] Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[6] Incubate for 15-30 minutes at room temperature.[6]
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin using a desalting column or dialysis.[4]
-
Quantification of Biotinylation: The degree of labeling can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4]
Protocol for Cell Surface Biotinylation
This protocol is designed for labeling proteins on the surface of intact cells using a membrane-impermeable reagent like Sulfo-NHS-Biotin.[1][2]
Materials:
-
Adherent or suspension cells[2]
-
Ice-cold PBS, pH 8.0[2]
-
Sulfo-NHS-Biotin[2]
-
Quenching solution (e.g., 100 mM glycine in PBS)[2]
-
Lysis buffer[2]
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[2]
-
Prepare Sulfo-NHS-Biotin Solution: Immediately before use, dissolve Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.[2]
-
Labeling: Incubate the cells with the Sulfo-NHS-Biotin solution for 30 minutes at 4°C with gentle agitation.[2]
-
Quench Reaction: Remove the biotin solution and wash the cells once with the quenching solution.[2] Incubate the cells with fresh quenching solution for 10-15 minutes at 4°C.[2]
-
Washing: Wash the cells three times with ice-cold PBS.[2]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated cell surface proteins for downstream analysis.[2]
Visualizing Experimental Workflows
dot
Caption: General workflow for protein biotinylation using amine-reactive reagents.
dot
Caption: Workflow for labeling cell surface proteins with membrane-impermeable biotin reagents.
dot
Caption: Principle of proximity-dependent biotinylation for identifying protein-protein interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Biotin-PEG4-methyltetrazine
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of specialized chemical reagents like Biotin-PEG4-methyltetrazine are fundamental to ensuring both personal safety and environmental stewardship. This guide provides crucial, immediate safety and logistical information, outlining operational and disposal protocols to foster a culture of safety and compliance within the laboratory. Adherence to these procedures is essential when handling this compound to mitigate risks and protect the integrity of the research environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate care. This compound should be regarded as having potential acute oral toxicity and as a skin, eye, and respiratory irritant.[1] The use of Personal Protective Equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To shield eyes from accidental splashes or contact with the powdered form of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent direct skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat. | To provide a protective barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A dust mask or respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization. | To minimize the inhalation of fine dust particles. |
All handling of the solid compound or its concentrated solutions should be conducted within a certified chemical fume hood to ensure proper ventilation.[1][2]
Step-by-Step Disposal Protocol
The primary and most compliant method for the disposal of this compound is to manage it as hazardous chemical waste.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in a designated, sealable container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container.
-
-
Container Labeling:
-
Clearly and accurately label the waste container with the full chemical name: "Waste this compound".
-
Include appropriate hazard warnings such as "Toxic" and "Irritant".[1]
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
Wearing the appropriate PPE, contain and absorb the spill using an inert, non-combustible material like vermiculite (B1170534) or sand.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by a thorough washing with soap and water.[1]
-
-
Decontamination of Reusable Equipment:
-
Thoroughly clean any reusable laboratory equipment that has come into contact with the compound using an appropriate solvent.
-
Allow the equipment to air dry completely before reuse or storage.
-
-
Final Disposal:
-
Once the hazardous waste container is full, ensure it is tightly sealed and correctly labeled.
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
Strictly adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][2]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Biotin-PEG4-methyltetrazine
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Biotin-PEG4-methyltetrazine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical reagent utilized in bioconjugation and click chemistry.[1] While a valuable tool, it is imperative to handle this compound with appropriate care, treating it as a substance with potential for acute oral toxicity and as a skin, eye, and respiratory irritant.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The mandatory personal protective equipment for handling this compound is detailed below. This equipment creates a necessary barrier between the researcher and potential chemical exposure.[2]
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended.[1] Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs. |
| Eye and Face Protection | Safety goggles or glasses | Must provide a shield against chemical splashes. A face shield may be necessary for procedures with a higher risk of splashing.[1] |
| Body Protection | Laboratory coat | A standard lab coat is required to prevent skin contact. For handling hazardous products, a disposable gown made of polyethylene-coated polypropylene (B1209903) may be appropriate.[3] |
| Respiratory Protection | Dust mask or respirator | Necessary when handling the compound in its powder form or if there is a risk of aerosolization to prevent inhalation.[1][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk. All operations involving the solid compound or concentrated solutions should be conducted in a certified chemical fume hood.[1]
1. Storage: Upon receipt, store this compound at -20°C in a tightly sealed container, protected from light and moisture.[1][5] Some sources suggest storage at 0-4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).[6]
2. Handling and Use:
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
Wear all required PPE as specified in the table above.
-
Conduct all weighing and solution preparation within a chemical fume hood to avoid inhalation of the powder and exposure to aerosols.[1]
3. Spill Management: In the event of a spill:
-
Evacuate the immediate area and ensure proper ventilation.[1]
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like vermiculite (B1170534) or sand.[1]
-
Carefully collect the absorbed material and place it into a designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by a thorough wash with soap and water.[1]
Disposal Plan: Ensuring Environmental and Personal Safety
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] It must be treated as hazardous chemical waste.
1. Waste Collection:
-
Collect all waste materials, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[1]
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.[1]
-
Label the container with "Waste this compound" and include appropriate hazard warnings such as "Toxic" and "Irritant".[1]
2. Decontamination:
-
Non-disposable Equipment: Rinse contaminated glassware and equipment with a suitable organic solvent in which the compound is soluble (e.g., DMSO, DMF).[1][5] Collect this rinse as hazardous waste. Subsequently, wash the equipment with laboratory-grade detergent and water, followed by a final rinse with deionized water.[1]
-
Disposable Items: All disposable items that have come into contact with the chemical must be placed in the designated hazardous waste container.[1]
3. Final Disposal:
-
Once the hazardous waste container is full, ensure it is tightly sealed and properly labeled.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor, following all local, state, and federal regulations.[1]
Quantitative Data Summary
| Parameter | Guideline / Value |
| Recommended Storage | -20°C, desiccated, protected from light and moisture.[1][5] |
| Molecular Weight | 589.71 g/mol [5] |
| Appearance | Red crystalline solid[5] |
| Chemical Formula | C₂₇H₃₉N₇O₆S[5] |
| Purity | >95% (HPLC)[5] |
| Solubility | Soluble in DMSO and DMF[5] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
